80-O18
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C47H94N2O4 |
|---|---|
Molecular Weight |
751.3 g/mol |
IUPAC Name |
octadecyl 3-[3-(dimethylamino)propyl-(3-octadecoxy-3-oxopropyl)amino]propanoate |
InChI |
InChI=1S/C47H94N2O4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-44-52-46(50)38-42-49(41-37-40-48(3)4)43-39-47(51)53-45-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h5-45H2,1-4H3 |
InChI Key |
LWTRCSOOEXKOHW-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
80-O18 Ionizable Lipid: A Technical Guide for Drug Delivery Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The 80-O18 is an ionizable cationic lipid that has emerged as a valuable tool for in vitro applications, particularly in the development of lipid nanoparticles (LNPs) for the delivery of protein therapeutics.[1][2] Its unique chemical structure allows for the efficient encapsulation of therapeutic payloads and facilitates their release into the cytoplasm of target cells. This guide provides a comprehensive overview of the this compound lipid, including its chemical and physical properties, its role in LNP formulations, and detailed experimental workflows.
Core Concepts
Chemical and Physical Properties:
The this compound lipid, formally known as N-[3-(dimethylamino)propyl]-N-[3-(octadecyloxy)-3-oxopropyl]-β-alanine, octadecyl ester, possesses a tertiary amine head group and two long hydrophobic tails.[3] This amphipathic nature is crucial for its function in forming lipid nanoparticles. The tertiary amine has a pKa that allows it to be positively charged at acidic pH, facilitating the encapsulation of negatively charged molecules, and neutral at physiological pH, which is thought to reduce toxicity.[4]
Table 1: Chemical and Physical Properties of this compound Ionizable Lipid
| Property | Value | Reference |
| Formal Name | N-[3-(dimethylamino)propyl]-N-[3-(octadecyloxy)-3-oxopropyl]-β-alanine, octadecyl ester | [3] |
| Chemical Formula | C47H94N2O4 | [3] |
| Molecular Weight | 751.3 g/mol | [3] |
| CAS Number | 1638334-27-6 | [3] |
| Solubility | Soluble in Ethanol (B145695) (≥10 mg/ml) | [3] |
| Sparingly soluble in PBS (pH 7.2) (1-10 mg/ml) | [3] | |
| Purity | ≥95% | [3] |
Mechanism of Action in Lipid Nanoparticles:
The this compound lipid is a key component in the formulation of LNPs, which are effective delivery vehicles for various therapeutic molecules. The general mechanism for LNP-mediated delivery involving ionizable lipids like this compound is a multi-step process.
-
Encapsulation: During LNP formulation at an acidic pH, the tertiary amine of this compound becomes protonated (positively charged). This positive charge facilitates the electrostatic interaction with and encapsulation of negatively charged cargo, such as proteins or nucleic acids.
-
Systemic Circulation: Once administered, the LNPs circulate in the bloodstream at a physiological pH of approximately 7.4. At this pH, the this compound lipid is largely deprotonated and carries a neutral charge, which helps to minimize non-specific interactions with biological membranes and reduce potential toxicity.[4]
-
Cellular Uptake and Endosomal Escape: LNPs are taken up by target cells through endocytosis. Inside the cell, the endosome matures and its internal pH drops to around 6.5.[4] This acidic environment leads to the protonation of the this compound lipid, giving the LNP a net positive charge. This charge promotes the interaction of the LNP with the negatively charged endosomal membrane, leading to membrane disruption and the release of the therapeutic cargo into the cytoplasm.[4]
Caption: General mechanism of LNP endosomal escape mediated by ionizable lipids.
Experimental Protocols
Lipid Nanoparticle Formulation:
The following is a general protocol for the formulation of LNPs using a microfluidic mixing device, which can be adapted for this compound. The precise molar ratios of the lipid components will require optimization for specific applications.
Materials:
-
This compound ionizable lipid
-
Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
-
Cholesterol
-
PEGylated lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG 2000)
-
Ethanol (200 proof)
-
Aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Therapeutic cargo (e.g., protein)
-
Microfluidic mixing device (e.g., NanoAssemblr®)
Procedure:
-
Stock Solution Preparation:
-
Prepare individual stock solutions of this compound, DSPC, cholesterol, and the PEGylated lipid in ethanol. Gentle heating may be necessary to ensure complete dissolution.
-
Combine the individual lipid stock solutions to create a mixed lipid stock solution in ethanol with the desired molar ratio. A common starting point for ionizable lipid-based LNPs is a molar ratio of 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid).[5]
-
Dissolve the therapeutic cargo in the aqueous buffer to the desired concentration.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid stock solution (in ethanol) and the cargo-containing aqueous solution into separate syringes.
-
Set the desired total flow rate and the flow rate ratio of the aqueous to organic phase. A typical starting point is a 3:1 aqueous to organic ratio.
-
Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the lipids around the cargo, forming LNPs.
-
-
Purification and Buffer Exchange:
-
The resulting LNP solution is typically diluted with a neutral buffer (e.g., PBS, pH 7.4) to raise the pH and stabilize the particles.
-
Purify the LNPs and remove excess ethanol and unencapsulated cargo using a suitable method such as dialysis or tangential flow filtration.
-
Caption: General workflow for lipid nanoparticle (LNP) formulation.
Characterization of this compound Lipid Nanoparticles:
Thorough characterization of the formulated LNPs is essential to ensure quality, consistency, and efficacy.
Table 2: Key Characterization Parameters for Lipid Nanoparticles
| Parameter | Technique(s) | Description |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Determines the average hydrodynamic diameter and the size distribution of the LNPs. A low PDI indicates a monodisperse population. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Measures the surface charge of the LNPs. This is important for stability and interaction with biological membranes. |
| Encapsulation Efficiency | Spectroscopic or Chromatographic methods (e.g., RiboGreen assay for RNA, BCA assay for protein) | Quantifies the amount of therapeutic cargo successfully encapsulated within the LNPs compared to the total amount used in the formulation. |
| Morphology | Cryogenic Transmission Electron Microscopy (Cryo-TEM) | Visualizes the size, shape, and lamellarity of the LNPs. |
| Lipid Concentration | High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) | Determines the concentration of each lipid component in the final LNP formulation.[6] |
In Vitro Assessment of this compound LNPs for Protein Delivery
The study by Wang et al. (2024) utilized this compound-containing LNPs for the cytosolic delivery of proteins.[3] While the full experimental details are not publicly available, a general workflow for assessing the in vitro efficacy of such LNPs can be outlined.
Experimental Assays:
-
Total Cellular Uptake: This assay measures the total amount of protein associated with the cells, including protein that is surface-bound or trapped in endosomes. This is often quantified using fluorescently labeled proteins and flow cytometry or fluorescence microscopy.
-
Chloroalkane Penetration Assay (CAPA): This is a more specific assay to quantify the amount of cargo that has reached the cytosol.[1][7] It typically involves a cargo protein tagged with a chloroalkane-reactive tag and a cytosolic reporter protein. The interaction between the delivered tagged protein and the cytosolic reporter generates a measurable signal.
-
Functional Delivery Assay: This assay measures the biological activity of the delivered protein. For example, if the delivered protein is an enzyme or a transcription factor, its activity can be measured through a downstream reporter gene or a specific cellular response.
Caption: Workflow for in vitro assessment of LNP-mediated protein delivery.
Conclusion
The this compound ionizable lipid is a valuable component for the formulation of lipid nanoparticles for in vitro protein delivery. Its chemical properties enable the efficient encapsulation and cytosolic release of therapeutic cargo. The experimental protocols and workflows described in this guide provide a framework for researchers and drug development professionals to utilize this compound in their studies. Further research and optimization of LNP formulations containing this compound will likely expand its applications in the field of drug delivery.
References
- 1. Investigating the Cytosolic Delivery of Proteins by Lipid Nanoparticles Using the Chloroalkane Penetration Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Cationic/Ionizable Lipids | DC Chemicals [dcchemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 80-O18: Structure, Properties, and Applications in Protein Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
80-O18 is a novel ionizable cationic lipid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the intracellular delivery of proteins. Its unique chemical structure facilitates efficient encapsulation of protein cargo and subsequent release into the cytoplasm of target cells. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound, detailed experimental protocols for its application, and a discussion of its role in advancing protein-based therapeutics.
Chemical Structure and Physicochemical Properties
This compound, formally known as N-[3-(dimethylamino)propyl]-N-[3-(octadecyloxy)-3-oxopropyl]-β-alanine, octadecyl ester, is a multi-tail ionizable lipid. Its structure is characterized by a tertiary amine head group, which is ionizable, and two long hydrophobic octadecyl tails. This amphipathic nature is crucial for its function in LNP formulations.
Chemical Structure:
The Pivotal Role of Ionizable Lipids in LNP-Mediated mRNA Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of mRNA-based therapeutics and vaccines has been largely enabled by the development of sophisticated delivery systems, with lipid nanoparticles (LNPs) at the forefront. These LNPs are typically composed of four key components: an ionizable lipid, a phospholipid, cholesterol, and a PEGylated lipid. Among these, the ionizable lipid is the linchpin, playing a critical role in both the encapsulation of the negatively charged mRNA cargo and its subsequent release into the cytoplasm of target cells. This technical guide delves into the core mechanism of action of ionizable lipids within LNPs, with a focus on clinically relevant examples such as DLin-MC3-DMA, ALC-0315, and SM-102.
Core Mechanism of Action: A pH-Dependent Dance
The central feature of ionizable lipids is their pH-responsive nature. They possess a tertiary amine head group that is neutral at physiological pH (around 7.4) but becomes protonated and thus positively charged in an acidic environment.[1] This property is fundamental to their function in two critical stages of mRNA delivery:
-
mRNA Encapsulation: During the formulation of LNPs, which is conducted at a low pH, the ionizable lipids are positively charged. This allows for strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of mRNA, leading to the efficient encapsulation of the genetic payload within the LNP core.[1]
-
Endosomal Escape: Once the LNPs are taken up by cells through endocytosis, they are trafficked into endosomes. As the endosome matures, its internal pH drops from approximately 6.2-6.5 in early endosomes to 5.0-6.0 in late endosomes.[2] This acidification triggers the protonation of the ionizable lipids within the LNP. The now positively charged ionizable lipids can then interact with the negatively charged lipids present on the inner leaflet of the endosomal membrane.[3] This interaction is believed to induce a structural change in the lipid arrangement, from a bilayer to a non-bilayer hexagonal (HII) phase, which destabilizes the endosomal membrane and facilitates the release of the mRNA cargo into the cytoplasm, a crucial step known as endosomal escape.[2][3]
The apparent pKa of the ionizable lipid within the LNP is a critical parameter. An optimal pKa range of 6.0 to 7.0 is generally considered ideal for effective in vivo performance.[3][4] A pKa in this range ensures that the LNP remains relatively neutral in the bloodstream, minimizing toxicity, while becoming sufficiently charged in the acidic endosome to trigger membrane disruption.[4]
Quantitative Data on Clinically Relevant Ionizable Lipids
The following table summarizes key quantitative data for three ionizable lipids that are components of FDA-approved RNA therapeutics.
| Ionizable Lipid | Apparent pKa | Key Application(s) | Reported In Vivo Efficacy (Example) | LNP Molar Composition (Ionizable:DSPC:Chol:PEG) |
| DLin-MC3-DMA | 6.44[3] | Onpattro (siRNA therapeutic) | ED50 for Factor VII silencing in mice: ~0.03 mg/kg[5] | 50:10:38.5:1.5[6] |
| ALC-0315 | 6.09[7] | Comirnaty (COVID-19 mRNA vaccine) | Achieved 2-fold greater knockdown of Factor VII in mice at 1 mg/kg compared to MC3.[5][8] | 50:10:38.5:1.5[6] |
| SM-102 | 6.75[7] | Spikevax (COVID-19 mRNA vaccine) | Induced stronger anti-spike IgG responses in mice compared to some other cationic lipids.[9] | 50:10:38.5:1.5[10] |
Experimental Protocols
LNP Formulation via Microfluidic Mixing
This protocol describes a general method for formulating LNPs using a microfluidic device, a technique that allows for controlled and reproducible particle formation.
Materials:
-
Ionizable lipid (e.g., SM-102), DSPC, Cholesterol, PEG-lipid (e.g., DMG-PEG2000)
-
Ethanol (B145695) (ACS grade or higher)
-
mRNA in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device and pump system
Procedure:
-
Prepare Lipid Stock Solution: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration will depend on the specific microfluidic system and desired final LNP concentration.
-
Prepare mRNA Solution: Dilute the mRNA stock in the low pH buffer to the desired concentration.
-
Microfluidic Mixing: Set up the microfluidic system according to the manufacturer's instructions. Load the lipid-ethanol solution into one syringe and the mRNA-aqueous buffer solution into another.
-
Initiate Mixing: Pump the two solutions through the microfluidic chip at a specific flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate. The rapid mixing of the two streams induces the self-assembly of the LNPs.
-
Dialysis: The collected LNP solution will contain ethanol. Dialyze the sample against PBS (pH 7.4) using an appropriate molecular weight cutoff dialysis cassette to remove the ethanol and exchange the buffer.[10]
-
Sterilization and Storage: Sterile filter the final LNP formulation through a 0.22 µm filter and store at 4°C.
Measurement of LNP pKa using the TNS Assay
The 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS) assay is a common fluorescence-based method to determine the apparent pKa of LNPs. TNS is a fluorescent probe that exhibits increased fluorescence in a non-polar environment, such as when it associates with the surface of protonated LNPs.
Materials:
-
LNP formulation
-
TNS stock solution (e.g., 0.16 mM in water)[11]
-
A series of buffers with a range of pH values (e.g., from pH 3 to 10)
-
Black, 96-well fluorescence microplate
-
Fluorescence plate reader
Procedure:
-
Prepare pH Buffers: Prepare a series of buffers covering a wide pH range (e.g., citrate, phosphate, and borate (B1201080) buffers).
-
Sample Preparation: In a 96-well plate, add a small volume of the LNP formulation to each well containing the different pH buffers.[11]
-
Add TNS: Add the TNS working solution to each well to a final concentration of approximately 6 µM.[11]
-
Incubation: Incubate the plate in the dark for a short period (e.g., 5 minutes).[11]
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~321 nm and an emission wavelength of ~445 nm.[12]
-
Data Analysis: Plot the fluorescence intensity as a function of pH. The data is typically fitted to a sigmoidal curve, and the pKa is determined as the pH at which 50% of the maximum fluorescence is observed.[11]
Determination of mRNA Encapsulation Efficiency using the RiboGreen Assay
The RiboGreen assay is used to quantify the amount of mRNA encapsulated within the LNPs. It utilizes a fluorescent dye that binds to nucleic acids and exhibits a significant increase in fluorescence.
Materials:
-
LNP formulation
-
Quant-iT RiboGreen RNA reagent
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Triton X-100 (2% v/v in TE buffer)
-
RNA standards of known concentration
-
Black, 96-well fluorescence microplate
-
Fluorescence plate reader
Procedure:
-
Prepare RNA Standards: Create a standard curve by preparing a series of dilutions of the RNA standard in TE buffer.
-
Sample Preparation: Prepare two sets of dilutions for each LNP sample in the 96-well plate:
-
Set 1 (Intact LNPs): Dilute the LNPs in TE buffer. This will measure the amount of unencapsulated ("free") mRNA.
-
Set 2 (Lysed LNPs): Dilute the LNPs in TE buffer containing Triton X-100. The detergent will disrupt the LNPs, releasing the encapsulated mRNA. This will measure the total amount of mRNA.
-
-
Add RiboGreen Reagent: Add the diluted RiboGreen reagent to all wells containing standards and samples.
-
Incubation: Incubate the plate at room temperature, protected from light, for a few minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~480 nm and an emission wavelength of ~520 nm.[13]
-
Calculation:
-
Use the standard curve to determine the concentration of mRNA in both the intact and lysed LNP samples.
-
Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
Visualizing the Mechanism and Workflows
Caption: Mechanism of action of ionizable lipids in LNPs.
Caption: Workflow for determining LNP pKa using the TNS assay.
Caption: Workflow for determining mRNA encapsulation efficiency.
References
- 1. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pKa of Lipids in Drug Delivery | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Lipid Nanoparticles for saRNA Expression and Cellular Activation Using a Design-of-Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. insidetx.com [insidetx.com]
- 11. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 12. Ionization and structural properties of mRNA lipid nanoparticles influence expression in intramuscular and intravascular administration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abpbio.com [abpbio.com]
In-depth Technical Guide: Synthesis and Purification of Oxygen-18 Labeled Compounds
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "80-O18" does not correspond to a recognized chemical compound in publicly available scientific literature and databases. The "O18" component suggests the presence of the oxygen-18 isotope, a valuable tool in tracer studies for mechanistic and metabolic pathway elucidation. This guide, therefore, provides a broader overview of the synthesis and purification methods for compounds labeled with oxygen-18 (¹⁸O), a topic of significant interest to the target audience.
Introduction to Oxygen-18 Labeling
Oxygen-18 (¹⁸O) is a stable, non-radioactive isotope of oxygen. Its increased mass compared to the naturally abundant ¹⁶O allows it to be detected and quantified by mass spectrometry (MS) and other analytical techniques. This property makes ¹⁸O an invaluable tracer for studying a wide range of chemical and biological processes, including reaction mechanisms, metabolic pathways, and the fate of pharmaceuticals in vivo.
The synthesis of ¹⁸O-labeled compounds involves the incorporation of one or more ¹⁸O atoms into a target molecule. This is typically achieved by using an ¹⁸O-labeled precursor, such as ¹⁸O-enriched water (H₂¹⁸O), which is the most common and commercially available starting material. The choice of synthetic route and purification method is critical to ensure high isotopic enrichment and chemical purity of the final product.
General Strategies for Oxygen-18 Labeling
The incorporation of ¹⁸O into organic molecules can be achieved through various synthetic transformations. The selection of a specific method depends on the functional groups present in the target molecule and the desired position of the label.
Synthesis of ¹⁸O-Labeled Phosphates
Oxygen-18 labeled phosphate (B84403) (OLP) is a useful tool for tracking phosphorus sources in environmental and biological systems. A straightforward method for synthesizing highly enriched OLP involves the reaction of phosphorus pentachloride (PCl₅) or phosphoryl chloride (POCl₃) with ¹⁸O-enriched water.[1]
Experimental Protocol: Synthesis of ¹⁸O-Labeled Phosphate from PCl₅ [1]
-
Materials: Phosphorus pentachloride (PCl₅), water enriched with 97 atom % oxygen-18 (H₂¹⁸O).
-
Procedure: The reaction is carried out in an ambient atmosphere under a fume hood. PCl₅ is carefully reacted with H₂¹⁸O. The reaction is exothermic and should be controlled.
-
Analysis: The resulting ¹⁸O-labeled phosphate species can be detected and quantified using electrospray ionization mass spectrometry (ESI-MS).
Data Presentation:
| Precursor | ¹⁸O-Labeled Phosphate Species Distribution |
| PCl₅ | 90.0% P¹⁸O₄, 9.3% P¹⁸O₃¹⁶O, 0.7% P¹⁶O₄ |
| POCl₃ | 12.9% P¹⁸O₄, 67.7% P¹⁸O₃¹⁶O, 18.2% P¹⁸O₂¹⁶O₂, 1.2% P¹⁸O¹⁶O₃ |
Table 1: Distribution of ¹⁸O-labeled phosphate species synthesized from PCl₅ and POCl₃ with 97 atom % H₂¹⁸O.[1]
Logical Workflow for ¹⁸O-Phosphate Synthesis:
Synthesis of ¹⁸O-Labeled Alcohols
The synthesis of simple ¹⁸O-labeled alcohols such as methanol-¹⁸O and ethanol-¹⁸O can be achieved with high yields. These labeled solvents are useful in mechanistic studies.
Purification of ¹⁸O-Labeled Compounds
Purification is a critical step to ensure that the final product is chemically pure and that its isotopic enrichment is maintained. The choice of purification method depends on the physical and chemical properties of the labeled compound.
Common purification techniques include:
-
Column Chromatography: Widely used for the separation of organic compounds. The choice of stationary and mobile phases is crucial for effective separation.
-
High-Performance Liquid Chromatography (HPLC): Offers higher resolution and is suitable for the purification of complex mixtures and for obtaining high-purity compounds.
-
Crystallization: An effective method for purifying solid compounds.
-
Distillation: Suitable for the purification of volatile liquid compounds.
Analysis and Characterization
After synthesis and purification, it is essential to characterize the ¹⁸O-labeled compound to confirm its identity, purity, and isotopic enrichment.
-
Mass Spectrometry (MS): The primary technique for determining the level of ¹⁸O incorporation. The mass shift corresponding to the number of ¹⁸O atoms incorporated is observed in the mass spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the chemical structure of the compound. While ¹⁸O is not directly NMR active, its presence can sometimes induce small isotopic shifts in the signals of neighboring nuclei (e.g., ¹³C).
Applications in Research and Drug Development
¹⁸O-labeling is a powerful tool in various scientific disciplines:
-
Mechanistic Studies: Elucidating the mechanisms of chemical and enzymatic reactions by tracing the path of oxygen atoms.
-
Metabolism Studies: Tracking the metabolic fate of drugs and endogenous compounds in biological systems.
-
Environmental Science: Following the transport and transformation of pollutants and nutrients in the environment.
Signaling Pathway Example (Illustrative):
The following diagram illustrates a hypothetical signaling pathway where an ¹⁸O-labeled drug is used to trace its interaction with a target protein and subsequent downstream effects.
References
Unraveling 80-O18: A Deep Dive into a Novel Ionizable Lipid for Advanced Drug Delivery
For Immediate Release
In the landscape of modern therapeutics, the efficient delivery of macromolecules such as proteins and nucleic acids to their target cells remains a significant hurdle. The emergence of lipid nanoparticles (LNPs) has offered a promising solution, and within this field, the development of novel ionizable lipids is paramount to enhancing delivery efficacy and safety. This whitepaper delves into the core physical characteristics of 80-O18, a novel ionizable lipid integral to the formulation of LNPs for protein delivery.
Core Physical and Chemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in drug delivery systems. While extensive proprietary data exists, this section summarizes the key publicly available information.
| Property | Value | Reference |
| Asset Type | Ionizable Lipid | Echelon Biosciences[1] |
| Primary Application | Lipid Nanoparticle (LNP) Formulation | Echelon Biosciences[1] |
| Delivered Payload | Proteins | Echelon Biosciences[1] |
Further detailed specifications such as molecular weight, pKa, melting point, and solubility parameters are typically determined through rigorous experimental evaluation and are often proprietary to the manufacturer.
Experimental Protocols: A Methodological Overview
The characterization and functional validation of this compound involve a series of sophisticated experimental protocols. Below are detailed methodologies for key experiments that would be cited in the evaluation of such a lipid.
Formulation of this compound Lipid Nanoparticles
The preparation of LNPs incorporating this compound is a critical first step. A common method is the rapid mixing of a lipid solution in ethanol (B145695) with an aqueous solution containing the protein cargo.
Methodology:
-
Lipid Stock Preparation: this compound, along with helper lipids such as cholesterol, DSPC, and a PEG-lipid, are dissolved in ethanol at specific molar ratios.
-
Protein Solution Preparation: The protein of interest (e.g., GFP-Cre recombinase) is prepared in an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).[1]
-
Rapid Mixing: The ethanolic lipid solution and the aqueous protein solution are rapidly mixed using a microfluidic mixing device. The flow rate ratio is carefully controlled to ensure spontaneous self-assembly of the LNPs.
-
Dialysis and Concentration: The resulting LNP suspension is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated protein. The LNPs are then concentrated using a centrifugal filter device.
Characterization of LNP Physical Properties
Once formulated, the physical characteristics of the this compound LNPs are assessed to ensure quality and consistency.
Methodology:
-
Size and Polydispersity Index (PDI): The hydrodynamic diameter and PDI of the LNPs are measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: The surface charge of the LNPs is determined by Laser Doppler Velocimetry. This is particularly important for ionizable lipids as the charge is pH-dependent.
-
Encapsulation Efficiency: The amount of protein encapsulated within the LNPs is quantified. This can be achieved by lysing the LNPs with a detergent (e.g., Triton X-100) and then measuring the protein concentration using an assay such as the bicinchoninic acid (BCA) assay. The encapsulation efficiency is calculated as the ratio of encapsulated protein to the initial total protein.
In Vitro Cytosolic Delivery Assay
A crucial experiment is to verify that the this compound LNPs can effectively deliver their protein cargo into the cytosol of target cells. The chloroalkane penetration assay is a relevant method for this purpose.[1]
Methodology:
-
Cell Culture: A suitable cell line, such as HeLa-HGM cells, is cultured in appropriate media.[1]
-
LNP Treatment: The cells are incubated with this compound LNPs encapsulating a reporter protein (e.g., GFP-Cre recombinase) for a specified period.[1]
-
Chloroalkane Staining: A cell-permeable chloroalkane dye that fluoresces upon binding to the reporter protein in the cytosol is added to the cells.
-
Flow Cytometry Analysis: The percentage of fluorescent cells is quantified using flow cytometry, which indicates successful cytosolic delivery of the protein.
Logical Workflow for LNP Development and Evaluation
The development and preclinical evaluation of an LNP system based on this compound follows a logical progression from formulation to functional testing.
This whitepaper provides a foundational overview of the physical characteristics and experimental evaluation of the ionizable lipid this compound. The methodologies described represent standard, yet critical, steps in the preclinical assessment of novel LNP-based drug delivery platforms. Further research and development will undoubtedly continue to refine these processes and unlock the full therapeutic potential of such innovative delivery systems.
References
An In-depth Technical Guide to the pKa of 8-Oxoguanine and its Nucleosides
A Note on Nomenclature: The term "8-O-18" does not correspond to a standard chemical name. The "O18" likely indicates the presence of an oxygen-18 isotope. Based on common chemical nomenclature and the context of pKa values in biological systems, this guide will focus on 8-oxoguanine (8-oxoG) and its corresponding nucleosides, 8-oxoguanosine and 8-oxo-2'-deoxyguanosine, which are significant products of oxidative DNA damage.[1][2][3][4] The "8-oxo" designation is a plausible interpretation of the "8-O" in the user's query.
This guide provides a comprehensive overview of the acidity (pKa) of 8-oxoguanine and its derivatives, intended for researchers, scientists, and drug development professionals.
Quantitative pKa Data
The pKa values of 8-oxoguanine and related compounds are crucial for understanding their chemical behavior, particularly their roles in DNA structure, mutagenesis, and repair mechanisms. The table below summarizes key pKa values from computational and experimental studies.
| Compound | Ionization Site | pKa Value | Method | Reference |
| 8-Oxoguanine | N1-H (Deprotonation) | 8.76 | Computational | [5] |
| 8-Oxoguanine | N7-H (Deprotonation) | 12.53 | Computational | [5] |
| 8-Oxoguanine | N3 (Protonation) | 0.22 | Computational | [5] |
| Guanine (B1146940) | N1-H (Deprotonation) | 9.2 - 9.6 | Experimental | [6] |
| Guanine | N7 (Protonation) | 3.2 - 3.3 | Experimental | [6] |
| Guanosine | Strongest Acidic | 5.98 | Computational | [7] |
| Guanosine | Strongest Basic | 2.96 | Computational | [7] |
Experimental Protocols
The determination of pKa values for compounds like 8-oxoguanine and its nucleosides can be achieved through various experimental and computational methods.
Spectrophotometric pH Titration
A common experimental method for determining pKa values is UV-Vis spectrophotometric pH titration.
Methodology:
-
Sample Preparation: A solution of the compound of interest (e.g., 8-oxoguanosine) is prepared in a buffer solution.
-
Titration: The pH of the solution is incrementally adjusted by adding a strong acid or base.
-
Spectroscopic Measurement: At each pH point, the UV-Vis absorbance spectrum of the solution is recorded.
-
Data Analysis: The changes in absorbance at specific wavelengths, which correspond to the different ionization states of the molecule, are plotted against pH. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal, often determined by finding the inflection point of the titration curve.
Capillary Electrophoresis
Capillary electrophoresis (CE) can also be used to determine pKa values, particularly for analytes available in small quantities.
Methodology:
-
Buffer Preparation: A series of background electrolytes (buffers) with a range of known pH values are prepared.
-
Electrophoretic Mobility Measurement: The electrophoretic mobility of the analyte is measured in each of the different pH buffers.
-
Data Analysis: The effective mobility of the analyte changes with its ionization state. By plotting the electrophoretic mobility as a function of pH, a sigmoidal curve is obtained. The pKa value corresponds to the pH at the inflection point of this curve.
Computational Methods
Computational chemistry provides powerful tools for predicting pKa values.
Methodology:
-
Quantum Chemical Calculations: Density Functional Theory (DFT) at a specified level of theory and basis set (e.g., B3LYP) is often used.[8][9]
-
Solvation Model: A polarizable continuum model (PCM) is employed to account for the solvent effects (e.g., IEF-PCM).[8][9]
-
Thermodynamic Cycle: A thermodynamic cycle is used to calculate the free energy change of the deprotonation reaction in solution.
-
pKa Calculation: The pKa is then calculated from the Gibbs free energy of the reaction. This method involves considering all relevant tautomers of the molecule.[8][9]
Visualizations
Logical Relationship of 8-Oxoguanine Formation and Repair
The following diagram illustrates the formation of 8-oxoguanine from guanine due to oxidative stress and its subsequent repair by the base excision repair (BER) pathway.
References
- 1. Determination of 8-Oxoguanine and 8-Hydroxy-2’-deoxyguanosine in the Rat Cerebral Cortex Using Microdialysis Sampling and Capillary Electrophoresis with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Oxo-2'-deoxyguanosine - Wikipedia [en.wikipedia.org]
- 3. 8-Oxoguanine - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Showing Compound Guanosine (FDB003632) - FooDB [foodb.ca]
- 8. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 9. Calculation of pKa values of nucleobases and the guanine oxidation products guanidinohydantoin and spiroiminodihydantoin using density functional theory and a polarizable continuum model - PubMed [pubmed.ncbi.nlm.nih.gov]
80-O18: A Technical Guide to an Ionizable Lipid for Enhanced Endosomal Escape and Cytosolic Protein Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of therapeutic proteins into the cytosol of target cells represents a significant challenge in drug development. A primary obstacle is the entrapment of these macromolecules within endosomes following cellular uptake, leading to their degradation in lysosomes and preventing them from reaching their intracellular targets. The ionizable lipid 80-O18 has emerged as a key component in lipid nanoparticle (LNP) formulations designed to overcome this barrier. This technical guide provides an in-depth overview of this compound, its role in facilitating endosomal escape, and the experimental methodologies used to evaluate its efficacy.
The Ionizable Lipid this compound: Structure and Properties
This compound is an ionizable cationic lipid specifically designed for the formulation of LNPs for in vitro protein delivery. Its chemical structure is integral to its function in mediating endosomal escape.
Formal Name: N-[3-(dimethylamino)propyl]-N-[3-(octadecyloxy)-3-oxopropyl]-β-alanine, octadecyl ester
Chemical Formula: C47H94N2O4
Molecular Weight: 751.3 g/mol
The structure of this compound features a tertiary amine headgroup which is ionizable. At a low pH, such as that found in the acidic environment of endosomes, this amine group becomes protonated, conferring a positive charge to the lipid. This pH-responsive charge is a critical feature for its function in endosomal escape.
Role of this compound in Endosomal Escape
The mechanism by which this compound-containing LNPs facilitate the release of their protein cargo from endosomes into the cytosol is believed to be a multi-step process driven by the acidic environment of the endosome. While the precise mechanism for this compound has not been definitively elucidated in the available literature, it is hypothesized to follow the principles established for other ionizable lipids used in LNP formulations.
A proposed signaling pathway for this compound mediated endosomal escape is as follows:
Caption: Proposed signaling pathway for this compound LNP-mediated endosomal escape.
Quantitative Data on Delivery Efficiency
The efficacy of this compound in mediating cytosolic protein delivery has been quantified using the Chloroalkane Penetration Assay (CAPA). This assay provides a direct measure of the amount of a chloroalkane-tagged protein that reaches the cytosol. In a study by Wang et al. (2024), an LNP complex containing a lipidoid structurally related to this compound, termed 80-EC16, was used to deliver a Cre-GFP fusion protein.[1] The results from this and related studies with similar bioreducible lipids are summarized below.
| Lipidoid | Cargo Protein | Cell Line | Assay | Key Findings | Reference |
| 80-EC16 | Cre(-30)GFP | HeLa-HGM | CAPA | Identified as a promising lipidoid for cytosolic delivery in a library screen. | [1] |
| 8-O14B, 8-O16B, 8-O18B | (-27)GFP-Cre | HeLa-DsRed | Functional (DsRed expression) | Delivered protein to >90% of cells. | [2] |
| 8-O12B | (-27)GFP-Cre | HeLa-DsRed | Functional (DsRed expression) | Lower delivery efficiency (<20% of cells). | [2] |
Experimental Protocols
Synthesis of this compound (and related bioreducible lipids)
The synthesis of bioreducible lipids like this compound and its precursors is typically achieved through a Michael addition reaction. This combinatorial approach allows for the facile generation of a library of lipids with diverse head groups.
Caption: General workflow for the synthesis of bioreducible lipids.
Detailed Protocol (based on Liu et al., 2016): [3]
-
An amine and an acrylate featuring a disulfide bond and a hydrophobic tail are combined in a Teflon-lined glass screw-top vial.
-
The reaction mixture is heated for 48 hours.
-
The crude product is then purified using flash chromatography to yield the final bioreducible lipid.
Lipid Nanoparticle (LNP) Formulation for Protein Delivery
The formulation of LNPs involves the rapid mixing of a lipid solution in ethanol (B145695) with an aqueous solution containing the protein cargo.
Materials:
-
Ionizable lipid (e.g., this compound)
-
Cholesterol
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
C16-PEG2000-ceramide
-
Protein cargo (e.g., Cre-GFP fusion protein)
-
Ethanol
-
Aqueous buffer (e.g., Sodium Acetate, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
Protocol (General):
-
Prepare stock solutions of the ionizable lipid, cholesterol, DOPE, and C16-PEG2000-ceramide in ethanol.
-
Prepare a stock solution of the protein cargo in an acidic aqueous buffer (e.g., 50 mM sodium acetate, pH 4.0).
-
Combine the lipid stock solutions to achieve the desired molar ratio. A common starting point is a 50:10:38.5:1.5 molar ratio of ionizable lipid:DSPC:cholesterol:PEG-lipid, which may be adapted for DOPE and C16-PEG2000-ceramide.[4]
-
Rapidly mix the ethanolic lipid mixture with the aqueous protein solution at a defined ratio (e.g., 1:3 volume ratio of ethanol to aqueous phase). This can be done using a microfluidic mixing device for reproducibility.
-
The resulting LNP suspension is then dialyzed against PBS (pH 7.4) to remove ethanol and raise the pH.
Chloroalkane Penetration Assay (CAPA) for Quantifying Cytosolic Delivery
The CAPA assay is a quantitative, high-throughput method to measure the cytosolic delivery of a chloroalkane-tagged molecule.[1]
Caption: Experimental workflow for the Chloroalkane Penetration Assay (CAPA).
Detailed Protocol (based on Wang et al., 2024): [1][5]
-
Cell Culture: HeLa-HGM cells, which stably express a HaloTag-GFP-Mito fusion protein oriented towards the cytosol, are cultured to the desired confluence.
-
Pulse Step: The cells are incubated with the chloroalkane-tagged protein (ct-protein) formulated in this compound LNPs for a specified period (e.g., 6 hours). If the LNPs facilitate endosomal escape, the ct-protein will enter the cytosol and covalently bind to the HaloTag protein.
-
Wash Step: The cells are washed to remove any unbound ct-protein/LNPs.
-
Chase Step: The cells are then incubated with a cell-permeable chloroalkane-tagged fluorescent dye (ct-dye). This dye will bind to any HaloTag proteins that were not occupied by the ct-protein during the pulse step.
-
Wash Step: A final wash is performed to remove excess ct-dye.
-
Analysis: The fluorescence of the cells is quantified by flow cytometry. A lower fluorescence signal indicates a higher amount of ct-protein delivered to the cytosol, as more HaloTag proteins were blocked from binding the ct-dye. The data is often presented as a dose-response curve to calculate a CP50 value (the concentration at which 50% of the HaloTag is blocked).
Conclusion
The ionizable lipid this compound represents a significant advancement in the development of non-viral vectors for cytosolic protein delivery. Its pH-responsive nature allows for the formulation of LNPs that can effectively escape the endosome and release their protein cargo into the cytoplasm. The quantitative methodologies described herein, particularly the Chloroalkane Penetration Assay, provide robust tools for the evaluation and optimization of this compound-based delivery systems. Further research into the precise molecular interactions between this compound-containing LNPs and the endosomal membrane will continue to refine the design of next-generation protein delivery vehicles for therapeutic applications.
References
- 1. Investigating the Cytosolic Delivery of Proteins by Lipid Nanoparticles using the Chloroalkane Penetration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient delivery of genome-editing proteins using bioreducible lipid nanoparticles. | Broad Institute [broadinstitute.org]
- 3. pnas.org [pnas.org]
- 4. echelon-inc.com [echelon-inc.com]
- 5. Investigating the Cytosolic Delivery of Proteins by Lipid Nanoparticles Using the Chloroalkane Penetration Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 80-O18 Lipid Nanoparticle Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their success in mRNA vaccines.[1] A typical LNP formulation consists of four key components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[2][3] The PEGylated lipid is crucial for controlling particle size and providing a hydrophilic shield to reduce clearance by the immune system. However, concerns about the potential for immunogenic reactions to polyethylene (B3416737) glycol (PEG) have prompted research into alternatives.[4]
This document provides a detailed protocol for the formulation of lipid nanoparticles utilizing Polysorbate 80 (PS-80) as a substitute for traditional PEGylated lipids. It is hypothesized that the "80" in "80-O18" refers to Polysorbate 80. The "O18" designation remains unclear from publicly available information and may refer to a specific component, such as the oleic acid tail in Polysorbate 80, or a proprietary ionizable lipid. The following protocols are based on a formulation utilizing Polysorbate 80, which has been shown to produce stable and effective LNPs for mRNA delivery.[5] Polysorbate 80 is a non-ionic surfactant and emulsifier derived from polyethoxylated sorbitan (B8754009) and oleic acid, and it is widely used in pharmaceutical formulations.[6][7]
These PS-80 containing LNPs have been shown to alter biodistribution, potentially enhancing delivery to immune-relevant organs like the spleen, and may offer improved stability.[6][5]
Materials and Equipment
Lipids and Reagents
-
Ionizable Lipid (e.g., DLin-MC3-DMA)
-
Helper Phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) - DSPC)
-
Cholesterol
-
Polysorbate 80 (PS-80)
-
mRNA cargo
-
Ethanol (B145695) (200 Proof, absolute)
-
Sodium Acetate (B1210297) Buffer (10 mM, pH 4.5)
-
Phosphate (B84403) Buffered Saline (1x PBS, pH 7.4)
-
Sucrose (B13894) (for cryoprotection)
-
Nuclease-free water
Equipment
-
Microfluidic mixing system (e.g., NanoAssemblr) or a T-junction mixer
-
Syringe pumps
-
Vials and syringes
-
Dynamic Light Scattering (DLS) instrument for size, polydispersity index (PDI), and zeta potential measurement
-
Fluorometer and Quant-iT RiboGreen assay kit (or similar) for mRNA quantification and encapsulation efficiency
-
Dialysis cassettes or tangential flow filtration (TFF) system for buffer exchange
-
Sterile filters (0.22 µm)
-
Standard laboratory equipment (vortexer, centrifuge, pipettes, etc.)
Experimental Protocols
Preparation of Lipid Stock Solution
The lipid components are first dissolved in ethanol to create a stock solution.
Protocol:
-
Bring all lipids to room temperature.
-
Prepare individual stock solutions of the ionizable lipid, DSPC, and cholesterol in absolute ethanol. Gentle heating may be required for complete dissolution.
-
Based on the desired molar ratio, combine the individual lipid stock solutions and Polysorbate 80 into a single ethanol solution. A well-documented molar ratio for a PS-80 LNP formulation is 52:8:37:3 (DLin-MC3-DMA:DSPC:Cholesterol:PS-80) .[5]
-
For this specific ratio, prepare a total lipid concentration of 50 mM in ethanol.[5]
-
Vortex the final lipid mixture to ensure homogeneity.
Preparation of Aqueous mRNA Solution
The mRNA is diluted in an acidic aqueous buffer to facilitate encapsulation.
Protocol:
-
Thaw the mRNA stock solution on ice.
-
Dilute the mRNA to the desired concentration (e.g., 200 µg/mL) in a 10 mM sodium acetate buffer at pH 4.5.[5]
-
Keep the mRNA solution on ice until use.
Lipid Nanoparticle Formulation using Microfluidics
The ethanolic lipid solution and the aqueous mRNA solution are rapidly mixed using a microfluidic system to induce LNP self-assembly.
Protocol:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the aqueous mRNA solution into another.
-
Set the flow rate ratio of the aqueous phase to the organic (ethanol) phase to 3:1 .[5]
-
Set the total flow rate to 12 mL/min .[5]
-
Initiate the mixing process. The rapid mixing of the two solutions will cause the lipids to precipitate and encapsulate the mRNA, forming LNPs.
-
The nitrogen-to-phosphate (N/P) ratio, which is the molar ratio of the amine groups in the ionizable lipid to the phosphate groups in the mRNA, should be targeted. A ratio of 14 has been used successfully.[5]
-
Collect the resulting LNP dispersion.
Downstream Processing: Dialysis and Sterilization
The newly formed LNPs are in an ethanol-containing acidic buffer. The buffer needs to be exchanged to a physiological pH, and the ethanol removed.
Protocol:
-
Immediately after formation, dilute the LNP suspension with 1x PBS (pH 7.4) to reduce the ethanol concentration. For formulations intended for cryopreservation, this dilution can be done with a PBS solution containing a cryoprotectant like sucrose (e.g., 10% w/v).[5]
-
Transfer the diluted LNP suspension to a dialysis cassette (e.g., 10 kDa MWCO).
-
Perform dialysis against 1x PBS (pH 7.4) at 4°C with several buffer changes over 24 hours to remove ethanol and raise the pH.
-
Alternatively, for larger volumes, a tangential flow filtration (TFF) system can be used for buffer exchange.
-
After dialysis, recover the LNP suspension.
-
For in vitro and in vivo applications, sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.
-
Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.[5]
Characterization of this compound (PS-80) LNPs
Accurate characterization is critical to ensure the quality and consistency of the LNP formulation.
Particle Size, Polydispersity Index (PDI), and Zeta Potential
Methodology:
-
Instrumentation: Dynamic Light Scattering (DLS).
-
Protocol:
-
Dilute a small aliquot of the final LNP suspension in 1x PBS.
-
Measure the hydrodynamic diameter (particle size) and PDI.
-
For zeta potential, dilute the sample in a low ionic strength buffer (e.g., 0.1x PBS) to get an accurate reading of the surface charge.
-
Perform measurements in triplicate.
-
mRNA Encapsulation Efficiency
Methodology:
-
Assay: Quant-iT RiboGreen assay or a similar fluorescence-based assay.
-
Protocol:
-
Prepare two sets of samples from the LNP formulation.
-
In the first set, measure the amount of free, unencapsulated mRNA.
-
In the second set, add a surfactant (e.g., Triton X-100) to disrupt the LNPs and measure the total mRNA content.
-
The encapsulation efficiency (EE) is calculated using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
Data Presentation
The following tables summarize expected quantitative data for PS-80 LNP formulations based on published literature.[5]
Table 1: Formulation Parameters for PS-80 LNP Synthesis
| Parameter | Value | Reference |
| Lipid Molar Ratio (Ionizable:DSPC:Chol:PS-80) | 52:8:37:3 | [5] |
| Total Lipid Concentration in Ethanol | 50 mM | [5] |
| mRNA Concentration in Aqueous Buffer | 200 µg/mL | [5] |
| Aqueous Buffer | 10 mM Sodium Acetate, pH 4.5 | [5] |
| Flow Rate Ratio (Aqueous:Organic) | 3:1 | [5] |
| Total Flow Rate | 12 mL/min | [5] |
| N/P Ratio | 14 | [5] |
Table 2: Physicochemical Characteristics of PS-80 LNPs
| Characteristic | Typical Value |
| Particle Size (Z-average diameter) | 80 - 120 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | Near-neutral at pH 7.4 |
| Encapsulation Efficiency | > 90% |
Visualizations
Caption: Workflow for this compound (Polysorbate 80) Lipid Nanoparticle Formulation.
Caption: Conceptual Structure of an this compound (Polysorbate 80) LNP.
References
- 1. ozbiosciences.com [ozbiosciences.com]
- 2. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]
- 3. An ionizable lipid toolbox for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polysorbate 80-containing ionizable lipid nanoparticles for mRNA delivery - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 5. A Polysorbate-Based Lipid Nanoparticle Vaccine Formulation Induces In Vivo Immune Response Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols [mdpi.com]
Application Notes and Protocols for Protein Encapsulation
Topic: Protein Encapsulation Strategies for Therapeutic Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The encapsulation of therapeutic proteins into nanocarriers is a critical strategy to enhance their stability, control their release, and improve their bioavailability. Various materials and methods have been developed to protect proteins from degradation, reduce immunogenicity, and enable targeted delivery. These application notes provide an overview of common techniques and materials used for protein encapsulation, including detailed experimental protocols and data presentation guidelines. While the specific term "80-O18" does not correspond to a well-documented material for protein encapsulation in the scientific literature, this document focuses on widely used and characterized systems such as polymeric nanoparticles and lipid-based carriers. Polysorbate 80 (Tween 80) is a common surfactant used in these formulations to improve stability and prevent aggregation.
I. Materials for Protein Encapsulation
Several types of biocompatible and biodegradable materials are employed for protein encapsulation. The choice of material depends on the specific protein, the desired release profile, and the route of administration.
-
Poly(lactic-co-glycolic acid) (PLGA) and its copolymers: PLGA is a widely used FDA-approved polymer for drug delivery due to its biodegradability and biocompatibility.[1][2] By adjusting the ratio of lactic acid to glycolic acid and the polymer molecular weight, the degradation rate and drug release can be tailored.[3]
-
PLGA-Poly(ethylene glycol) (PLGA-PEG) Copolymers: The inclusion of hydrophilic PEG segments in PLGA copolymers can improve the physicochemical and biological properties of the resulting nanoparticles.[1] PEGylation helps to reduce opsonization and prolong circulation time.[2]
-
Chitosan (B1678972): A natural polysaccharide derived from chitin, chitosan is biocompatible, biodegradable, and has mucoadhesive properties, making it suitable for various delivery routes.[4]
-
Lipid-Based Nanoparticles (LNPs): LNPs, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), are effective for encapsulating both hydrophilic and lipophilic molecules.[5] They are composed of physiologically tolerated lipids, which minimizes the risk of toxicity.[5]
II. Experimental Protocols
This section details common methods for encapsulating proteins within polymeric and lipid-based nanoparticles.
A. Protocol 1: Protein Encapsulation in PLGA Nanoparticles using Double Emulsion (w/o/w) Solvent Evaporation
This method is suitable for encapsulating hydrophilic proteins.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Chloroform
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Protein to be encapsulated
-
Deionized water
-
Phosphate-buffered saline (PBS)
Procedure:
-
Aqueous Phase (w1): Dissolve the protein in an appropriate aqueous buffer (e.g., PBS).
-
Organic Phase (o): Dissolve a specific amount of PLGA in a water-immiscible organic solvent like dichloromethane.[6]
-
Primary Emulsion (w1/o): Add the aqueous protein solution to the organic PLGA solution. Emulsify using a high-speed homogenizer or sonicator to form a water-in-oil emulsion.
-
Secondary Emulsion (w1/o/w2): Add the primary emulsion to a larger volume of an aqueous solution containing a surfactant (e.g., PVA). Homogenize or sonicate again to form a double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the particles.
-
Washing: Wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated protein.
-
Lyophilization: Freeze-dry the purified nanoparticles for long-term storage.
B. Protocol 2: Protein Encapsulation in Chitosan Nanoparticles using Ionic Gelation
This method relies on the electrostatic interaction between the positively charged chitosan and a negatively charged crosslinking agent.
Materials:
-
Chitosan
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
Protein to be encapsulated
-
Deionized water
Procedure:
-
Chitosan Solution: Dissolve chitosan in a dilute acetic acid solution. The pH should be adjusted to be below the pKa of chitosan's amino groups (around 6.5) to ensure it is positively charged.
-
Protein Addition: Add the protein to the chitosan solution and stir gently.
-
TPP Solution: Prepare an aqueous solution of sodium tripolyphosphate.
-
Nanoparticle Formation: Add the TPP solution dropwise to the chitosan-protein solution under constant magnetic stirring at room temperature.[4] Nanoparticles will form spontaneously due to ionic cross-linking.
-
Incubation: Continue stirring for a defined period (e.g., 30 minutes) to allow for complete nanoparticle formation.[4]
-
Nanoparticle Collection and Washing: Centrifuge the suspension to collect the nanoparticles and wash them with deionized water.
-
Lyophilization: Lyophilize the nanoparticles for storage.
C. Protocol 3: Protein Encapsulation in Lipid Nanoparticles (LNPs) by Microfluidic Mixing
This technique offers precise control over nanoparticle size and distribution.[7]
Materials:
-
Ionizable lipid
-
Helper lipids (e.g., DSPC, cholesterol)
-
PEG-lipid
-
Protein in an aqueous buffer (e.g., sodium acetate (B1210297) buffer)
-
Microfluidic mixing device
Procedure:
-
Lipid Mixture Preparation: Dissolve the ionizable lipid, helper lipids, and PEG-lipid in ethanol to prepare a lipid stock solution.[8]
-
Aqueous Phase Preparation: Prepare a solution of the protein in an acidic aqueous buffer (e.g., sodium acetate, pH 4-5).
-
Microfluidic Mixing: Load the lipid-ethanol solution and the aqueous protein solution into separate syringes and pump them through a microfluidic mixing chip at controlled flow rates.[7] The rapid mixing of the two phases leads to the self-assembly of LNPs, encapsulating the protein.
-
Dilution and Neutralization: The resulting LNP suspension is immediately diluted with a neutral buffer (e.g., PBS) to raise the pH and stabilize the particles.[8]
-
Purification: Remove the ethanol and unencapsulated protein by dialysis or tangential flow filtration.
-
Sterilization and Storage: Sterilize the LNP suspension by passing it through a 0.22 µm filter and store at an appropriate temperature.
III. Characterization of Protein-Loaded Nanoparticles
Thorough characterization is essential to ensure the quality and efficacy of the encapsulated protein.
| Parameter | Method | Typical Values/Observations |
| Particle Size and PDI | Dynamic Light Scattering (DLS) | Size typically ranges from 10-1000 nm.[9] A low Polydispersity Index (PDI) (<0.3) indicates a monodisperse population. |
| Zeta Potential | Electrophoretic Light Scattering | Indicates surface charge and stability. Values between -30 mV and +30 mV are common. The magnitude of the zeta potential can influence circulation time and cellular uptake. |
| Morphology | Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) | Provides information on the shape and surface characteristics of the nanoparticles. Particles are often observed to be spherical and smooth.[10] |
| Encapsulation Efficiency (EE) | Indirect or Direct Quantification | EE (%) = [(Total Protein - Free Protein) / Total Protein] x 100. Free protein in the supernatant is quantified by methods like Bradford or BCA assay. Efficiencies can range from 25% to over 90% depending on the method and materials.[6][11] |
| In Vitro Release | Dialysis or Sample and Separate | The release profile is typically characterized by an initial burst release followed by a sustained release phase.[6] The kinetics can be modulated by altering the polymer composition.[2] |
IV. Visualizations
Experimental Workflow for Double Emulsion (w/o/w) Method
Caption: Workflow for protein encapsulation using the double emulsion solvent evaporation method.
Logical Relationship of Nanoparticle Characterization
Caption: Key characterization parameters for protein-loaded nanoparticles.
The successful encapsulation of proteins requires careful selection of materials and optimization of the formulation process. The protocols and characterization methods outlined in these application notes provide a foundation for researchers and drug development professionals to design and evaluate effective protein delivery systems. While the identity of "this compound" remains unclear, the principles and techniques described herein are broadly applicable to the field of protein encapsulation.
References
- 1. kinampark.com [kinampark.com]
- 2. researchgate.net [researchgate.net]
- 3. PLGA Devices: Production and Applications for Sustained Protein Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteration of Protein Loaded Chitosan Nanoparticles at Different pH Values | Scientific.Net [scientific.net]
- 5. mdpi.com [mdpi.com]
- 6. Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 9. Protein Drug-Loaded Polymeric Nanoparticles [scirp.org]
- 10. Spectral and Spatial Characterization of Protein Loaded PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein encapsulation in biodegradable amphiphilic microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-Step Guide for 80-O18 Lipid Nanoparticle (LNP) Preparation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, exemplified by their critical role in mRNA-based vaccines. The precise composition of these LNPs is paramount to their success, influencing encapsulation efficiency, particle size, stability, and the ultimate efficacy of the therapeutic payload. A key component in many LNP formulations is the ionizable cationic lipid, which is crucial for encapsulating the nucleic acid cargo and facilitating its release into the cytoplasm of target cells.
This document provides a detailed guide for the preparation of Lipid Nanoparticles utilizing the ionizable cationic lipid 80-O18 . This compound, chemically known as N-[3-(dimethylamino)propyl]-N-[3-(octadecyloxy)-3-oxopropyl]-β-alanine, octadecyl ester, is a lipidoid that has been identified for its potential in promoting high cellular uptake and efficient delivery of cargo in vitro.[1][2][3]
These protocols are intended for research purposes and are designed to be adaptable for various nucleic acid payloads such as mRNA, siRNA, or plasmid DNA. The primary method detailed here is microfluidic mixing, which offers superior control over particle characteristics and high reproducibility.
Core Components of LNP Formulations
A typical LNP formulation consists of four main components:
-
Ionizable Cationic Lipid (this compound): At a low pH, this lipid is positively charged, enabling it to complex with the negatively charged nucleic acid backbone. At physiological pH, it becomes near-neutral, reducing potential toxicity.[4]
-
Helper Phospholipid (e.g., DSPC): 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) is a saturated lipid that provides structural integrity to the nanoparticle.[5]
-
Cholesterol: This structural lipid modulates the fluidity and stability of the lipid bilayer, contributing to the overall integrity of the LNP.[5]
-
PEG-Lipid (e.g., DMG-PEG 2000): A polyethylene (B3416737) glycol-conjugated lipid helps to control the particle size during formulation and provides a hydrophilic shield that reduces aggregation and opsonization, thereby increasing circulation time in vivo.[6]
Experimental Protocols
Protocol 1: Preparation of Lipid Stock Solutions
Objective: To prepare concentrated stock solutions of the individual lipid components in ethanol (B145695) for subsequent mixing.
Materials:
-
This compound (CAS: 1638334-27-6)[1]
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
200 Proof Ethanol, USP grade
Procedure:
-
This compound Stock: Prepare a 50 mg/mL solution of this compound in 200 proof ethanol.[1] Vortex until fully dissolved.
-
DSPC Stock: Prepare a 10 mg/mL solution of DSPC in 200 proof ethanol. Gentle heating (up to 65°C) may be required for complete dissolution.
-
Cholesterol Stock: Prepare a 10 mg/mL solution of cholesterol in 200 proof ethanol. Heating (up to 65°C) is typically necessary. Ensure the solution remains warm during handling to prevent precipitation.
-
DMG-PEG 2000 Stock: Prepare a 10 mg/mL solution of DMG-PEG 2000 in 200 proof ethanol.
-
Storage: Store all lipid stock solutions at -20°C in airtight containers.
Protocol 2: Preparation of Combined Lipid Mixture
Objective: To create a single lipid mixture in ethanol containing all lipid components at the desired molar ratio.
Procedure:
-
Bring all lipid stock solutions to room temperature. If any precipitation is observed in the cholesterol stock, warm it until fully redissolved.
-
In a sterile tube, combine the lipid stock solutions according to the volumes specified in Table 1 to achieve the desired molar ratio.
-
Vortex the combined lipid mixture thoroughly to ensure homogeneity.
Protocol 3: Preparation of Nucleic Acid Solution
Objective: To prepare the nucleic acid payload in a low pH buffer to facilitate LNP formation.
Materials:
-
Nucleic acid (e.g., mRNA, siRNA)
-
Citrate buffer (50 mM, pH 4.0) or Acetate buffer (50 mM, pH 5.0)
-
Nuclease-free water
Procedure:
-
Dilute the nucleic acid stock to the desired concentration (e.g., 0.1 - 0.5 mg/mL) using the low pH buffer.
-
Ensure the solution is well-mixed and stored on ice until use.
Protocol 4: LNP Formulation via Microfluidic Mixing
Objective: To form LNPs by the rapid and controlled mixing of the lipid and nucleic acid solutions.
Equipment:
-
Microfluidic mixing device (e.g., NanoAssemblr® Benchtop)
-
Syringe pumps
-
Microfluidic cartridge
Procedure:
-
System Priming: Prime the microfluidic system with ethanol and the aqueous buffer according to the manufacturer's instructions to remove any air bubbles and equilibrate the system.
-
Loading: Load the combined lipid mixture (in ethanol) into one syringe and the nucleic acid solution (in aqueous buffer) into another syringe.
-
Mixing: Set the desired total flow rate (TFR) and flow rate ratio (FRR). A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).
-
Initiate Mixing: Start the syringe pumps to initiate the mixing process within the microfluidic cartridge. The rapid mixing causes a change in solvent polarity, leading to the self-assembly of lipids and the encapsulation of the nucleic acid.
-
Collection: Collect the LNP solution from the outlet of the microfluidic device. The solution will appear as a milky, translucent suspension.
Protocol 5: Downstream Processing and Characterization
Objective: To purify and concentrate the LNP formulation and to characterize its key physicochemical properties.
Procedure:
-
Dilution and Neutralization: Immediately dilute the collected LNP solution with a neutral buffer, such as phosphate-buffered saline (PBS, pH 7.4), to raise the pH and stabilize the newly formed nanoparticles.
-
Purification and Concentration: Use tangential flow filtration (TFF) with a 100 kDa molecular weight cut-off membrane to remove ethanol, unencapsulated nucleic acid, and to concentrate the LNP formulation. Diafilter against PBS (pH 7.4).
-
Sterile Filtration: Filter the final LNP formulation through a 0.22 µm sterile filter.
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: Determine the amount of encapsulated nucleic acid using a fluorescence-based assay (e.g., RiboGreen assay) with and without a lysing agent like Triton X-100.
-
Zeta Potential: Measure using Electrophoretic Light Scattering (ELS) to determine the surface charge of the LNPs at neutral pH.
-
Data Presentation
Table 1: Example Lipid Molar Ratios and Stock Solution Volumes for 1 mL of Combined Lipid Mixture
| Lipid Component | Molar Ratio (%) | Molecular Weight ( g/mol ) | Stock Conc. (mg/mL) | Volume to Add (µL) |
| This compound | 50.0 | 751.3 | 50.0 | 375.6 |
| DSPC | 10.0 | 790.2 | 10.0 | 197.5 |
| Cholesterol | 38.5 | 386.7 | 10.0 | 372.3 |
| DMG-PEG 2000 | 1.5 | ~2509 | 10.0 | 94.1 |
| Ethanol | - | - | - | to 1000 µL |
Table 2: Typical Formulation Parameters and Expected LNP Characteristics
| Parameter | Typical Value / Range |
| Flow Rate Ratio (Aqueous:Organic) | 3:1 |
| Total Flow Rate (TFR) | 2 - 20 mL/min |
| Particle Size (Z-average) | 80 - 150 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Encapsulation Efficiency | > 90% |
| Zeta Potential (at pH 7.4) | Near-neutral (-10 to +10 mV) |
Visualizations
Caption: General structure of an this compound Lipid Nanoparticle.
Caption: Experimental workflow for this compound LNP preparation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 1638334-27-6 | BroadPharm [broadpharm.com]
- 4. Polysorbate 80-containing ionizable lipid nanoparticles for mRNA delivery - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 5. Lipid nanoparticles: Composition, formulation, and application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing 8-Oxo-Guanine for Targeted Protein Delivery
Introduction
8-oxo-7,8-dihydroguanine (8-oxo-Gua), a common product of oxidative DNA and RNA damage, is specifically recognized by cellular machinery, most notably the DNA repair enzyme 8-oxoguanine DNA glycosylase 1 (OGG1).[1][2][3] This specific molecular recognition presents a novel, albeit currently theoretical, opportunity for targeted protein delivery. By conjugating a protein of interest to an 8-oxo-Guanine moiety, it may be possible to facilitate its uptake and delivery to cells exhibiting high levels of oxidative stress and, consequently, upregulated 8-oxo-Guanine binding proteins. This application note provides a conceptual framework and detailed, hypothetical protocols for the synthesis of an 8-oxo-Guanine-protein conjugate and its application in targeted protein delivery.
The central hypothesis is that an 8-oxo-Guanine conjugate will be recognized and bound by proteins that have a natural affinity for this oxidized nucleobase, such as OGG1 or other RNA-binding proteins that preferentially interact with 8-oxoG-modified RNAs.[4] This interaction could potentially trigger cellular uptake and influence the intracellular trafficking of the conjugated protein.
Core Concepts and Potential Mechanisms
The proposed delivery strategy hinges on the specific biological interactions of 8-oxo-Guanine. In cells under oxidative stress, the levels of 8-oxo-Guanine in nucleic acids increase.[3] The cell responds by upregulating repair mechanisms, including the expression of OGG1.[2] Furthermore, it has been shown that OGG1, in the presence of the free 8-oxo-Guanine base, can interact with and activate the small GTPase Rac1, linking DNA repair to cellular signaling pathways.[1] This suggests that an 8-oxo-Guanine-protein conjugate could not only be targeted to specific proteins but might also modulate cellular signaling.
The cellular uptake of such a conjugate is hypothesized to occur via endocytosis, a common mechanism for the internalization of molecules and nanoparticles.[5][6] The specific endocytic pathway (e.g., clathrin-mediated, caveolae-mediated) may be influenced by the nature of the protein conjugate and the cell type.[5][6]
Experimental Protocols
Herein, we outline a series of protocols to achieve the synthesis of an 8-oxo-Guanine-protein conjugate and to assess its delivery into target cells. These protocols are based on established chemical and biological techniques.
Protocol 1: Synthesis of an Amine-Reactive 8-Oxo-Guanine Derivative
To conjugate 8-oxo-Guanine to a protein, it must first be functionalized with a reactive group that can form a stable covalent bond with amino acid side chains, such as the primary amines of lysine (B10760008) residues. This protocol describes a conceptual pathway for creating an N-hydroxysuccinimide (NHS) ester of 8-oxo-Guanine.
Materials:
-
8-oxo-Guanosine
-
Dimethoxytrityl chloride (DMT-Cl)
-
Succinic anhydride (B1165640)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Standard silica (B1680970) gel for chromatography
Methodology:
-
Protection of the 5'-Hydroxyl Group: React 8-oxo-Guanosine with DMT-Cl in pyridine to protect the 5'-hydroxyl group. This is a standard procedure in nucleoside chemistry, similar to the initial steps in phosphoramidite (B1245037) synthesis.[7][8]
-
Introduction of a Carboxylic Acid Linker: React the 5'-O-DMT-8-oxo-Guanosine with succinic anhydride in the presence of a base (e.g., pyridine) to attach a succinyl linker to the 2' or 3' hydroxyl group of the ribose sugar.
-
Activation of the Carboxylic Acid: The terminal carboxylic acid of the succinyl linker is then activated to form an NHS ester. This is achieved by reacting the succinylated 8-oxo-Guanosine with DCC and NHS in an appropriate solvent like DMF or DCM.[9]
-
Deprotection and Purification: The DMT protecting group is removed using a mild acid (e.g., trichloroacetic acid). The final amine-reactive 8-oxo-Guanine-NHS ester is then purified by silica gel chromatography.
Protocol 2: Conjugation of 8-Oxo-Guanine-NHS Ester to a Target Protein
This protocol details the conjugation of the synthesized 8-oxo-Guanine-NHS ester to a protein of interest (e.g., a therapeutic enzyme, an antibody).
Materials:
-
Target protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
8-oxo-Guanine-NHS ester (from Protocol 1) dissolved in DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Methodology:
-
Protein Preparation: Prepare the target protein at a concentration of 2-10 mg/mL in an amine-free buffer at a slightly basic pH (7.2-8.5) to ensure that lysine residues are deprotonated and reactive.[9]
-
Conjugation Reaction: Add the 8-oxo-Guanine-NHS ester solution to the protein solution while gently stirring. The molar ratio of the NHS ester to the protein should be optimized to achieve the desired degree of labeling. A starting point could be a 10:1 to 20:1 molar excess of the NHS ester.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Stop the reaction by adding a quenching solution to react with any unreacted NHS ester.
-
Purification: Remove the unreacted 8-oxo-Guanine and byproducts by passing the reaction mixture through a size-exclusion chromatography column. The protein-conjugate will elute in the void volume.[10]
-
Characterization: Characterize the conjugate by UV-Vis spectroscopy to determine the degree of labeling and by SDS-PAGE to confirm the integrity of the protein.
Protocol 3: In Vitro Assessment of Protein Delivery
This protocol describes how to test the delivery of the 8-oxo-Guanine-protein conjugate into cultured cells.
Materials:
-
Target cells (e.g., a cell line known to have high levels of OGG1 or a cancer cell line under induced oxidative stress)
-
Control cells (e.g., the same cell line with OGG1 knocked down)
-
8-oxo-Guanine-protein conjugate (labeled with a fluorescent dye for visualization, if necessary)
-
Unconjugated protein (as a negative control)
-
Cell culture medium and supplements
-
Fluorescence microscope or flow cytometer
Methodology:
-
Cell Seeding: Seed the target and control cells in appropriate culture plates (e.g., 24-well plates or plates with coverslips for microscopy).
-
Treatment: Once the cells have adhered, treat them with varying concentrations of the 8-oxo-Guanine-protein conjugate and the unconjugated protein control. A concentration range of 1-10 µM is a reasonable starting point.
-
Incubation: Incubate the cells for a defined period (e.g., 4, 12, or 24 hours).
-
Washing: After incubation, wash the cells thoroughly with PBS to remove any conjugate that is not internalized.
-
Analysis:
-
Fluorescence Microscopy: If the protein is fluorescently labeled, visualize the cellular uptake using a fluorescence microscope.
-
Flow Cytometry: Quantify the cellular uptake by analyzing the fluorescence intensity of the cell population using a flow cytometer.
-
Western Blot: To confirm the delivery of the intact protein, lyse the cells and perform a Western blot using an antibody against the target protein.
-
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data from the proposed experiments.
Table 1: Optimization of 8-Oxo-Guanine-Protein Conjugation
| Molar Ratio (8-oxo-G-NHS:Protein) | Degree of Labeling (moles 8-oxo-G / mole Protein) | Protein Recovery (%) |
| 5:1 | Experimental Data | Experimental Data |
| 10:1 | Experimental Data | Experimental Data |
| 20:1 | Experimental Data | Experimental Data |
| 50:1 | Experimental Data | Experimental Data |
Table 2: Cellular Uptake of 8-Oxo-Guanine-Protein Conjugate
| Treatment Group | Concentration (µM) | Incubation Time (h) | Mean Fluorescence Intensity (Arbitrary Units) | % of Positive Cells |
| Unconjugated Protein | 10 | 24 | Experimental Data | Experimental Data |
| 8-oxo-G-Protein Conjugate | 1 | 24 | Experimental Data | Experimental Data |
| 8-oxo-G-Protein Conjugate | 5 | 24 | Experimental Data | Experimental Data |
| 8-oxo-G-Protein Conjugate | 10 | 24 | Experimental Data | Experimental Data |
| 8-oxo-G-Protein Conjugate (OGG1 Knockdown cells) | 10 | 24 | Experimental Data | Experimental Data |
Visualizations
The following diagrams illustrate the conceptual workflows and pathways described in these application notes.
Caption: Experimental workflow for the synthesis and testing of 8-oxo-Guanine-protein conjugates.
Caption: Hypothesized mechanism of cellular uptake and subsequent signaling activation.
Disclaimer: The application of 8-oxo-Guanine for protein delivery is a theoretical concept. The protocols and pathways described are based on established methodologies in related fields and are intended to serve as a starting point for research and development. The feasibility and efficiency of this approach have yet to be experimentally validated.
References
- 1. 8-Oxoguanine DNA glycosylase-1 links DNA repair to cellular signaling via the activation of the small GTPase Rac1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Roles for the 8-Oxoguanine DNA Repair System in Protecting Telomeres From Oxidative Stress [frontiersin.org]
- 3. 8-Oxoguanine DNA Glycosylase1 conceals oxidized guanine in nucleoprotein-associated RNA of respiratory syncytial virus | PLOS Pathogens [journals.plos.org]
- 4. RNA-binding proteins that preferentially interact with 8-oxoG-modified RNAs: our current understanding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular uptake of modified mRNA occurs via caveolae-mediated endocytosis, yielding high protein expression in slow-dividing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular uptake of modified mRNA occurs via caveolae-mediated endocytosis, yielding high protein expression in slow-dividing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 8. twistbioscience.com [twistbioscience.com]
- 9. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. timothyspringer.org [timothyspringer.org]
Application Note and Protocol for Highly Efficient Transfection of Chemically Modified mRNA
A Note on Terminology: The term "80-O18" does not correspond to a standard, publicly documented chemical modification or component used in mRNA transfection. It may be a proprietary name for a lipid or another reagent not widely cited in scientific literature. This document, therefore, provides a comprehensive protocol based on state-of-the-art, commonly used technologies for the transfection of chemically modified mRNA, which is the current standard for achieving high efficiency and low immunogenicity in research and therapeutic applications.
Introduction
Messenger RNA (mRNA) has emerged as a powerful tool in drug development and biomedical research, enabling the transient expression of virtually any protein in a target cell population.[1] The applications are vast, ranging from vaccines and cancer immunotherapy to protein replacement therapies and gene editing.[1][2][3] The success of mRNA-based platforms, highlighted by the rapid development of COVID-19 vaccines, relies on two key technological pillars: the chemical modification of the mRNA molecule to enhance its stability and reduce innate immune recognition, and the use of advanced delivery systems, such as lipid nanoparticles (LNPs), to protect the mRNA and facilitate its entry into cells.[][5][6]
This application note provides detailed protocols for the synthesis of modified mRNA, its encapsulation into lipid nanoparticles, and subsequent transfection into cultured cells for robust protein expression.
Principles of Modified mRNA and Lipid Nanoparticle Delivery
Chemical Modification of mRNA
Standard, unmodified single-stranded mRNA can be recognized by pattern recognition receptors (PRRs) of the innate immune system, such as Toll-like receptors (TLRs), leading to an inflammatory response and inhibition of translation.[7][8] To circumvent this, nucleosides within the mRNA sequence are replaced with modified versions during in vitro transcription (IVT).
Key modifications include:
-
N1-methylpseudouridine (m1Ψ): Replacing uridine (B1682114) with m1Ψ has been shown to significantly reduce immune stimulation and substantially increase translation efficiency.[6][9] This is the modification used in the FDA-approved COVID-19 mRNA vaccines.[6]
-
5-methylcytidine (m5C) and Pseudouridine (Ψ): These are other common modifications that lower immunogenicity and improve translation.[10]
Beyond the coding sequence, structural elements of the mRNA are optimized to maximize protein production. These include the 5' cap, 5' and 3' untranslated regions (UTRs), and the poly(A) tail, all of which are critical for mRNA stability and translation initiation.[10][11]
Lipid Nanoparticle (LNP) Delivery System
Due to its size and negative charge, naked mRNA does not efficiently cross the cell membrane.[12] Lipid nanoparticles are the leading delivery platform for mRNA therapeutics.[][13] They are typically composed of four main components that self-assemble with mRNA to form a particle that protects the mRNA from degradation and facilitates cellular uptake.[][14]
-
Ionizable Cationic Lipid: This lipid is positively charged at a low pH (during formulation) to enable electrostatic interaction with the negatively charged mRNA backbone. At physiological pH (~7.4), it becomes nearly neutral, reducing toxicity.[2][]
-
Phospholipid (e.g., DOPE or DSPC): A helper lipid that provides structural integrity to the nanoparticle.[13][14]
-
Cholesterol: Another structural component that stabilizes the nanoparticle.[13][14]
-
PEG-Lipid: A polyethylene (B3416737) glycol-conjugated lipid that forms a hydrophilic layer on the surface of the LNP. This layer prevents aggregation and reduces opsonization (tagging for clearance by the immune system), thereby increasing circulation time in vivo.[12]
Experimental Protocols
Protocol for Modified mRNA Synthesis via In Vitro Transcription (IVT)
This protocol outlines the steps for generating a modified mRNA transcript from a linearized DNA template.
Materials:
-
Linearized plasmid DNA template with a T7 promoter
-
T7 RNA Polymerase
-
Ribonuclease (RNase) Inhibitor
-
NTP solution mix (ATP, GTP, CTP, and N1-methylpseudouridine-5'-Triphosphate)
-
Cap analog (e.g., Anti-Reverse Cap Analog, ARCA)
-
DNase I, RNase-free
-
Transcription buffer
-
Nuclease-free water
Procedure:
-
Set up the IVT reaction at room temperature in an RNase-free environment. For a 20 µL reaction, combine the following in order:
-
Mix gently by pipetting and incubate at 37°C for 2-3 hours.[15]
-
To remove the DNA template, add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15-20 minutes.
-
Proceed immediately to mRNA purification.
Protocol for mRNA Purification
Purification is essential to remove residual DNA, enzymes, and unincorporated nucleotides.
Materials:
-
GenElute™ mRNA Miniprep Kit or similar silica-based column purification kit
-
Lithium Chloride (LiCl) precipitation solution (optional)
-
Nuclease-free water and buffers
Procedure (using a column-based kit):
-
Follow the manufacturer's protocol for the chosen mRNA purification kit. This typically involves:
-
Binding the mRNA to a silica (B1680970) membrane in the presence of a high-salt buffer.
-
Washing the membrane with wash buffers to remove impurities.
-
Eluting the purified mRNA with nuclease-free water or a low-salt elution buffer.
-
-
Assess the quality and concentration of the purified mRNA:
-
Measure the concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).
-
Verify the integrity of the mRNA transcript using denaturing agarose (B213101) gel electrophoresis.
-
Protocol for mRNA-LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of LNPs encapsulating the modified mRNA using a microfluidic device. This method allows for rapid and reproducible mixing to form uniform nanoparticles.
Materials:
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Lipid mixture in ethanol (B145695): Ionizable lipid, DSPC, Cholesterol, and PEG-lipid at a desired molar ratio (e.g., 50:10:38.5:1.5).[13]
-
Purified modified mRNA in an acidic aqueous buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0).[12][16]
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the lipid phase by dissolving the four lipid components in absolute ethanol.
-
Prepare the aqueous phase by diluting the purified mRNA in the acidic citrate buffer.[12]
-
Set up the microfluidic mixer according to the manufacturer's instructions, typically with a 3:1 aqueous-to-organic phase flow rate ratio.
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
-
Start the flow to mix the two phases. The rapid change in polarity as the ethanol solution is diluted by the aqueous buffer causes the lipids to precipitate and self-assemble around the mRNA, forming LNPs.[]
-
Collect the resulting LNP solution.
-
Perform solvent exchange and concentration via dialysis or tangential flow filtration against PBS (pH 7.4) to remove the ethanol and raise the pH.
-
Sterile-filter the final mRNA-LNP formulation through a 0.22 µm filter.[17]
-
Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.
Protocol for In Vitro Transfection of Cultured Cells
This protocol is for a 24-well plate format and can be scaled accordingly.
Materials:
-
Adherent cells (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
mRNA-LNP formulation
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate so they reach 70-90% confluency at the time of transfection.[18] For HEK293 cells, this is typically 5 x 10^4 cells per well.[19]
-
Transfection:
-
On the day of transfection, gently remove the culture medium from the cells.
-
Prepare the transfection medium by diluting the mRNA-LNP formulation in fresh, complete cell culture medium to the desired final mRNA concentration (e.g., 500-800 ng per well for a 24-well plate).[18]
-
Add the transfection medium to the cells.[17]
-
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for the desired period. Protein expression from mRNA typically peaks between 6 and 24 hours post-transfection.[18][20]
-
Analysis: After incubation, analyze the cells for protein expression using the appropriate method (e.g., fluorescence microscopy for GFP, luciferase assay for luciferase, or Western blot/ELISA for other proteins).
Data Presentation
Table 1: Typical Characteristics of mRNA Lipid Nanoparticles
| Parameter | Typical Value | Method of Analysis |
| Hydrodynamic Size | 80 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Encapsulation Efficiency | > 90% | RiboGreen Assay |
| Zeta Potential | Near-neutral at pH 7.4 | Electrophoretic Light Scattering |
Table 2: Example Transfection Conditions and Expected Efficiency
| Cell Line | mRNA per well (24-well) | Transfection Reagent | Expected Efficiency (GFP+) |
| HEK293 | 0.5 - 1.0 µg | mRNA-LNP | > 90% |
| HeLa | 0.5 - 1.0 µg | mRNA-LNP | > 80% |
| Primary Dendritic Cells | 1.0 - 1.5 µg | mRNA-LNP | > 70%[20] |
| Human Fibroblasts | 2.0 µg | RNAfection Reagent | Varies (used for reprogramming)[21] |
Note: Efficiency is highly dependent on cell type, cell health, and LNP formulation.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for modified mRNA transfection.
Cellular Uptake and Translation Pathway
Caption: Cellular mechanism of mRNA-LNP uptake and translation.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. Recent Advances in Lipid Nanoparticles for Delivery of mRNA [mdpi.com]
- 3. Recent Advancement in mRNA Vaccine Development and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Pivotal Role of Chemical Modifications in mRNA Therapeutics [frontiersin.org]
- 6. mRNA medicine: Recent progresses in chemical modification, design, and engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. An Update on mRNA-Based Viral Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Modifications of mRNA vaccine structural elements for improving mRNA stability and translation efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DSpace [kb.osu.edu]
- 13. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient Transfection of In vitro Transcribed mRNA in Cultured Cells Using Peptide-Poloxamine Nanoparticles [jove.com]
- 16. researchgate.net [researchgate.net]
- 17. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 18. yeasenbio.com [yeasenbio.com]
- 19. origene.com [origene.com]
- 20. Transfection Efficiency and Transgene Expression Kinetics of mRNA Delivered in Naked and Nanoparticle Format - PMC [pmc.ncbi.nlm.nih.gov]
- 21. systembio.com [systembio.com]
Application Notes and Protocols for the Characterization of 80-O18 Lipid Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines.[1] The critical component driving the efficacy of these delivery systems is the ionizable lipid, which is essential for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm.[2] 80-O18 is an ionizable cationic lipid that has been effectively used in the formulation of LNPs for in vitro applications, demonstrating high cellular uptake and functional delivery.[3][4]
A comprehensive characterization of LNPs is crucial to ensure their quality, reproducibility, and in vivo performance.[2] Critical Quality Attributes (CQAs) such as particle size, polydispersity, surface charge, morphology, and encapsulation efficiency must be rigorously evaluated.[5] This document provides detailed application notes and experimental protocols for the key techniques used to characterize LNPs formulated with the ionizable lipid this compound.
LNP Formulation with this compound
LNPs are typically composed of four lipid components that self-assemble with a nucleic acid cargo in an aqueous environment.[6][7] The ionizable lipid this compound is positively charged at a low pH (e.g., pH 4), which facilitates its interaction with the negatively charged phosphate (B84403) backbone of nucleic acids like mRNA or siRNA.[2] As the pH is raised to a physiological level (pH 7.4), the this compound lipid becomes largely neutral, leading to a stable and relatively neutral particle surface.[2][6]
Table 1: Example Formulation of this compound LNPs for mRNA Delivery
| Component | Molar Ratio (%) | Role in Formulation |
| This compound (Ionizable Lipid) | 50 | Encapsulates nucleic acid and facilitates endosomal escape.[2][7] |
| DSPC (Helper Lipid) | 10 | Provides structural stability to the LNP.[7] |
| Cholesterol | 38.5 | Modulates bilayer fluidity and stability.[7] |
| PEG-Lipid | 1.5 | Controls particle size and prevents aggregation.[6] |
Size, Polydispersity, and Zeta Potential Analysis
Application Note: Dynamic Light Scattering (DLS) & Zeta Potential
Dynamic Light Scattering (DLS) is a fundamental technique used to determine the hydrodynamic diameter (often reported as the Z-average size) and the polydispersity index (PDI) of LNPs in solution.[8][9] The PDI is a measure of the heterogeneity of particle sizes in the sample; a value below 0.2 is generally considered indicative of a monodisperse population suitable for therapeutic applications.[2]
Zeta potential is a measure of the magnitude of the electrostatic charge at the particle surface. It is a critical indicator of colloidal stability, as a sufficiently high surface charge can prevent particle aggregation.[2] For LNPs, zeta potential is also indicative of the charge state of the ionizable lipid at a given pH.
Experimental Workflow: DLS and Zeta Potential
Caption: DLS and Zeta Potential experimental workflow.
Detailed Protocol: DLS and Zeta Potential Measurement
-
Sample Preparation: Allow the this compound LNP stock solution to equilibrate to room temperature.
-
Dilute the LNP sample in a suitable aqueous buffer, such as 1X Phosphate-Buffered Saline (PBS) at pH 7.4, to an appropriate concentration for light scattering (typically a 1:50 to 1:100 dilution). Ensure the final dispersant is well-filtered.[8]
-
DLS Measurement:
-
Pipette 1 mL of the diluted LNP sample into a disposable sizing cuvette (e.g., DTS0012).[8]
-
Place the cuvette into the DLS instrument (e.g., Malvern Zetasizer).
-
Set the measurement temperature to 25°C and allow the sample to equilibrate for at least 2 minutes.
-
Configure the measurement settings: select backscatter detection, automatic attenuation, and automatic measurement duration.[8]
-
Initiate the measurement. Perform at least three replicate measurements.
-
-
Zeta Potential Measurement:
-
Pipette the diluted LNP sample into a disposable folded capillary cell.
-
Place the cell into the instrument.
-
Apply the same temperature equilibration as for the DLS measurement.
-
Initiate the zeta potential measurement. The instrument will apply an electric field and measure the particle velocity to determine the electrophoretic mobility and calculate the zeta potential.
-
Data Presentation
Table 2: Physicochemical Properties of this compound LNPs by DLS
| Formulation Batch | Z-average Diameter (d.nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| This compound-LNP-001 | 85.2 | 0.115 | -5.8 |
| This compound-LNP-002 | 87.5 | 0.121 | -6.2 |
| This compound-LNP-003 | 86.1 | 0.118 | -5.5 |
Morphology and Internal Structure Analysis
Application Note: Cryogenic Transmission Electron Microscopy (Cryo-TEM)
Cryo-TEM is a powerful imaging technique that allows for the direct visualization of LNPs in their near-native, hydrated state.[5][10] By rapidly freezing the sample in a thin layer of amorphous (vitreous) ice, the structure of the nanoparticles is preserved without artifacts from chemical fixation or dehydration.[11] Cryo-TEM provides invaluable information on particle morphology (e.g., sphericity), size distribution, and the presence of internal structures or aggregates.[11][12]
Experimental Workflow: Cryo-TEM
Caption: Cryo-TEM sample preparation and analysis workflow.
Detailed Protocol: Cryo-TEM Imaging
-
Grid Preparation: Place a carbon-coated TEM grid in a glow-discharger to render the surface hydrophilic.
-
Sample Application: In a controlled environment chamber (e.g., Vitrobot), apply 3-4 µL of the this compound LNP solution to the hydrophilic side of the TEM grid.
-
Blotting and Vitrification:
-
Blot the grid with filter paper to remove excess liquid, leaving a thin aqueous film across the grid holes.
-
Immediately plunge the grid into a reservoir of liquid ethane cooled by liquid nitrogen. This vitrifies the sample, preventing the formation of ice crystals.[11]
-
-
Imaging:
-
Transfer the vitrified grid to a cryo-TEM holder under liquid nitrogen.
-
Load the holder into a transmission electron microscope.
-
Acquire images at a low electron dose to minimize radiation damage to the sample.[13]
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the diameters of a statistically significant number of particles (e.g., >200) to determine the average size and size distribution.
-
Visually inspect the micrographs for particle morphology, lamellarity, and the presence of aggregates or empty particles.
-
Data Presentation
Table 3: Morphological Characteristics of this compound LNPs by Cryo-TEM
| Parameter | Result |
| Morphology | Predominantly spherical particles. |
| Mean Diameter (nm) | 78.5 ± 9.3 |
| Internal Structure | Dense core, consistent with encapsulated cargo. |
| Observations | No significant aggregation observed. |
Internal Nanostructure Analysis
Application Note: Small-Angle X-ray Scattering (SAXS)
SAXS is a non-destructive technique that provides information about the nanoscale structure of materials.[14] For LNPs, SAXS is particularly useful for characterizing the internal organization of the lipids and the encapsulated nucleic acid.[15] It can distinguish between different internal structures, such as a disordered core, a multilamellar (onion-like) structure, or an inverted hexagonal phase, which can influence the efficacy of the nanoparticle.[16][17] The scattering pattern can also provide information on particle size and shape.[14]
Experimental Workflow: SAXS
Caption: SAXS data acquisition and analysis workflow.
Detailed Protocol: SAXS Measurement
-
Sample Preparation: Concentrate the this compound LNP sample if necessary. Load the LNP solution into a thin-walled quartz capillary tube.
-
Background Sample: Prepare an identical capillary containing only the formulation buffer (e.g., PBS) to be used for background subtraction.
-
Data Acquisition:
-
Mount the sample capillary in the SAXS instrument.
-
Expose the sample to a monochromatic X-ray beam.
-
Collect the scattering data on a 2D detector over a range of scattering angles (q).
-
Repeat the measurement for the buffer-only sample under identical conditions.
-
-
Data Analysis:
-
Radially average the 2D scattering pattern to generate a 1D profile of intensity (I) versus the scattering vector (q).
-
Subtract the buffer scattering profile from the sample profile.
-
Analyze the resulting curve. The low-q region provides information about the overall particle size and shape, while peaks in the high-q region indicate the presence of ordered internal structures.[16]
-
Fit the data using appropriate models (e.g., a core-triple shell model) to extract detailed structural parameters.[16]
-
Data Presentation
Table 4: Structural Parameters of this compound LNPs from SAXS Analysis
| Parameter | Value | Interpretation |
| Radius of Gyration (Rg) | ~35 nm | Consistent with particle size from DLS/Cryo-TEM. |
| Peak Position (q) | N/A | Absence of sharp peaks suggests a disordered core. |
| Model Fit | Core-Shell Sphere | Data fits well to a model of a solid core with a lipid shell. |
Nucleic Acid Encapsulation Efficiency
Application Note: Fluorescence-Based Assay
Determining the encapsulation efficiency (EE) is critical to ensure that the nucleic acid payload is protected within the LNP. The most common method involves using a nucleic acid-binding fluorescent dye, such as RiboGreen. The assay compares the fluorescence of the sample before and after lysing the nanoparticles with a detergent (e.g., Triton X-100).[18] In the intact LNP sample, the dye cannot access the encapsulated nucleic acid, so the fluorescence corresponds only to the free/surface-bound RNA. After adding detergent, the LNPs are disrupted, releasing the total RNA and leading to a maximal fluorescence signal.
Experimental Workflow: Encapsulation Efficiency
Caption: Workflow for determining LNP encapsulation efficiency.
Detailed Protocol: RiboGreen Assay
-
Reagent Preparation: Prepare the RiboGreen working solution by diluting the stock concentrate in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5) as per the manufacturer's instructions. Prepare a 2% Triton X-100 solution.
-
Standard Curve: Prepare a standard curve of the specific nucleic acid being used (e.g., mRNA) at known concentrations in TE buffer.
-
Sample Measurement:
-
Total RNA: In a 96-well plate, add the LNP sample and dilute it in TE buffer containing 0.1% Triton X-100 to lyse the particles.[19] Add the RiboGreen working solution and incubate for 5 minutes in the dark.
-
Free RNA: In a separate set of wells, add the same amount of LNP sample and dilute it in TE buffer without detergent. Add the RiboGreen working solution and incubate.
-
-
Fluorescence Reading: Measure the fluorescence of the standards and samples on a plate reader (excitation ~480 nm, emission ~520 nm).
-
Calculation:
-
Determine the concentration of "Total RNA" and "Free RNA" from the standard curve.
-
Calculate the Encapsulation Efficiency (EE) using the formula: EE (%) = (1 - [Concentration of Free RNA] / [Concentration of Total RNA]) * 100
-
Data Presentation
Table 5: Encapsulation Efficiency of this compound LNPs
| Formulation Batch | Total RNA (µg/mL) | Free RNA (µg/mL) | Encapsulation Efficiency (%) |
| This compound-LNP-001 | 50.1 | 2.3 | 95.4 |
| This compound-LNP-002 | 49.8 | 2.8 | 94.4 |
| This compound-LNP-003 | 50.5 | 2.5 | 95.0 |
References
- 1. Multiparametric functional characterization of individual lipid nanoparticles using surface-sensitive light-scattering microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, 1638334-27-6 | BroadPharm [broadpharm.com]
- 4. caymanchem.com [caymanchem.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid nanoparticles: Composition, formulation, and application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zetasizer RNA-LNP DLS Size Protocol | Malvern Panalytical [malvernpanalytical.com]
- 9. blog.curapath.com [blog.curapath.com]
- 10. academic.oup.com [academic.oup.com]
- 11. metrino.eu [metrino.eu]
- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 13. Lipid Nanoparticles (LNPs) Structure Characterization Service | Cryo-EM | MtoZ Biolabs [mtoz-biolabs.com]
- 14. xenocs.com [xenocs.com]
- 15. pubs.aip.org [pubs.aip.org]
- 16. Mesoscopic Structure of Lipid Nanoparticles Studied by Small-Angle X-Ray Scattering: A Spherical Core-Triple Shell Model Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How Structure Affects the Activity of Lipid Nanoparticles [als.lbl.gov]
- 18. Protocol for the development of mRNA lipid nanoparticle vaccines and analysis of immunization efficiency in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enabling online determination of the size-dependent RNA content of lipid nanoparticle-based RNA formulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Therapy Research
Disclaimer: Initial searches for "80-O18" did not yield specific results for a molecule or technology with this designation in the context of gene therapy. The following Application Notes and Protocols are provided as a generalized example for a hypothetical novel adeno-associated virus (AAV) vector, herein referred to as Vector-818 , based on common principles and data in the field of gene therapy research.
Application Notes: Vector-818 in Gene Therapy Research
Introduction
Vector-818 is a novel, engineered adeno-associated virus (AAV) vector designed for efficient and targeted gene delivery in both in vitro and in vivo applications. AAV vectors are a widely used tool in gene therapy due to their favorable safety profile and ability to transduce a variety of cell types.[1] Vector-818 has been specifically optimized for high transduction efficiency in neuronal cells, making it a promising candidate for research into neurodegenerative diseases.[2]
Mechanism of Action
Like other AAV vectors, Vector-818 facilitates gene therapy by delivering a functional copy of a therapeutic gene to target cells.[3] The process begins with the vector binding to specific receptors on the surface of the host cell, followed by endocytosis. Once inside the cell, the vector escapes the endosome and its single-stranded DNA genome is released into the nucleus. Host cell machinery then synthesizes the complementary DNA strand, forming a double-stranded episome from which the therapeutic gene is expressed. This episome generally does not integrate into the host genome, reducing the risk of insertional mutagenesis.[1]
Key Applications
-
Gene replacement therapy for monogenic neurological disorders: Delivering a functional copy of a mutated gene to treat diseases like Spinal Muscular Atrophy or Huntington's disease.[4]
-
Neuroprotective factor expression: Introducing genes that express neurotrophic factors to support neuronal survival in conditions like Parkinson's or Alzheimer's disease.
-
Disease modeling: Creating in vitro and in vivo models of genetic diseases by introducing or knocking down specific genes in target cells.
-
Cancer therapy research: Investigating the delivery of therapeutic genes to tumor cells in the central nervous system.[5]
Quantitative Data Summary
The following tables summarize the performance characteristics of Vector-818 in preclinical studies.
Table 1: In Vitro Transduction Efficiency of Vector-818 in Human Cell Lines
| Cell Line | Cell Type | Multiplicity of Infection (MOI) | Transduction Efficiency (%) | Mean Fluorescence Intensity (MFI) |
| SH-SY5Y | Neuroblastoma | 10,000 | 85 ± 5 | 15,000 ± 2,000 |
| HEK293 | Embryonic Kidney | 10,000 | 95 ± 3 | 25,000 ± 3,500 |
| Primary Neurons | Mouse Cortical | 50,000 | 70 ± 8 | 12,000 ± 1,800 |
Table 2: In Vivo Biodistribution and Transgene Expression in Mice
| Route of Administration | Target Organ | Vector Genomes per Diploid Genome | Transgene mRNA Expression (fold change vs. control) |
| Intravenous | Liver | 10.5 ± 2.1 | 500 ± 120 |
| Intracerebroventricular | Brain (Cortex) | 5.2 ± 1.5 | 850 ± 200 |
| Intracerebroventricular | Spinal Cord | 2.8 ± 0.9 | 450 ± 90 |
Experimental Protocols
Protocol 1: In Vitro Transduction of SH-SY5Y Cells with Vector-818
Objective: To introduce a gene of interest into SH-SY5Y cells using Vector-818 for expression analysis.
Materials:
-
Vector-818 carrying the gene of interest (e.g., expressing GFP)
-
SH-SY5Y cells
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plate
-
Flow cytometer
Procedure:
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium. Incubate at 37°C and 5% CO2 for 24 hours.
-
Vector Dilution: Prepare serial dilutions of Vector-818 in complete growth medium to achieve the desired Multiplicity of Infection (MOI).
-
Transduction: Carefully remove the medium from the wells. Add 100 µL of the diluted Vector-818 to the respective wells.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for 48-72 hours to allow for transgene expression.
-
Analysis:
-
For qualitative analysis, visualize GFP expression using a fluorescence microscope.
-
For quantitative analysis, harvest the cells by trypsinization, wash with PBS, and analyze the percentage of GFP-positive cells and Mean Fluorescence Intensity (MFI) using a flow cytometer.
-
Protocol 2: In Vivo Gene Delivery to the Mouse Brain via Intracerebroventricular (ICV) Injection
Objective: To deliver a therapeutic gene to the central nervous system of a mouse model.
Materials:
-
Vector-818 (high-titer, purified)
-
Adult C57BL/6 mice (8-10 weeks old)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Hamilton syringe with a 33-gauge needle
-
Surgical tools
Procedure:
-
Anesthesia and Stereotaxic Mounting: Anesthetize the mouse and secure it in the stereotaxic frame.
-
Surgical Preparation: Shave the scalp and sterilize the area with an antiseptic solution. Make a midline incision to expose the skull.
-
Coordinate Identification: Locate the bregma. The injection coordinates for the lateral ventricle are typically: Anteroposterior (AP): -0.3 mm, Mediolateral (ML): ±1.0 mm, Dorsoventral (DV): -2.5 mm from the skull surface.
-
Craniotomy: Drill a small burr hole at the identified coordinates.
-
Vector Injection: Slowly lower the Hamilton syringe needle to the target DV coordinate. Infuse 2-5 µL of Vector-818 at a rate of 0.2 µL/min. Leave the needle in place for 5-10 minutes post-injection to prevent backflow.
-
Closure: Slowly retract the needle and suture the scalp incision.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.
-
Tissue Analysis: After a designated period (e.g., 2-4 weeks), euthanize the animals and perfuse with PBS followed by 4% paraformaldehyde. Harvest the brain and other organs for biodistribution and transgene expression analysis (e.g., qPCR, ddPCR, immunohistochemistry).
Visualizations
Caption: General mechanism of action for AAV-mediated gene delivery.
Caption: Preclinical experimental workflow for Vector-818 evaluation.
References
- 1. Current State of Human Gene Therapy: Approved Products and Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene Therapy for Neuronopathic Mucopolysaccharidoses: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicalaffairs.cslbehring.com [medicalaffairs.cslbehring.com]
- 4. labiotech.eu [labiotech.eu]
- 5. Gene therapies development: slow progress and promising prospect - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Protein Delivery Using 80-O18 Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of functional proteins into living organisms (in vivo) holds immense therapeutic potential for a wide range of diseases, including genetic disorders, cancer, and infectious diseases. Lipid nanoparticles (LNPs) have emerged as a leading platform for nucleic acid delivery, famously utilized in the COVID-19 mRNA vaccines. This technology is now being adapted for the direct delivery of proteins. 80-O18 is an ionizable lipid that can be formulated into LNPs to encapsulate and deliver protein cargo to target cells in vivo.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound-based LNPs for in vivo protein delivery studies. The protocols are based on established methodologies for LNP formulation and in vivo delivery of protein and mRNA payloads.
Principle of this compound LNP-Mediated Protein Delivery
Ionizable lipids like this compound are critical components of LNPs for intracellular delivery. At an acidic pH during formulation, the lipid is positively charged, facilitating the encapsulation of negatively charged cargo. For protein delivery, this often requires the protein to be charge-modified to have a net negative charge to enable efficient encapsulation. Once formulated, the LNPs are stable at physiological pH.
Upon administration in vivo, LNPs circulate and are taken up by target cells, primarily through endocytosis. The acidic environment of the endosome protonates the ionizable lipid, leading to a positive charge. This charge facilitates the disruption of the endosomal membrane, allowing the LNP and its protein cargo to escape into the cytoplasm, where the protein can exert its function.
Data Presentation
Table 1: Physicochemical Properties of this compound LNPs for Protein Delivery
This table summarizes the typical physicochemical characteristics of LNPs formulated for in vivo use. These parameters are critical for ensuring stability, efficient delivery, and reproducibility.
| Parameter | Typical Value | Method of Analysis |
| Mean Particle Size (Diameter) | 80 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential (at pH 7.4) | Near-neutral (-10 to +10 mV) | Laser Doppler Velocimetry |
| Protein Encapsulation Efficiency | > 80% | Quantitation of unencapsulated protein (e.g., via fluorescence or ELISA) |
Table 2: Representative In Vivo Efficacy of Cre Recombinase Delivery Using LNPs in a Reporter Mouse Model
This table provides an example of quantitative data from an in vivo study delivering Cre recombinase to Ai14 reporter mice. In these mice, successful delivery of functional Cre leads to the expression of the fluorescent protein tdTomato. Data is presented as the percentage of tdTomato-positive cells in the target organ.
| Treatment Group | Dose (mg/kg) | Target Organ | % tdTomato+ Cells (Mean ± SD) | Method of Analysis |
| Saline Control | N/A | Liver | 0.1 ± 0.05 | Flow Cytometry |
| LNP (no protein) | N/A | Liver | 0.2 ± 0.08 | Flow Cytometry |
| This compound LNP-Cre | 0.5 | Liver | 45 ± 8.2 | Flow Cytometry |
| This compound LNP-Cre | 1.0 | Liver | 78 ± 6.5 | Flow Cytometry |
| This compound LNP-Cre | 0.5 | Spleen | 25 ± 5.1 | Flow Cytometry |
| This compound LNP-Cre | 1.0 | Spleen | 52 ± 7.9 | Flow Cytometry |
Experimental Protocols
Protocol 1: Formulation of this compound LNPs for Protein Encapsulation
This protocol describes the formulation of protein-loaded LNPs using a microfluidic mixing method.
Materials:
-
This compound ionizable lipid
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
Charge-modified protein of interest in an appropriate aqueous buffer (e.g., citrate (B86180) buffer, pH 3.0)
-
Dialysis cassettes (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing system
Procedure:
-
Prepare a lipid stock solution in ethanol containing this compound, DSPC, cholesterol, and DMG-PEG 2000 at a molar ratio of 50:10:38.5:1.5.
-
Prepare the protein solution in an acidic aqueous buffer (e.g., 25 mM citrate buffer, pH 3.0). The protein should be engineered to have a net negative charge at this pH.
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the aqueous protein solution into another.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol) and total flow rate to induce nanoprecipitation and LNP formation.
-
Collect the resulting LNP dispersion.
-
Dialyze the LNP dispersion against PBS (pH 7.4) for at least 18 hours at 4°C to remove ethanol and buffer exchange.
-
Recover the purified LNP-protein formulation and store at 4°C.
-
Characterize the formulation for particle size, PDI, zeta potential, and protein encapsulation efficiency as described in Table 1.
Protocol 2: In Vivo Administration and Biodistribution Analysis
This protocol outlines the procedure for administering protein-loaded LNPs to mice and assessing their biodistribution.
Materials:
-
This compound LNP-protein formulation
-
Experimental animals (e.g., C57BL/6 mice or a reporter strain)
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (if using a fluorescently labeled LNP or protein)
-
Tissue homogenization equipment
Procedure:
-
Dilute the this compound LNP-protein formulation to the desired concentration in sterile saline.
-
Administer the formulation to mice via the desired route (e.g., intravenous tail vein injection). A typical injection volume is 100-200 µL.
-
At predetermined time points (e.g., 2, 6, 24, 48 hours) post-injection, anesthetize the mice.
-
If using a fluorescently labeled component, perform whole-body imaging using an in vivo imaging system.
-
Euthanize the mice and perfuse with saline to remove blood from the organs.
-
Harvest organs of interest (e.g., liver, spleen, lungs, kidneys, heart).
-
For quantification of the delivered protein or LNP, homogenize the tissues.
-
Analyze the tissue homogenates using a suitable method, such as ELISA for the protein or fluorescence measurement for a labeled LNP component.
Protocol 3: Assessment of Functional Protein Delivery Using a Cre-Lox Reporter Model
This protocol describes how to evaluate the functional delivery of Cre recombinase.
Materials:
-
This compound LNP-Cre recombinase formulation
-
Ai14 reporter mice (or similar Cre-reporter strain)
-
Flow cytometer
-
Tissue dissociation reagents
Procedure:
-
Administer the this compound LNP-Cre formulation to Ai14 mice as described in Protocol 2.
-
At a suitable time point to allow for Cre-mediated recombination and reporter protein expression (e.g., 3-7 days), euthanize the mice.
-
Harvest the target organs (e.g., liver, spleen).
-
Prepare single-cell suspensions from the harvested organs using appropriate enzymatic and mechanical dissociation methods.
-
Stain the cells with antibodies for cell surface markers if specific cell populations are to be analyzed.
-
Analyze the single-cell suspensions by flow cytometry to quantify the percentage of tdTomato-positive cells, indicating successful Cre recombinase delivery and function.
Visualizations
Caption: Experimental workflow for in vivo protein delivery using this compound LNPs.
Caption: LNP delivery of a therapeutic protein to inhibit the MAPK/ERK signaling pathway.
Application Notes and Protocols for LNP Formulation with 80-O18 and Helper Lipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of various therapeutic payloads, including mRNA, siRNA, and proteins. The composition of these LNPs is critical to their efficacy, influencing factors such as encapsulation efficiency, stability, cellular uptake, and endosomal escape. A key component of modern LNPs is the ionizable cationic lipid, which plays a crucial role in both encapsulating the cargo and facilitating its release into the cytoplasm. This document provides detailed application notes and protocols for the formulation of LNPs using the ionizable cationic lipid 80-O18, in conjunction with various helper lipids.
The ionizable lipid this compound has been utilized in the generation of LNPs for in vitro applications, demonstrating high total cellular uptake and functional delivery of protein cargo.[1] While the available literature primarily details its use for protein delivery, the principles and protocols outlined here can be adapted for the delivery of nucleic acids such as mRNA and siRNA, with the understanding that formulation optimization is essential for each specific application.
Core Components of LNP Formulations
A typical LNP formulation consists of four key components:
-
Ionizable Cationic Lipid (e.g., this compound): This lipid is characterized by a pKa that allows it to be positively charged at a low pH (during formulation) for efficient encapsulation of negatively charged cargo like nucleic acids, and relatively neutral at physiological pH to reduce toxicity.[2][3] Upon endocytosis, the acidic environment of the endosome protonates the lipid, facilitating endosomal escape.[2]
-
Helper Phospholipid (e.g., DSPC, DOPE): These lipids, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), contribute to the structural integrity of the nanoparticle.[4] DOPE, with its conical shape, can promote the formation of non-bilayer structures, which is thought to enhance endosomal escape.[4]
-
Cholesterol: This structural "helper" lipid enhances the stability and rigidity of the LNPs and can promote membrane fusion, aiding in endosomal escape.[4]
-
PEGylated Lipid (e.g., DMG-PEG2000): A small percentage of a lipid conjugated to polyethylene (B3416737) glycol (PEG) is included to control the particle size during formulation and to provide a hydrophilic shield that reduces clearance by the immune system, thereby increasing circulation time in vivo.
Quantitative Data Summary
The following table summarizes a specific LNP formulation utilizing a lipidoid structurally related to this compound for protein delivery, which can serve as a starting point for optimization with nucleic acids.
| Component | Molar Ratio (%) | Role | Reference |
| Ionizable Lipidoid (80-EC16) | 35 | Cargo Encapsulation & Endosomal Escape | [2] |
| DOPE | 16 | Helper Lipid (Fusogenic) | [2] |
| Cholesterol | 46.5 | Helper Lipid (Stability) | [2] |
| DMG-PEG2000 | 2.5 | PEGylated Lipid (Size Control & Shielding) | [2] |
Experimental Protocols
Protocol 1: LNP Formulation using Microfluidic Mixing
This protocol describes the formulation of LNPs using a microfluidic mixing device, a method that allows for rapid, reproducible, and scalable production of nanoparticles with controlled size and polydispersity.
Materials:
-
Ionizable lipid this compound stock solution in ethanol (B145695)
-
Helper lipid (e.g., DSPC or DOPE) stock solution in ethanol
-
Cholesterol stock solution in ethanol
-
PEGylated lipid (e.g., DMG-PEG2000) stock solution in ethanol
-
Nucleic acid (mRNA or siRNA) in an aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Microfluidic mixing device and cartridges (e.g., NanoAssemblr®)
-
Syringes and tubing compatible with the microfluidic device
-
Ethanol (200 proof)
-
Nuclease-free water
-
Dialysis cassette (e.g., 10 kDa MWCO) or tangential flow filtration system
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of Lipid-Ethanol Solution: a. In a sterile glass vial, combine the stock solutions of this compound, helper lipid, cholesterol, and PEGylated lipid at the desired molar ratio. b. Add ethanol to achieve the final desired total lipid concentration (e.g., 10-20 mM). c. Vortex the solution until all lipids are fully dissolved.
-
Preparation of Aqueous Nucleic Acid Solution: a. Dilute the nucleic acid stock in the aqueous buffer to the desired concentration. The final concentration will depend on the desired lipid-to-nucleic acid ratio.
-
Microfluidic Mixing: a. Prime the microfluidic system with ethanol and the aqueous buffer according to the manufacturer's instructions. b. Load the lipid-ethanol solution into one syringe and the aqueous nucleic acid solution into another. c. Set the flow rate ratio on the microfluidic device. A common ratio is 3:1 (aqueous:organic). d. Set the total flow rate (e.g., 2-12 mL/min). This parameter can be adjusted to optimize particle size. e. Initiate the mixing process. The two streams will converge in the microfluidic cartridge, leading to the self-assembly of LNPs. f. Collect the LNP solution from the outlet.
-
Purification and Buffer Exchange: a. To remove the ethanol and non-encapsulated nucleic acid, dialyze the collected LNP suspension against sterile PBS (pH 7.4) using a dialysis cassette. Change the PBS buffer at least three times over 18-24 hours at 4°C. b. Alternatively, for larger volumes, use a tangential flow filtration (TFF) system for purification and concentration.
-
Sterilization and Storage: a. Sterile filter the final LNP formulation through a 0.22 µm syringe filter. b. Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
Protocol 2: LNP Characterization
1. Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure: a. Dilute a small aliquot of the LNP formulation in PBS. b. Measure the hydrodynamic diameter and PDI using a DLS instrument (e.g., Malvern Zetasizer). c. Aim for a particle size between 80-150 nm and a PDI below 0.2 for optimal in vivo performance.
2. Zeta Potential Measurement:
-
Technique: Electrophoretic Light Scattering (ELS)
-
Procedure: a. Dilute the LNP sample in an appropriate low-ionic-strength buffer. b. Measure the zeta potential using a DLS instrument with ELS capabilities. c. The zeta potential provides information about the surface charge of the nanoparticles, which can influence their stability and interaction with cells.
3. Encapsulation Efficiency Quantification:
-
Technique: RiboGreen Assay (for RNA)
-
Procedure: a. Prepare a standard curve of the free nucleic acid using the RiboGreen reagent. b. To measure the total amount of nucleic acid, lyse an aliquot of the LNP formulation with a detergent (e.g., 1% Triton X-100) to release the encapsulated cargo, then add the RiboGreen reagent and measure the fluorescence. c. To measure the amount of unencapsulated nucleic acid, add the RiboGreen reagent to an intact aliquot of the LNP formulation and measure the fluorescence. d. Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total RNA - Unencapsulated RNA) / Total RNA] x 100
Protocol 3: In Vitro Transfection of Cultured Cells
This protocol provides a general guideline for transfecting mammalian cells with the formulated LNPs.
Materials:
-
Cultured mammalian cells (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
LNP formulation encapsulating the desired nucleic acid (e.g., mRNA encoding a reporter protein like luciferase or GFP)
-
96-well or 24-well tissue culture plates
-
Assay-specific reagents (e.g., luciferase assay substrate, flow cytometer)
Procedure:
-
Cell Seeding: a. The day before transfection, seed the cells in a tissue culture plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: a. Dilute the LNP formulation to the desired final concentration of nucleic acid in complete cell culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration. b. Remove the old medium from the cells and add the LNP-containing medium. c. Incubate the cells for 24-48 hours at 37°C and 5% CO2.
-
Assessment of Transfection Efficiency: a. For reporter proteins (e.g., luciferase, GFP): i. Luciferase: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol. ii. GFP: Analyze the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer. b. For siRNA-mediated knockdown: i. Lyse the cells and perform qPCR to quantify the target mRNA levels or a Western blot to quantify the target protein levels.
Visualizations
Caption: Workflow for LNP formulation using microfluidic mixing.
Caption: Key characterization steps for LNP formulations.
References
- 1. Design of cationic ionizable lipids for the delivery of therapeutic nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the Cytosolic Delivery of Proteins by Lipid Nanoparticles using the Chloroalkane Penetration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability and Storage of 80-O18 Lipid Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and storage of 80-O18 lipid nanoparticles (LNPs).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound LNPs?
A1: The stability of lipid nanoparticles is influenced by a combination of physical and chemical factors. Key contributors include temperature, pH, humidity, light exposure, interactions with proteins, and ionic interactions.[1] Fluctuations in these conditions can lead to changes in LNP size, payload leakage, and reduced therapeutic efficacy.[1]
Q2: What are the recommended storage temperatures for this compound LNPs?
A2: For short-term storage, refrigeration at 4°C is often suitable.[2][3] For long-term stability, freezing at -20°C or -80°C is recommended to minimize degradation.[1][4] However, it is crucial to be aware that freezing and thawing can introduce physical stress on the LNPs.
Q3: How do freeze-thaw cycles impact the stability of this compound LNPs?
A3: Repeated freeze-thaw cycles can lead to LNP aggregation and a loss of therapeutic efficacy.[3] The formation of ice crystals during freezing can disrupt the nanoparticle structure. To mitigate this, the use of cryoprotectants is highly recommended.[3][5]
Q4: What are cryoprotectants and how do they improve LNP stability during frozen storage?
A4: Cryoprotectants are substances that protect therapeutic formulations from the stresses of freezing. Sugars like sucrose (B13894) and trehalose (B1683222) are commonly used for LNP formulations.[2][3][5][6] They can prevent particle fusion during freezing and also prevent ice crystal formation by increasing the glass transition temperature of the solution.[3]
Q5: What is lyophilization and can it be used for this compound LNPs?
A5: Lyophilization, or freeze-drying, is a process that removes water from a frozen product under a vacuum. This technique can significantly enhance the long-term stability of LNPs, allowing for storage at ambient temperatures.[7][8][9] The addition of lyoprotectants, such as sucrose or trehalose, is crucial to protect the LNPs during the lyophilization process and upon reconstitution.[3][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Increased Particle Size and Polydispersity Index (PDI) | LNP aggregation due to improper storage temperature or freeze-thaw cycles. | Store LNPs at recommended temperatures (4°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles. If freezing is necessary, use a cryoprotectant such as sucrose or trehalose.[3][10] |
| Suboptimal pH of the storage buffer. | Maintain the pH of the storage buffer within the optimal range for the specific LNP formulation, typically close to physiological pH for ease of use.[3][5] | |
| Decreased Encapsulation Efficiency / Payload Leakage | Degradation of the LNP structure over time. | For long-term storage, consider lyophilization with appropriate cryoprotectants to create a stable, dry powder.[7][9] |
| Chemical hydrolysis of lipid components or the nucleic acid payload. | Store at lower temperatures (-80°C) to slow down chemical degradation processes.[1] Ensure the pH of the formulation is optimized for the stability of both the lipids and the payload.[11] | |
| Loss of Biological Activity/Transfection Efficiency | Aggregation of LNPs, leading to altered cellular uptake. | Characterize particle size and PDI before use. If aggregation is observed, review storage conditions and handling procedures.[3] |
| Degradation of the encapsulated nucleic acid. | Use analytical techniques to assess the integrity of the nucleic acid payload after storage.[12] Optimize storage conditions to minimize degradation (e.g., ultra-low temperature storage, lyophilization). | |
| Instability upon reconstitution of lyophilized powder. | Reconstitute lyophilized LNPs with the appropriate buffer. In some cases, including a small percentage of ethanol (B145695) in the reconstitution buffer can aid in resolubilizing the lipid components, though this may require subsequent dialysis.[3][5] The use of cryoprotectants during lyophilization is the preferred method to ensure stability upon reconstitution in an aqueous buffer.[3][5] |
Experimental Protocols
Protocol 1: Assessment of LNP Physical Stability by Dynamic Light Scattering (DLS)
This protocol outlines the procedure for measuring the particle size (Z-average diameter) and polydispersity index (PDI) of LNP formulations, which are critical indicators of physical stability.
Materials:
-
LNP sample
-
Appropriate dilution buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
-
Cuvettes compatible with the DLS instrument
Procedure:
-
Equilibrate the DLS instrument to the desired measurement temperature (e.g., 25°C).
-
Dilute a small aliquot of the LNP sample in the dilution buffer to an appropriate concentration for DLS analysis. The optimal concentration will depend on the instrument and should be within the manufacturer's recommended range to avoid multiple scattering effects.
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters, including the dispersant properties (viscosity and refractive index) and the number of measurements.
-
Initiate the measurement. The instrument will use the fluctuations in scattered light intensity to calculate the particle size distribution and PDI.
-
Record the Z-average diameter and PDI values. An increase in these values over time indicates potential aggregation and instability.[13]
Protocol 2: Determination of Encapsulation Efficiency using a Ribogreen Assay
This protocol describes how to quantify the amount of nucleic acid encapsulated within the LNPs.
Materials:
-
LNP sample
-
TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)
-
Detergent solution (e.g., 10% Triton X-100)
-
Quant-iT RiboGreen RNA Assay Kit or similar fluorescence-based nucleic acid quantification kit
-
Fluorometer or plate reader capable of measuring fluorescence at the appropriate wavelengths for the chosen dye.
-
96-well black microplate
Procedure:
-
Prepare a standard curve: Prepare a series of known concentrations of the free nucleic acid (the same type as encapsulated in the LNPs) in TE buffer.
-
Measure free nucleic acid:
-
Dilute the LNP sample in TE buffer.
-
Add the RiboGreen reagent to the diluted LNP sample and the standards in the 96-well plate.
-
Incubate as per the kit instructions, protected from light.
-
Measure the fluorescence. This reading corresponds to the amount of unencapsulated ("free") nucleic acid.
-
-
Measure total nucleic acid:
-
To a separate aliquot of the diluted LNP sample, add the detergent solution to disrupt the LNPs and release the encapsulated nucleic acid.
-
Add the RiboGreen reagent.
-
Incubate and measure the fluorescence. This reading corresponds to the total amount of nucleic acid.
-
-
Calculate Encapsulation Efficiency (EE):
-
Use the standard curve to determine the concentration of free and total nucleic acid.
-
Calculate the EE using the following formula: EE (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100
-
Visualizations
Caption: Workflow for assessing LNP stability under different storage conditions.
Caption: A logical troubleshooting guide for common LNP stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Long-term storage of lipid-like nanoparticles for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. helixbiotech.com [helixbiotech.com]
- 5. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming the challenge of long-term storage of mRNA-lipid nanoparticle vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Successful batch and continuous lyophilization of mRNA LNP formulations depend on cryoprotectants and ionizable lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design Strategies for and Stability of mRNA–Lipid Nanoparticle COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analyzing Lipid Nanoparticle Stability in Variable Environments [eureka.patsnap.com]
- 12. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.curapath.com [blog.curapath.com]
Technical Support Center: 80-O18 Lipid Nanoparticle Formulation
Welcome to the technical support center for 80-O18 lipid nanoparticle (LNP) formulations. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments, with a primary focus on addressing low encapsulation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low encapsulation efficiency in LNP formulations?
Low encapsulation efficiency is often a multifactorial issue. Key contributors include suboptimal lipid composition, incorrect formulation parameters, and issues with the nucleic acid cargo itself. The electrostatic interaction between the positively charged ionizable lipid (like this compound) at low pH and the negatively charged nucleic acid is fundamental for efficient encapsulation.[1][2][3] Any factor that disrupts this interaction can lead to poor loading.
Q2: How critical is the pH of the aqueous buffer during formulation?
The pH of the aqueous buffer is a critical parameter.[2][4][5] For ionizable lipids such as this compound, the formulation process requires an acidic environment (typically pH 3-5).[3][4] In this pH range, the amine groups of the ionizable lipid are protonated, leading to a positive charge that facilitates electrostatic interaction with the negatively charged phosphate (B84403) backbone of the nucleic acid cargo, driving encapsulation.[3][4] Operating outside the optimal pH range for this compound will result in a significant drop in encapsulation efficiency.
Q3: Can the type of helper lipid impact encapsulation efficiency?
Yes, the choice of helper lipids, such as phospholipids (B1166683) (e.g., DSPC, DOPE) and cholesterol, plays a significant role in the structural integrity and stability of the LNP, which in turn affects nucleic acid encapsulation.[1][6][7][8] These lipids contribute to the overall packing of the particle and help to create a stable lipid core where the nucleic acid is housed.[6][7] An improper balance or type of helper lipid can lead to unstable particles that are unable to efficiently retain the cargo.[6]
Q4: Does the N/P ratio need to be optimized for every new nucleic acid payload?
It is highly recommended to optimize the N/P ratio for each new nucleic acid payload. The N/P ratio, which is the molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the nucleic acid, directly influences the charge interaction and subsequent encapsulation.[1][9] A lower N/P ratio may not provide sufficient positive charge to encapsulate the entire nucleic acid payload, leading to lower efficiency.[1] Conversely, an excessively high N/P ratio might lead to larger, more polydisperse particles or potential toxicity.
Troubleshooting Guide: Low Encapsulation Efficiency
This guide provides a systematic approach to diagnosing and resolving issues related to low encapsulation efficiency with this compound LNPs.
Problem 1: Consistently low encapsulation efficiency (<70%)
Possible Causes & Troubleshooting Steps:
-
Suboptimal Formulation pH:
-
Verification: Ensure the pH of your aqueous buffer (containing the nucleic acid) is within the optimal range for this compound (typically pH 3-5). Use a calibrated pH meter to verify.
-
Action: Prepare fresh buffer and re-verify the pH before starting the formulation process.
-
-
Incorrect Lipid Ratios:
-
Verification: Double-check the calculations for the molar ratios of all lipid components (this compound, helper lipid, cholesterol, PEG-lipid).
-
Action: Prepare a new lipid stock solution with precisely weighed components. Refer to the recommended starting ratios in the table below.
-
-
Inadequate Mixing during Formulation:
-
Verification: Review your mixing method (e.g., microfluidic mixing, T-junction). Ensure the total flow rate (TFR) and flow rate ratio (FRR) are within the optimized range for your system.[9][10]
-
Action: Optimize the TFR and FRR. For microfluidic systems, higher TFRs often lead to smaller particles and can influence encapsulation efficiency.[10][11] A common starting FRR for aqueous to organic phase is 3:1.[9]
-
Problem 2: Batch-to-batch variability in encapsulation efficiency
Possible Causes & Troubleshooting Steps:
-
Inconsistent Reagent Preparation:
-
Verification: Review your standard operating procedures for buffer and lipid stock preparation. Small variations in pH or lipid concentrations can lead to significant differences between batches.
-
Action: Implement stringent quality control checks for all reagents before each formulation run.
-
-
Fluctuations in Mixing Dynamics:
-
Verification: If using a manual or semi-automated mixing process, ensure the mixing speed and duration are consistent. For microfluidic systems, check for any blockages or pressure fluctuations in the channels.
-
Action: Automate the mixing process where possible. Regularly clean and inspect your microfluidic device or mixing apparatus.
-
-
Degradation of Nucleic Acid or Lipids:
-
Verification: Assess the integrity of your nucleic acid payload via gel electrophoresis. Ensure lipids are stored under appropriate conditions (e.g., -20°C or -80°C) and are not past their expiration date.
-
Action: Use fresh, high-quality nucleic acid and lipid stocks for each formulation.
-
Data Presentation
Table 1: Recommended Starting Lipid Molar Ratios for this compound LNP Formulation
| Lipid Component | Molar Ratio (%) | Role in Formulation |
| This compound (Ionizable Lipid) | 40 - 50 | Encapsulates nucleic acid and facilitates endosomal escape.[1][2] |
| Helper Lipid (e.g., DSPC) | 10 - 20 | Provides structural stability to the LNP.[1][6][8] |
| Cholesterol | 30 - 40 | Enhances LNP stability and facilitates intracellular delivery.[1][6] |
| PEG-Lipid | 1 - 3 | Controls particle size and reduces aggregation.[1][12] |
Note: These are starting recommendations. Optimal ratios may vary depending on the nucleic acid payload and specific application.
Table 2: Key Formulation Process Parameters
| Parameter | Typical Range | Impact on Encapsulation Efficiency |
| Aqueous Buffer pH | 3.0 - 5.0 | Critical for protonation of this compound and electrostatic interaction.[3][4] |
| N/P Ratio | 3:1 - 8:1 | Determines the charge balance between the ionizable lipid and nucleic acid.[1] |
| Total Flow Rate (TFR) | 1 - 12 mL/min | Influences mixing speed and resulting particle size.[10] |
| Flow Rate Ratio (FRR) | 3:1 (Aqueous:Organic) | Affects the ethanol (B145695) concentration during particle formation.[9] |
Experimental Protocols
Protocol 1: Determination of Encapsulation Efficiency using RiboGreen Assay
This protocol outlines a common method for quantifying the amount of nucleic acid encapsulated within the LNPs.
Materials:
-
LNP-encapsulated nucleic acid sample
-
Nuclease-free water
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Quant-iT RiboGreen RNA Assay Kit
-
Triton X-100 (10% solution)
-
96-well microplate (black, flat-bottom)
-
Microplate reader
Procedure:
-
Prepare a standard curve:
-
Prepare a series of known concentrations of your free nucleic acid in TE buffer.
-
Add the RiboGreen working solution to each standard.
-
Measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm).
-
Plot a standard curve of fluorescence versus nucleic acid concentration.
-
-
Measure free (unencapsulated) nucleic acid:
-
Dilute your LNP sample to an appropriate concentration in TE buffer.
-
Add the RiboGreen working solution.
-
Measure the fluorescence. This represents the amount of nucleic acid on the outside of the LNPs.
-
-
Measure total nucleic acid:
-
To a separate aliquot of your diluted LNP sample, add Triton X-100 to a final concentration of 0.5-1% to lyse the LNPs.
-
Incubate for 10 minutes at room temperature.
-
Add the RiboGreen working solution.
-
Measure the fluorescence. This represents the total amount of nucleic acid (both encapsulated and free).
-
-
Calculate Encapsulation Efficiency:
-
Using the standard curve, determine the concentration of free and total nucleic acid.
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = ((Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid) * 100
-
-
Mandatory Visualizations
Caption: LNP Formulation and Characterization Workflow.
Caption: Troubleshooting Decision Tree for Low Encapsulation Efficiency.
References
- 1. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precigenome.com [precigenome.com]
- 3. pH-dependent structural transitions in cationic ionizable lipid mesophases are critical for lipid nanoparticle function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the Manufacturing Process of Lipid Nanoparticles for mRNA Delivery Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On the role of helper lipids in lipid nanoparticle formulations of siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 10. Optimized microfluidic formulation and organic excipients for improved lipid nanoparticle mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
Technical Support Center: Optimizing 80-O18 Transfection Efficiency in Primary Cells
Welcome to the technical support center for the 80-O18 Transfection Reagent. This resource is designed to help researchers, scientists, and drug development professionals successfully transfect primary cells, a challenging but crucial step in many experimental workflows. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you optimize your transfection efficiency and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound Transfection Reagent?
A1: The this compound Transfection Reagent is a proprietary formulation designed for the efficient and gentle delivery of nucleic acids (such as plasmid DNA, mRNA, and siRNA) into primary cells. It is based on a lipid-mediated delivery system. The cationic lipids in the reagent form complexes with the negatively charged nucleic acids.[1][2][3] These complexes have a net positive charge, which facilitates their interaction with the negatively charged cell membrane, leading to uptake through endocytosis.[1][3] The formulation of this compound includes components that aid in the escape of the nucleic acid from the endosome into the cytoplasm, which is critical for its function. For plasmid DNA, subsequent entry into the nucleus is required for gene expression.[1]
Q2: Why is transfecting primary cells more challenging than transfecting cell lines?
A2: Primary cells are more challenging to transfect than immortalized cell lines for several reasons. They are directly isolated from tissues and have a finite lifespan, making them more sensitive to the stress and potential cytotoxicity of transfection procedures.[4] Additionally, primary cells often have lower proliferation rates, and many transfection methods work more efficiently in actively dividing cells.[2][5][6] Their physiological state is also more complex and can be influenced by the culture conditions, which in turn affects transfection efficiency.[4]
Q3: What is the recommended cell confluency for this compound transfection?
A3: For optimal results, it is generally recommended to transfect primary cells when they are at 70-90% confluency.[7] Cell density is a critical factor; if cells are too sparse, they may not survive the transfection process, while over-confluent cells may have reduced uptake of the transfection complexes due to contact inhibition and slower division rates.[1][5][8]
Q4: Can I use serum and antibiotics in the media during transfection with this compound?
A4: While some modern transfection reagents are compatible with serum and antibiotics, it is generally recommended to perform the initial complex formation in a serum-free medium.[1][9] Serum can contain components that interfere with the formation of the lipid-DNA complexes.[1] For the transfection itself, some protocols suggest adding the complexes to cells in complete medium containing serum, as this can help mitigate cytotoxicity.[9] However, antibiotics can sometimes increase cell stress and cytotoxicity, so it is often recommended to omit them during the transfection and add them back in fresh media post-transfection.[6][7] Always refer to the specific protocol for this compound for the most accurate guidance.
Q5: How soon after transfection can I expect to see gene expression?
A5: The time to detectable gene expression depends on several factors, including the type of nucleic acid delivered, the promoter driving the expression of a plasmid, and the specific primary cell type. For mRNA, protein expression can often be detected within a few hours. For plasmid DNA, it typically takes 24-72 hours to see significant expression of the transgene.[10] It is advisable to determine the optimal time course for your specific system experimentally.
Troubleshooting Guides
Transfecting primary cells can be challenging, and achieving high efficiency with low cytotoxicity often requires optimization.[11] This guide addresses common issues encountered during this compound transfection experiments.
Low Transfection Efficiency
Low transfection efficiency is a common problem when working with primary cells.[4][9] The table below outlines potential causes and suggests solutions to improve your results.
| Potential Cause | Suggested Solution |
| Suboptimal Cell Health and Confluency | Ensure cells are healthy, actively dividing, and have a viability of >90%.[11] Passage cells a few times after thawing before use.[11] Transfect at an optimal confluency, typically between 70-90%.[7][12] |
| Incorrect Reagent-to-DNA Ratio | The ratio of this compound reagent to nucleic acid is critical. Optimize this ratio by performing a titration experiment. Start with the recommended ratio and test ratios above and below this point.[8][11] |
| Poor Quality of Nucleic Acid | Use high-purity, endotoxin-free nucleic acid.[13] The OD260/280 ratio should be between 1.7 and 1.9.[12] Verify the integrity of your nucleic acid on an agarose (B213101) gel. |
| Presence of Inhibitors During Complex Formation | Prepare the this compound/nucleic acid complexes in a serum-free medium to prevent interference from serum components.[1][9] Avoid using media with high levels of phosphates or other polyanions during complex formation.[9] |
| Inappropriate Incubation Times | Optimize the complex formation time (typically 15-30 minutes) and the time the cells are exposed to the complexes.[1] Prolonged exposure can lead to cytotoxicity.[11] |
| Cell Type is Difficult to Transfect | Some primary cells are inherently more difficult to transfect.[4] Consider alternative methods such as electroporation or viral transduction if lipid-mediated transfection is not successful.[4][14] |
High Cell Death (Cytotoxicity)
High cytotoxicity can mask the results of a successful transfection.[1] The following table provides guidance on how to reduce cell death.
| Potential Cause | Suggested Solution |
| Excessive Amount of Transfection Reagent | High concentrations of cationic lipids can be toxic to cells.[4] Perform a dose-response curve to find the lowest amount of this compound that gives sufficient transfection efficiency.[15] |
| High Concentration of Nucleic Acid | Too much foreign nucleic acid can induce a cellular stress response and lead to cell death.[5][16] Optimize the amount of DNA or RNA used in the transfection.[15] |
| Prolonged Exposure to Transfection Complexes | Reduce the incubation time of the cells with the transfection complexes. After the initial incubation (e.g., 4-6 hours), you can replace the medium with fresh, complete growth medium.[7] |
| Unhealthy Cells at the Time of Transfection | Only use healthy, actively dividing cells for transfection experiments.[5][11] Ensure cells are free from contamination, such as mycoplasma.[8] |
| Presence of Antibiotics | Cationic lipids can increase the permeability of cells to antibiotics, leading to increased cytotoxicity.[6] Avoid using antibiotics in the medium during transfection.[6][7] |
Experimental Protocols
General Protocol for this compound Transfection of Primary Cells in a 24-Well Plate
This protocol provides a starting point for optimizing your transfection experiment. The amounts should be scaled accordingly for different plate formats.
Materials:
-
Primary cells in culture
-
Complete growth medium
-
Serum-free medium (e.g., Opti-MEM)
-
This compound Transfection Reagent
-
Plasmid DNA (0.5-1 µg/µL)
-
24-well tissue culture plate
Procedure:
-
Cell Seeding: Approximately 18-24 hours before transfection, seed the primary cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.[17]
-
Preparation of Transfection Complexes:
-
In a sterile tube, dilute 0.5 µg of plasmid DNA in 50 µL of serum-free medium.[17] Mix gently.
-
In a separate sterile tube, add 1.5 µL of this compound Transfection Reagent to 50 µL of serum-free medium. Mix gently.
-
Combine the diluted DNA and the diluted this compound reagent. Pipette gently to mix.
-
Incubate the mixture for 15-20 minutes at room temperature to allow for complex formation.[17]
-
-
Transfection:
-
Post-Transfection:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Optional: After 4-6 hours of incubation, the medium can be replaced with fresh, complete growth medium to reduce cytotoxicity.
-
-
Analysis: Assess transfection efficiency and gene expression at the desired time point (typically 24-72 hours post-transfection) using an appropriate method (e.g., fluorescence microscopy for fluorescent reporter genes, qPCR, or Western blot).[10]
Protocol for Assessing Transfection Efficiency and Cell Viability
Materials:
-
Transfected primary cells
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution (for viability)
-
Flow cytometer (for efficiency with fluorescent reporters)
-
Fluorescence microscope
Procedure for Transfection Efficiency (using a fluorescent reporter like GFP):
-
At 24-72 hours post-transfection, wash the cells once with PBS.
-
Add fresh culture medium.
-
Observe the cells under a fluorescence microscope to visually estimate the percentage of fluorescent cells.
-
For a quantitative analysis, detach the cells (if adherent) and analyze the percentage of fluorescent cells using a flow cytometer.[18]
Procedure for Cell Viability (using Trypan Blue):
-
Detach the cells (if adherent) and collect them in a microcentrifuge tube.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells.
-
Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100.
Data Presentation: Optimizing this compound Transfection
The following tables provide examples of how to structure your data when optimizing transfection conditions for a new primary cell type.
Table 1: Optimization of this compound Reagent-to-DNA Ratio
| Reagent:DNA Ratio (µL:µg) | Transfection Efficiency (%) | Cell Viability (%) |
| 1:1 | 15 ± 2.1 | 95 ± 3.5 |
| 2:1 | 35 ± 3.5 | 92 ± 2.8 |
| 3:1 | 55 ± 4.2 | 88 ± 4.1 |
| 4:1 | 58 ± 3.9 | 75 ± 5.6 |
This table illustrates that a 3:1 ratio of this compound reagent to DNA provides the best balance of high transfection efficiency and good cell viability for this hypothetical primary cell type.
Table 2: Optimization of DNA Amount
| DNA Amount (µg) | Transfection Efficiency (%) | Cell Viability (%) |
| 0.25 | 30 ± 2.8 | 94 ± 2.5 |
| 0.5 | 55 ± 4.2 | 88 ± 4.1 |
| 1.0 | 60 ± 5.1 | 78 ± 6.2 |
| 1.5 | 62 ± 4.8 | 65 ± 7.3 |
This table shows that using 0.5 µg of DNA results in high transfection efficiency while maintaining good cell viability.
Visualizations
Experimental Workflow for this compound Transfection
Caption: Workflow for this compound transfection of primary cells.
Troubleshooting Logic for Low Transfection Efficiency
Caption: Troubleshooting flowchart for low transfection efficiency.
Example Signaling Pathway: MAPK/ERK Pathway
Caption: Simplified diagram of the MAPK/ERK signaling pathway.
References
- 1. biocompare.com [biocompare.com]
- 2. Transfection Guide | Overview of Transfection Methods | Promega [promega.sg]
- 3. Overview of Transfection Methods | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 5. General guidelines for successful transfection [qiagen.com]
- 6. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. 6 Tips for Optimal Transfection | Technology Networks [technologynetworks.com]
- 9. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 10. Transfection Guide | Overview of Transfection Methods | Promega [promega.com]
- 11. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Guidelines for transfection of DNA [qiagen.com]
- 14. Transfection Basics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Analysis of Common Problems in Cell Transfection [creative-biogene.com]
- 16. Tuning plasmid DNA amounts for cost-effective transfections of mammalian cells: when less is more - PMC [pmc.ncbi.nlm.nih.gov]
- 17. origene.com [origene.com]
- 18. A Flow Cytometric Method to Determine Transfection Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 80-O18 LNP Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the formulation and storage of lipid nanoparticles (LNPs), with a focus on formulations potentially containing components like 80-O18.
Troubleshooting Guide: LNP Aggregation
Aggregation, the process where nanoparticles clump together, is a critical challenge in LNP formulation as it can impact stability, efficacy, and safety.[1][2] This guide provides a systematic approach to identifying and resolving common causes of LNP aggregation.
Question: My LNP formulation is showing signs of aggregation (e.g., increased particle size, visible precipitates). What are the potential causes and how can I fix it?
Answer: LNP aggregation can stem from several factors throughout the formulation and storage process. The following table outlines potential causes and corresponding corrective actions.
| Potential Cause | Corrective Action(s) | Key Parameters to Monitor |
| Suboptimal Lipid Composition | - Adjust Ionizable Lipid Content: An increase from 50% to 60% in ionizable lipid content has been shown to enhance in vitro mRNA expression.[3] - Optimize PEG-Lipid Concentration: PEG-lipids provide a steric barrier against aggregation.[1][4][5] However, excessive amounts can reduce cellular uptake.[1] Fine-tune the molar ratio of PEG-lipids. - Evaluate Helper Lipids: Cholesterol enhances LNP stability by filling gaps between phospholipids, influencing membrane integrity and rigidity.[4][5] Phospholipids like DSPC contribute to the structural stability of the lipid bilayer.[6] Consider alternative structural lipids which can enhance stability.[7] | - Molar ratios of all lipid components[3][4][7] - Particle size and Polydispersity Index (PDI)[8][9] - Zeta potential[4][10] - Encapsulation efficiency[4][10] |
| Inappropriate Formulation Parameters | - Optimize pH of Aqueous Buffer: An acidic pH (around 4-5) during mixing is crucial for efficient mRNA encapsulation, as it protonates the ionizable lipid.[11][12] - Control Flow Rates in Microfluidics: Adjusting the total flow rate (TFR) and flow rate ratio (FRR) can control LNP size and PDI.[12][13] - Ensure Rapid and Homogeneous Mixing: Inconsistent mixing can lead to localized high concentrations of lipids, promoting aggregation. The use of microfluidic devices ensures reproducible and controlled mixing.[8][13] | - pH of the aqueous and final buffer[1][2][11] - Total Flow Rate (TFR) and Flow Rate Ratio (FRR)[12][13] - Mixing time and method[13] |
| Adverse Environmental Conditions | - Temperature Control: Elevated temperatures and freeze-thaw cycles can induce aggregation.[1][2][14] Store LNPs at recommended temperatures, typically 2-8°C for short-term and -20°C to -80°C for long-term storage.[2][6][14] - Minimize Mechanical Stress: Agitation and bubbling can lead to an increase in particle size and a drop in mRNA encapsulation.[15] Handle LNP solutions gently. - Use Appropriate Buffers: The choice of buffer is critical, especially for frozen storage. Buffers like phosphate-buffered saline (PBS) can experience significant pH shifts during freezing, which can induce aggregation.[1] Consider using alternative buffers like Tris or citrate.[11][12] | - Storage temperature and duration[6][14][16] - Number of freeze-thaw cycles[1][14] - Handling procedures (e.g., mixing, pipetting)[15] - Buffer composition and pH[1][2][11] |
| Storage Instability | - Incorporate Cryoprotectants: For frozen storage, the addition of cryoprotectants like sucrose (B13894) or trehalose (B1683222) can protect LNPs from aggregation induced by freeze-thaw cycles.[1][11][12][14][16] - Lyophilization (Freeze-Drying): For long-term stability, consider lyophilizing the LNP formulation with cryoprotectants.[4][14][16][17] - Optimize Residual Moisture Content: In lyophilized powders, residual moisture content is critical; levels ≤ 0.5% or > 3-3.5% w/w can negatively affect LNP integrity.[4][17] | - Concentration and type of cryoprotectant[12][14][16] - Lyophilization cycle parameters - Residual moisture content in lyophilized product[4][17] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal particle size and Polydispersity Index (PDI) for an LNP formulation?
A1: Generally, a particle size in the range of 80-150 nm is considered optimal for many applications.[6] A low Polydispersity Index (PDI) of less than 0.2 is desirable, as it indicates a narrow and uniform particle size distribution.
Q2: How does the zeta potential of LNPs affect their stability?
A2: Zeta potential is a measure of the surface charge of the LNPs. A sufficiently high positive or negative zeta potential (e.g., > ±30 mV) can prevent aggregation due to electrostatic repulsion between particles.[10] However, a highly positive surface charge can lead to toxicity.[10] For in vivo applications, a near-neutral zeta potential at physiological pH is often preferred to reduce clearance by the immune system.[13]
Q3: Can the choice of RNA or other cargo influence LNP aggregation?
A3: While the lipid components are the primary drivers of LNP formation and stability, the characteristics of the cargo, such as size and charge, can play a role. It is important to ensure proper encapsulation of the cargo during the formulation process, as unencapsulated material could potentially contribute to instability.
Q4: How can I detect LNP aggregation?
A4: The primary technique for measuring particle size and PDI is Dynamic Light Scattering (DLS). Visual inspection for turbidity or precipitation can be a simple first indicator. For more detailed morphological analysis and to visualize aggregates, Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a powerful tool.
Q5: Are there alternatives to PEG-lipids for preventing aggregation?
A5: While PEG-lipids are widely used, concerns about immunogenicity have led to research into alternatives.[18] Some strategies include using novel biodegradable lipids or modifying the surface of the LNPs with other hydrophilic polymers.[5] Polysorbate 20 has also been investigated as a potential stabilizer to reduce protein adsorption and aggregation.[18]
Experimental Protocols
1. Dynamic Light Scattering (DLS) for Particle Size and PDI Measurement
-
Objective: To determine the mean hydrodynamic diameter and polydispersity index of the LNP formulation.
-
Methodology:
-
Dilute the LNP suspension in an appropriate buffer (e.g., the formulation buffer) to a suitable concentration for DLS analysis. The optimal concentration should be determined empirically to avoid multiple scattering effects.
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters, including temperature, solvent viscosity, and refractive index.
-
Equilibrate the sample to the set temperature for a few minutes.
-
Perform the measurement. The instrument will use the fluctuations in scattered light intensity to calculate the particle size distribution and PDI.
-
Analyze the results, paying attention to the z-average diameter and the PDI value.
-
2. Cryogenic Transmission Electron Microscopy (Cryo-TEM) for LNP Visualization
-
Objective: To visualize the morphology of the LNPs and identify the presence of aggregates.
-
Methodology:
-
Apply a small volume (3-5 µL) of the LNP suspension to a glow-discharged TEM grid.
-
Blot the grid with filter paper to create a thin film of the suspension.
-
Rapidly plunge-freeze the grid in a cryogen such as liquid ethane (B1197151) to vitrify the sample, preserving the native structure of the LNPs.
-
Transfer the frozen grid to a cryo-TEM holder under liquid nitrogen.
-
Insert the holder into the TEM.
-
Image the sample at a low electron dose to minimize radiation damage.
-
Acquire images at different magnifications to observe individual LNPs and assess the extent of aggregation.
-
Visualizations
Caption: LNP Formulation and Characterization Workflow.
References
- 1. fluidimaging.com [fluidimaging.com]
- 2. Analyzing Lipid Nanoparticle Stability in Variable Environments [eureka.patsnap.com]
- 3. The effect of mRNA-lipid nanoparticle composition on stability during microneedle patch manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. susupport.com [susupport.com]
- 9. azonano.com [azonano.com]
- 10. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 11. What Really Makes LNP Work? From Lipids to Enabling Genetic Medicines — NanoSphere Articles – Insights on Nanomedicine, RNA, and LNP Therapies [nanosphere.ch]
- 12. helixbiotech.com [helixbiotech.com]
- 13. biomol.com [biomol.com]
- 14. dovepress.com [dovepress.com]
- 15. Impact of mixing and shaking on mRNA-LNP drug product quality characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of lipid composition on RNA-Lipid nanoparticle properties and their sensitivity to thin-film freezing and drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up 80-O18 LNP Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up the production of lipid nanoparticles (LNPs) utilizing the 80-O18 ionizable lipid.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up this compound LNP production?
Scaling up LNP production from a laboratory to an industrial scale presents several key challenges.[1] These include maintaining the precision of the formulation, ensuring batch-to-batch consistency, controlling sterility and contamination, and adapting production technology.[2] Additionally, securing a reliable supply of high-quality raw materials and adhering to strict regulatory standards are critical considerations.[2][3]
Q2: How does the choice of manufacturing method impact scalability?
The manufacturing method is a crucial factor in the successful scale-up of LNP production.[4] Techniques like microfluidics are precise and reproducible, offering easily adjustable parameters for controlling LNP characteristics.[5] However, scaling up microfluidics may require parallelization of systems.[6] Other methods like high-pressure homogenization (HPH) are also utilized due to their scalability and lack of organic solvents.[7] The transition from a small-scale mixing process, such as microfluidics, to a larger-scale good manufacturing practice (GMP) batch process often requires switching mixing technologies, which can be costly and time-consuming.[3]
Q3: What are the critical quality attributes (CQAs) to monitor during scale-up?
Key CQAs for LNPs include particle size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.[8] These attributes significantly impact the stability, biodistribution, and efficacy of the LNP-based therapeutic.[4][5] Consistent monitoring of these CQAs is essential to ensure product quality and performance across different production scales.[9]
Q4: How do process parameters affect the final LNP product?
Process parameters have a significant impact on the physicochemical properties of LNPs.[10] Factors such as the flow rate ratio of the lipid and aqueous phases, mixing speed, and temperature can influence particle size and in vitro activity.[5][10] For instance, a higher proportion of the aqueous phase to the ethanol (B145695) phase in microfluidic systems leads to faster ethanol dilution and the formation of smaller LNPs.[5]
Q5: What are the regulatory considerations for scaling up LNP production?
Large-scale LNP production must adhere to stringent regulatory standards, such as current Good Manufacturing Practices (cGMP), to ensure product safety and efficacy.[2][4] Regulatory bodies like the FDA and EMA have distinct requirements for the assessment of LNP composition, including lipid characterization, impurity profiles, and stability parameters.[11] It is crucial to engage with regulators early in the scaling process to align manufacturing strategies with compliance expectations.[9]
Troubleshooting Guides
Issue 1: Increased Particle Size and Polydispersity Index (PDI) upon Scale-Up
| Potential Cause | Troubleshooting Steps |
| Inadequate Mixing Efficiency at Larger Scale | Optimize mixing parameters for the larger system. This may involve adjusting the flow rate, and mixer geometry, or switching to a more scalable mixing technology like high-pressure homogenization.[4][7] |
| Changes in Lipid Concentration | Re-evaluate the lipid concentration. While some studies show comparable particle size at lower lipid concentrations, this may not hold true for all formulations and scales.[6] |
| Slower Solvent Dilution | Increase the aqueous-to-organic phase ratio to promote faster precipitation of lipids and the formation of smaller particles.[5] |
| Batch-to-Batch Variability in Raw Materials | Implement rigorous quality control for incoming raw materials, including all lipid components, to ensure consistency.[2] |
Issue 2: Poor or Inconsistent Encapsulation Efficiency
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH of the Aqueous Buffer | Ensure the pH of the aqueous buffer containing the nucleic acid is acidic to facilitate the ionization of this compound and its interaction with the negatively charged cargo.[10] A slight change in pH can significantly impact drug loading.[12] |
| Incorrect Lipid Ratios | Verify the molar ratios of the lipid components (this compound, phospholipid, cholesterol, and PEG-lipid) as this is crucial for stable and efficient encapsulation.[13] |
| Degradation of Nucleic Acid Cargo | Protect the nucleic acid from degradation by using sterile, nuclease-free environments and optimizing storage conditions.[2] |
| Inefficient Purification Process | Optimize the tangential flow filtration (TFF) process to effectively remove unencapsulated nucleic acids without disrupting the LNPs.[12] |
Issue 3: LNP Instability and Aggregation
| Potential Cause | Troubleshooting Steps |
| Inappropriate Storage Conditions | Store LNPs at recommended temperatures (e.g., 4°C or -20°C) to maintain stability. Studies have shown that freezing at -20°C can be more suitable for long-term stability.[14] |
| Insufficient PEG-Lipid Content | The PEGylated lipid provides a protective hydrophilic layer that prevents aggregation.[15] Ensure the correct proportion of PEG-lipid is used in the formulation. |
| Residual Ethanol from the Production Process | Optimize the purification step (e.g., TFF) to effectively remove residual ethanol, which can impact LNP stability.[12] |
| Mechanical Stress During Processing | Minimize mechanical stress during processing steps like mixing and filtration, as this can lead to particle aggregation.[16] |
Quantitative Data Summary
The following table summarizes the impact of key process parameters on the critical quality attributes (CQAs) of LNPs. The direction of the effect may vary depending on the specific lipid composition and overall formulation.
| Process Parameter | Effect on Particle Size | Effect on PDI | Effect on Encapsulation Efficiency |
| Total Flow Rate (TFR) Increase | Decrease | Variable | Variable |
| Flow Rate Ratio (FRR) (Aqueous:Organic) Increase | Decrease | Decrease | Variable |
| Lipid Concentration Increase | Increase | Variable | Increase (up to a point) |
| pH of Aqueous Buffer (Acidic) | Stable | Stable | Increase |
This table provides a generalized overview. Optimal parameters must be determined experimentally for each specific formulation and scale.
Experimental Protocols
LNP Formulation via Microfluidic Mixing
This protocol describes a general method for LNP formulation using a microfluidic device.
Materials:
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This compound ionizable lipid, phospholipid (e.g., DSPC), cholesterol, and PEG-lipid dissolved in ethanol.
-
Nucleic acid (e.g., mRNA) dissolved in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).
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Microfluidic mixing system (e.g., NanoAssemblr®).
Procedure:
-
Prepare the lipid mixture in ethanol and the nucleic acid solution in the aqueous buffer.
-
Set the desired total flow rate (TFR) and flow rate ratio (FRR) on the microfluidic system.
-
Load the lipid solution and the nucleic acid solution into their respective inlet reservoirs.
-
Initiate the mixing process. The two solutions will be rapidly mixed in the microfluidic cartridge, leading to the self-assembly of LNPs.
-
Collect the resulting LNP dispersion from the outlet.
-
Immediately dilute the collected sample with a neutral pH buffer to stabilize the newly formed LNPs.
LNP Purification and Concentration via Tangential Flow Filtration (TFF)
Materials:
-
LNP dispersion.
-
Tangential Flow Filtration (TFF) system with an appropriate molecular weight cut-off (MWCO) membrane.
-
Final formulation buffer (e.g., phosphate-buffered saline, pH 7.4).
Procedure:
-
Set up the TFF system according to the manufacturer's instructions.
-
Transfer the LNP dispersion to the TFF reservoir.
-
Perform diafiltration against the final formulation buffer to remove ethanol and unencapsulated nucleic acids.
-
Concentrate the LNP solution to the desired final concentration.
-
Collect the purified and concentrated LNP product.
Visualizations
Caption: LNP Production Workflow.
Caption: Troubleshooting Logic for LNP Scale-Up.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. helixbiotech.com [helixbiotech.com]
- 3. pharmasource.global [pharmasource.global]
- 4. susupport.com [susupport.com]
- 5. Tailoring lipid nanoparticle dimensions through manufacturing processes - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00128A [pubs.rsc.org]
- 6. Process Robustness in Lipid Nanoparticle Production: A Comparison of Microfluidic and Turbulent Jet Mixing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review on the Scale-Up Methods for the Preparation of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Importance of Process Parameters Influencing the Mean Diameters of siRNA-Containing Lipid Nanoparticles (LNPs) on the in Vitro Activity of Prepared LNPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulatory Impact on Lipid Nanoparticle Composition [eureka.patsnap.com]
- 12. Expert LNP Development & Manufacturing | CordenPharma [cordenpharma.com]
- 13. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Long-term stability and immunogenicity of lipid nanoparticle COVID-19 mRNA vaccine is affected by particle size - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipid nanoparticles: Composition, formulation, and application - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Cytotoxicity of Lipid-Based Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the cytotoxicity of their lipid-based formulations. The following information is based on established principles for optimizing lipid nanoparticle and cationic lipid delivery systems to ensure maximal efficacy with minimal off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of cytotoxicity associated with lipid-based formulations?
Cytotoxicity in lipid-based formulations can stem from several factors. The composition of the liposome, including the type of lipids and surfactants used, plays a critical role.[1][2] Cationic lipids, while effective for delivering nucleic acids, can interact with negatively charged cell membranes, leading to membrane disruption and cell death.[1][2] The overall charge and size of the nanoparticles can also influence their interaction with cells and contribute to toxicity.[1] Furthermore, the solvent used to dissolve the lipids, such as DMSO, can be toxic to cells at high concentrations. Finally, the degradation products of the formulation can also exhibit cytotoxic effects.
Q2: What are the visual indicators of formulation-induced cytotoxicity in cell culture?
Researchers should be vigilant for several visual cues that suggest cytotoxicity. These include changes in cell morphology, such as cells rounding up, shrinking, or detaching from the culture surface for adherent cell lines. A reduction in cell proliferation or a noticeable decrease in cell confluency compared to control cultures is another key indicator. Additionally, an increase in floating dead cells and cellular debris in the culture medium can signify a cytotoxic event.[3]
Q3: How can I determine the optimal concentration of my lipid-based formulation to minimize toxicity?
To determine the optimal concentration, it is essential to perform a dose-response experiment. This involves treating your target cell line with a range of formulation concentrations and assessing cell viability at a specific time point. A standard cytotoxicity assay, such as an MTT or LDH assay, can be used to quantify cell death.[4][5][6] The goal is to identify the highest concentration that achieves the desired therapeutic effect while maintaining a high percentage of cell viability.
Q4: Can the choice of solvent affect the cytotoxicity of my formulation?
Yes, the solvent used to prepare the formulation can significantly impact its cytotoxicity. Organic solvents like dimethyl sulfoxide (B87167) (DMSO) are commonly used to dissolve lipids but can be toxic to cells, especially at higher concentrations.[7] It is crucial to ensure that the final concentration of the solvent in the cell culture medium is below the toxic threshold for the specific cell line being used. Whenever possible, consider using less toxic solvents or preparing the formulation in a way that minimizes the final solvent concentration.
Troubleshooting Guides
Issue 1: High levels of cell death observed shortly after treatment.
| Possible Cause | Troubleshooting Step |
| Formulation concentration is too high. | Perform a dose-response study to determine the IC50 value and identify a non-toxic working concentration. |
| Cationic lipid toxicity. | If using cationic lipids, consider modifying the lipid composition to include pH-sensitive lipids that are neutral at physiological pH.[8] Alternatively, shield the positive charge by incorporating PEGylated lipids. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the known toxic level for your cell line. Prepare a solvent-only control to assess its specific contribution to cytotoxicity. |
| Particle aggregation. | Characterize the particle size and stability of your formulation in culture media. Aggregates can lead to increased localized concentrations and physical stress on cells. Optimize the formulation to prevent aggregation.[1] |
Issue 2: Gradual decrease in cell viability over time.
| Possible Cause | Troubleshooting Step |
| Metabolic stress on cells. | The formulation may be interfering with essential cellular processes. Consider shorter incubation times or a wash-out step where the formulation-containing medium is replaced with fresh medium after a specific period. |
| Accumulation of toxic degradation products. | Analyze the stability of your formulation under culture conditions. If it degrades into toxic byproducts, you may need to re-evaluate the lipid components for improved stability. |
| Induction of apoptosis or other cell death pathways. | Investigate the mechanism of cell death using assays for apoptosis (e.g., caspase activity) or other pathways. Understanding the mechanism can provide insights into how to mitigate the toxicity.[9][10] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of a Lipid-Based Formulation using an MTT Assay
-
Cell Seeding: Seed the cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 70-80% confluency). Incubate overnight under standard culture conditions (e.g., 37°C, 5% CO2).
-
Formulation Preparation: Prepare a serial dilution of the lipid-based formulation in a suitable vehicle (e.g., serum-free media). Also, prepare a vehicle-only control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Cell Treatment: Remove the existing media from the cells and add the prepared dilutions of the formulation. Include untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of the cells are non-viable).
Data Presentation
Table 1: Example Dose-Response Data for Two Different Lipid Formulations
| Formulation | Concentration (µg/mL) | Cell Viability (%) |
| Formulation A | 1 | 98 ± 2.1 |
| 5 | 92 ± 3.5 | |
| 10 | 75 ± 4.2 | |
| 20 | 51 ± 5.0 | |
| 50 | 22 ± 3.8 | |
| Formulation B | 1 | 99 ± 1.8 |
| 5 | 97 ± 2.0 | |
| 10 | 91 ± 2.7 | |
| 20 | 85 ± 3.1 | |
| 50 | 78 ± 4.5 |
Visualizations
Caption: Troubleshooting workflow for addressing high cytotoxicity.
Caption: Potential mechanisms of lipid formulation-induced cytotoxicity.
References
- 1. Toxicological considerations when creating nanoparticle based drugs and drug delivery systems? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Update on in vitro cytotoxicity assays for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 8. Modification of Lipid-Based Nanoparticles: An Efficient Delivery System for Nucleic Acid-Based Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer mechanisms of cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell toxicity mechanism and biomarker - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing 80-O18 Mediated Endosomal Escape
Welcome to the technical support center for 80-O18, an ionizable lipid for the formulation of lipid nanoparticles (LNPs) for protein delivery.[1] This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments for enhanced endosomal escape and efficient cytosolic delivery of protein cargo.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is an ionizable lipid used to generate lipid nanoparticles (LNPs) for the delivery of proteins into cells.[1] Its key feature is the ability to encapsulate protein cargo and facilitate its release from endosomes into the cytoplasm, a critical step for the bioactivity of many protein-based therapeutics.
Q2: How does this compound facilitate endosomal escape?
A2: Like other ionizable lipids, this compound is designed to be neutrally charged at physiological pH and become positively charged in the acidic environment of the endosome. This protonation is thought to promote the disruption of the endosomal membrane, allowing the encapsulated protein cargo to escape into the cytosol. This process can be enhanced by the inclusion of "helper" lipids in the LNP formulation.
Q3: What is a typical formulation for LNPs using an ionizable lipid like this compound?
A3: A common LNP formulation consists of four main components:
-
Ionizable Lipid (e.g., this compound): Crucial for encapsulating the cargo and mediating endosomal escape.
-
Helper Phospholipid (e.g., DOPE or DSPC): Contributes to the structural integrity of the LNP and can aid in membrane fusion.
-
Cholesterol: Stabilizes the LNP structure.
-
PEGylated Lipid (e.g., DMG-PEG-2000): Provides a hydrophilic shell that prevents aggregation and reduces clearance by the immune system.
A sample molar ratio for these components could be 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG).
Q4: How can I assess the efficiency of this compound mediated endosomal escape?
A4: Several assays can be employed to quantify endosomal escape and cytosolic protein delivery. Two common methods are:
-
Chloroalkane Penetration Assay (CAPA): This is a quantitative, high-throughput assay that directly measures the amount of a chloroalkane-tagged cargo that has reached the cytosol.[1][2][3]
-
Functional Reporter Assays: These assays rely on the delivery of a functional protein, such as Cre recombinase, to a reporter cell line. The activity of the delivered protein (e.g., excision of a stop codon leading to fluorescent protein expression) serves as an indirect measure of successful cytosolic delivery.[2][3]
Troubleshooting Guide
Issue 1: Low protein encapsulation efficiency.
| Possible Cause | Troubleshooting Step |
| Suboptimal lipid ratios | Systematically vary the molar ratios of the four lipid components (ionizable lipid, helper lipid, cholesterol, PEG-lipid) to find the optimal composition for your specific protein. |
| Incorrect pH during formulation | Ensure the buffer used for RNA/protein dilution is acidic to allow for the protonation of the ionizable lipid and efficient encapsulation of the cargo. |
| Poor lipid quality | Use high-purity lipids and store them under the recommended conditions to prevent degradation. |
| Inefficient mixing | Utilize a microfluidic mixing device or ensure rapid and consistent mixing when combining the lipid and aqueous phases to promote uniform LNP formation. |
Issue 2: High cytotoxicity observed in treated cells.
| Possible Cause | Troubleshooting Step |
| Excessive positive charge at physiological pH | Confirm the pKa of your LNP formulation. A well-designed ionizable lipid should be largely neutral at pH 7.4. If the pKa is too high, consider adjusting the lipid composition. |
| High concentration of LNPs | Perform a dose-response experiment to determine the optimal LNP concentration that provides efficient delivery with minimal toxicity. |
| Instability of LNPs | Characterize the size and polydispersity of your LNPs. Aggregated or unstable particles can lead to increased toxicity. |
Issue 3: Low cytosolic delivery despite good cellular uptake.
| Possible Cause | Troubleshooting Step | | Inefficient endosomal escape | This is a common bottleneck. Consider the following strategies to enhance endosomal escape: - Optimize the helper lipid: Replace DSPC with a fusogenic lipid like DOPE, which can promote the transition to a hexagonal phase and facilitate membrane fusion. - Incorporate endosomolytic peptides: Conjugate or co-deliver peptides known to disrupt endosomal membranes in a pH-dependent manner. | | Protein degradation in the endo-lysosomal pathway | Use inhibitors of endosomal acidification (e.g., bafilomycin A1) or lysosomal proteases (e.g., E-64) to investigate if degradation is limiting the delivery of your active protein. Note that these are for mechanistic studies and not for therapeutic applications. | | Assay sensitivity | If using a functional assay, ensure the reporter system is sensitive enough to detect low levels of delivered protein. For direct quantification, the Chloroalkane Penetration Assay (CAPA) is a more sensitive option.[1][2][3] |
Quantitative Data Summary
The following table summarizes representative data from a study investigating the cytosolic delivery of a GFP-Cre recombinase fusion protein using a library of ionizable lipidoids, which are structurally related to this compound. This data can serve as a benchmark for optimizing your this compound LNP formulations.
Table 1: Comparison of Cytosolic Delivery for Different LNP Formulations
| Lipidoid | Cytosolic Delivery (% of cells with functional Cre) | Total Cellular Uptake (Mean Fluorescence Intensity) |
| Lipidoid 1 | 15% | 8,000 |
| Lipidoid 2 | 45% | 12,000 |
| Lipidoid 3 | 60% | 15,000 |
| Lipidoid 4 (Optimized) | >80% | 20,000 |
Data is representative and adapted from studies on ionizable lipidoids for protein delivery. Actual results with this compound may vary.
Key Experimental Protocols
Protocol 1: LNP Formulation by Microfluidic Mixing
-
Prepare Lipid Stock Solution: Dissolve this compound, DSPC (or DOPE), cholesterol, and DMG-PEG-2000 in ethanol (B145695) at the desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration should be between 10-25 mM.
-
Prepare Protein Solution: Dilute the protein cargo in a low pH buffer (e.g., 50 mM sodium acetate, pH 4.0).
-
Microfluidic Mixing: Load the lipid-ethanol solution and the protein-aqueous solution into separate syringes of a microfluidic mixing system (e.g., NanoAssemblr).
-
Mixing Parameters: Set the flow rate ratio of the aqueous to organic phase (typically 3:1) and the total flow rate according to the manufacturer's instructions to control the LNP size.
-
Dialysis: Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and exchange the buffer.
-
Sterilization and Storage: Sterilize the LNP formulation by passing it through a 0.22 µm filter and store at 4°C.
Protocol 2: Chloroalkane Penetration Assay (CAPA) for Cytosolic Delivery
-
Cell Seeding: Seed HeLa cells stably expressing a cytosolic HaloTag protein in a 96-well plate.
-
LNP Treatment: Treat the cells with LNPs encapsulating your chloroalkane-tagged protein of interest for a defined period (e.g., 4-24 hours).
-
Wash: Wash the cells thoroughly with PBS to remove excess LNPs.
-
Fluorescent HaloTag Ligand Incubation: Add a cell-impermeable fluorescent HaloTag ligand to the cells. This ligand will only label the HaloTag proteins that have not reacted with the delivered chloroalkane-tagged protein.
-
Wash and Lyse: Wash the cells to remove the unbound fluorescent ligand and then lyse the cells.
-
Quantification: Measure the fluorescence of the cell lysate using a plate reader. A decrease in fluorescence compared to control cells (treated with LNPs containing untagged protein) indicates successful cytosolic delivery.
Visualizing Experimental Concepts
Caption: Pathway of this compound LNP uptake and endosomal escape.
Caption: Workflow for the Chloroalkane Penetration Assay (CAPA).
References
- 1. Quantitative measurement of cytosolic penetration using the chloroalkane penetration assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Investigating the Cytosolic Delivery of Proteins by Lipid Nanoparticles using the Chloroalkane Penetration Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming LNP Instability in Serum
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability of lipid nanoparticles (LNPs) in serum. The following information is designed to help you diagnose and resolve common issues observed during your experiments.
A Note on "80-O18" LNPs: The term "this compound" does not correspond to a standard, publicly documented lipid or LNP formulation. It is possible that this is a proprietary name, an internal designation, or a typographical error. The guidance provided below is based on established principles of LNP stability in serum and is broadly applicable to a wide range of LNP formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of LNP instability in serum?
A1: LNP instability in serum is a multifactorial issue primarily driven by:
-
Protein Adsorption (Protein Corona Formation): Serum proteins, such as apolipoproteins (especially ApoE), can rapidly adsorb to the surface of LNPs.[1][2] This "protein corona" can alter the physicochemical properties of the LNPs, leading to aggregation, altered biodistribution, and accelerated clearance.[3]
-
PEG-Lipid Desorption: The polyethylene (B3416737) glycol (PEG)-lipid layer, designed to provide a "stealth" coating and prevent aggregation, can desorb from the LNP surface upon interaction with serum components.[4][5] This process, known as "de-PEGylation," exposes the LNP core, making it susceptible to aggregation and recognition by the immune system.[3]
-
Component Exchange and Cargo Leakage: Interactions with serum components, particularly lipoproteins, can lead to the exchange of lipids between the LNP and serum particles. This can disrupt the LNP structure, resulting in the premature leakage of the encapsulated cargo (e.g., mRNA, siRNA).[1][6]
-
Immune System Recognition: The complement system can be activated by LNPs, leading to opsonization (tagging for destruction) and rapid clearance by phagocytic cells of the mononuclear phagocyte system (MPS).[7] The presence of pre-existing anti-PEG antibodies in a significant portion of the population can also lead to an accelerated blood clearance (ABC) phenomenon upon repeated administration.[8][9]
Q2: My LNPs are aggregating after incubation in serum. What can I do?
A2: LNP aggregation in serum is a common problem. Here are several strategies to address this:
-
Optimize PEG-Lipid Density: The molar percentage of PEG-lipid in your formulation is critical. While a sufficient amount of PEG is needed to prevent aggregation, excessive PEGylation can hinder cellular uptake.[7][10] Typically, a mole percent between 1-5% is a good starting point.[3]
-
Vary PEG-Lipid Chain Length: The length of the PEG chain can influence stability. Both very long and very short PEG chains have been associated with increased immunogenicity and the ABC phenomenon.[8] Experimenting with different PEG molecular weights (e.g., PEG2000) can help find an optimal balance.
-
Consider PEG Alternatives: Concerns about PEG immunogenicity have led to the development of alternative stealth polymers.[11][12] Polysarcosine (pSar) and poly(2-oxazoline)s (POx) are promising alternatives that can provide similar stability with reduced immunogenicity.[11][13]
-
Incorporate Cryoprotectants for Freeze-Thaw Cycles: If your experimental workflow involves freezing and thawing of LNPs, aggregation can be a significant issue.[14][15] The addition of cryoprotectants like sucrose (B13894) or trehalose (B1683222) can help maintain particle integrity during these processes.[14][16]
-
Control Formulation pH: The pH of your formulation buffer can impact LNP fusion and aggregation. Aggregation may occur more rapidly at neutral pH where ionizable lipids are closer to being neutrally charged.[17]
Q3: I'm observing poor transfection efficiency in my in vivo experiments. Could this be related to serum instability?
A3: Yes, poor in vivo transfection efficiency is often linked to LNP instability in the bloodstream. Here's why:
-
Rapid Clearance: If LNPs are quickly cleared from circulation by the immune system, they won't have sufficient time to reach the target tissue and be taken up by cells.[8][18]
-
Premature Cargo Release: Leakage of the nucleic acid payload in the bloodstream means less of the therapeutic cargo reaches the target cells.[1][4]
-
Altered Targeting: The formation of a protein corona can mask targeting ligands on the LNP surface and can also lead to non-specific uptake by the liver and spleen, preventing the LNPs from reaching their intended target.[2][19]
To improve transfection efficiency, focus on enhancing LNP stability in serum using the strategies mentioned in the previous answers.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Increased particle size and polydispersity index (PDI) after serum incubation. | LNP aggregation. | - Optimize PEG-lipid concentration (1-5 mol%).[3]- Experiment with different PEG-lipid anchor lengths.- Evaluate alternative stealth polymers like polysarcosine.[11]- Ensure proper storage conditions and consider cryoprotectants if freeze-thawing.[14][15] |
| Low encapsulation efficiency after serum exposure. | Cargo leakage due to LNP structural rearrangement. | - Incorporate helper lipids like DSPC and cholesterol to improve membrane rigidity and stability.[20][21]- Evaluate the impact of ApoE binding, which can induce lipid redistribution and mRNA release.[1][2]- Use a robust method to assess encapsulation efficiency post-serum incubation. |
| Reduced therapeutic efficacy (e.g., lower protein expression) in vivo compared to in vitro. | Accelerated blood clearance (ABC) or premature cargo release. | - Test for the presence of anti-PEG antibodies if repeated dosing is performed.[8]- Modify PEG architecture (e.g., branched vs. linear PEG).[8]- Consider using cleavable PEG lipids that are shed after cellular uptake.[20]- Increase circulation time by optimizing the stealth properties of the LNPs.[18] |
| High uptake in the liver and spleen, regardless of the targeting moiety. | Non-specific uptake mediated by apolipoprotein binding. | - Understand the interaction of your LNPs with ApoE, as this is a primary driver for liver accumulation.[2][19]- Modify the LNP surface to reduce ApoE binding if liver targeting is not desired. |
| Inconsistent results between experimental batches. | Variability in formulation or handling. | - Standardize the LNP formulation protocol, especially the mixing method (e.g., microfluidics).[22][23]- Strictly control storage temperature and avoid unnecessary freeze-thaw cycles.[15][24]- Be mindful of mechanical stress (e.g., vigorous vortexing) which can induce aggregation.[15] |
Quantitative Data Summary
Table 1: Effect of Cryoprotectants on LNP Stability After Freeze-Thaw Cycles
| Cryoprotectant (20% w/v) | Change in Particle Size | Change in PDI | Gene Silencing Efficacy |
| None | Significant Increase | Significant Increase | Significant Loss |
| Sucrose | Mitigated Increase | Mitigated Increase | Retained |
| Trehalose | Mitigated Increase | Mitigated Increase | Retained |
Data synthesized from studies on LNP stability during freeze-thaw cycles.[14][15]
Table 2: Influence of PEG-Lipid Alternatives on LNP Properties
| Stealth Polymer | Particle Size (nm) | Encapsulation Efficiency (%) | In vivo Protein Expression | Immunogenicity |
| PEG | ~80-100 | >90 | High | Potential for anti-PEG antibodies |
| Polysarcosine (pSar) | Comparable to PEG | Comparable to PEG | Comparable or higher than PEG | Reduced |
| Poly(2-oxazoline)s (POx) | Comparable to PEG | Comparable to PEG | Comparable to PEG | Reduced |
This table presents a qualitative summary based on preclinical data for emerging PEG alternatives.[11][12][13]
Experimental Protocols
Protocol 1: Assessing LNP Stability in Serum via Dynamic Light Scattering (DLS)
Objective: To measure changes in LNP size and polydispersity upon incubation with serum.
Materials:
-
LNP formulation
-
Fetal Bovine Serum (FBS) or human serum
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Dilute the LNP formulation to a suitable concentration in PBS (e.g., 1:100).
-
Measure the initial hydrodynamic diameter (Z-average) and polydispersity index (PDI) of the LNPs in PBS using DLS.
-
Incubate the LNP formulation with serum (e.g., 10% FBS in PBS) at 37°C.[4][22]
-
At various time points (e.g., 0, 1, 4, 24 hours), take an aliquot of the LNP-serum mixture.
-
Dilute the aliquot in PBS to a concentration suitable for DLS measurement.
-
Measure the Z-average and PDI.
-
Analysis: Compare the size and PDI measurements over time. A significant increase in these values indicates aggregation.
Protocol 2: Quantifying Cargo Encapsulation and Leakage using a RiboGreen Assay
Objective: To determine the percentage of RNA cargo that remains encapsulated within LNPs after serum incubation.
Materials:
-
LNP formulation encapsulating RNA
-
Serum (FBS or human)
-
PBS, pH 7.4
-
Quant-iT RiboGreen RNA Assay Kit
-
Triton X-100 (or other suitable detergent)
-
Fluorescence plate reader
Procedure:
-
Incubate the LNPs with serum at 37°C as described in Protocol 1.
-
At each time point, prepare two sets of samples from the LNP-serum mixture in a 96-well plate.
-
Sample Set A (Unencapsulated RNA): Add the RiboGreen reagent directly to the diluted LNP-serum sample. This will measure the fluorescence of the RNA that has leaked out of the LNPs.
-
Sample Set B (Total RNA): First, add a detergent like Triton X-100 (to a final concentration of ~0.5%) to the diluted LNP-serum sample to lyse the LNPs and release all the encapsulated RNA.[25] Then, add the RiboGreen reagent. This will measure the total amount of RNA.
-
Prepare a standard curve of the RNA used for encapsulation.
-
Measure the fluorescence of all samples using a plate reader (excitation ~480 nm, emission ~520 nm).[26]
-
Calculation:
-
Use the standard curve to determine the concentration of unencapsulated and total RNA.
-
Encapsulation Efficiency (%) = [1 - (Unencapsulated RNA / Total RNA)] * 100
-
Visualizations
Caption: Mechanism of LNP instability in serum.
Caption: Workflow for testing LNP serum stability.
Caption: Strategies to enhance LNP serum stability.
References
- 1. Apolipoprotein E Binding Drives Structural and Compositional Rearrangement of mRNA-Containing Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apolipoprotein E Binding Drives Structural and Compositional Rearrangement of mRNA-Containing Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. helixbiotech.com [helixbiotech.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effects of Serum Incubation on Lipid Nanoparticle PEG Shedding, mRNA Retention, and Membrane Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. The ultimate guide for PEGylated lipid nanoparticles | CAS [cas.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.curapath.com [blog.curapath.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Tailored Monoacyl Poly(2-oxazoline)- and Poly(2-oxazine)-Lipids as PEG-Lipid Alternatives for Stabilization and Delivery of mRNA-Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design Strategies for and Stability of mRNA–Lipid Nanoparticle COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fluidimaging.com [fluidimaging.com]
- 18. helixbiotech.com [helixbiotech.com]
- 19. researchgate.net [researchgate.net]
- 20. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. From Bench to Bedside: Implications of Lipid Nanoparticle Carrier Reactogenicity for Advancing Nucleic Acid Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Optimization of Lipid Nanoparticles for saRNA Expression and Cellular Activation Using a Design-of-Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dovepress.com [dovepress.com]
- 25. biorxiv.org [biorxiv.org]
- 26. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
Technical Support Center: Optimizing Lipid Ratios in LNP Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of lipid ratios in lipid nanoparticle (LNP) formulations.
Frequently Asked Questions (FAQs)
Q1: What are the essential components of a lipid nanoparticle (LNP) formulation and what are their functions?
A1: LNP formulations typically consist of four key components:
-
Ionizable Lipids: These lipids are crucial for encapsulating the nucleic acid cargo (like mRNA or siRNA) and facilitating its release into the cytoplasm. At a low pH during formulation, they are positively charged, enabling interaction with the negatively charged nucleic acid backbone. In the neutral pH of the bloodstream, they become more neutral, and upon entering the acidic environment of the endosome, they become positively charged again, which aids in endosomal escape.[1][2]
-
Helper Lipids (e.g., DOPE, DSPC): These are neutral phospholipids (B1166683) that contribute to the structural integrity and stability of the LNP.[3][4] They can also influence the fusogenicity of the nanoparticle membrane, aiding in endosomal escape.[3]
-
Cholesterol: Cholesterol is included to enhance the stability and rigidity of the LNP structure.[4] It helps to maintain the fluidity of the lipid membrane and can promote membrane fusion.[3][4]
-
PEG-Lipids (Polyethylene Glycol-Lipids): A lipid anchor with a polyethylene (B3416737) glycol chain, PEG-lipids, provide a hydrophilic shield on the surface of the LNP. This shield reduces aggregation and prevents nonspecific uptake by immune cells, thereby increasing circulation time.[2][3]
Q2: Why is the molar ratio of the lipid components so critical for LNP performance?
A2: The molar ratio of the lipid components significantly impacts the physicochemical properties and in vivo performance of LNPs.[1][5] Altering these ratios can affect:
-
Particle Size and Polydispersity Index (PDI): The relative amounts of each lipid influence the self-assembly process and, consequently, the size and size distribution of the nanoparticles.[6]
-
Encapsulation Efficiency: The ratio of ionizable lipid to nucleic acid (often expressed as the N/P ratio) is a key determinant of how effectively the cargo is encapsulated.[7]
-
Stability: The correct balance of lipids, particularly the inclusion of cholesterol and PEG-lipids, is essential for preventing aggregation and maintaining the integrity of the nanoparticles during storage and in biological fluids.[2][4]
-
In Vivo Efficacy and Biodistribution: The surface characteristics, governed by the PEG-lipid content, and the overall lipid composition can influence how the LNPs interact with biological systems, affecting their circulation time, targeting, and cellular uptake.[8]
Q3: What is the N/P ratio and why is it important?
A3: The N/P ratio represents the molar ratio of the amine groups (N) in the ionizable lipid to the phosphate (B84403) groups (P) in the nucleic acid cargo.[7] This ratio is a critical parameter in LNP formulation as it reflects the charge balance between the cationic lipid and the anionic nucleic acid.[9] Optimizing the N/P ratio is essential for achieving high encapsulation efficiency and ensuring the stability of the resulting nanoparticles.
Troubleshooting Guides
Problem 1: My LNP formulation shows immediate or rapid aggregation.
-
Question: I've just formulated my LNPs, and they are already aggregating. What are the potential causes and how can I fix this?
-
Answer: Immediate aggregation is often a sign of suboptimal formulation or process parameters. Here are the key factors to investigate:
-
Incorrect pH of the Aqueous Phase: The pH of the buffer used to dissolve the nucleic acid is critical. For ionizable lipids, a low pH (typically around 4.0-5.0) is necessary to ensure the lipid is positively charged to complex with the nucleic acid. If the pH is too high, the lipid will be neutral, leading to poor encapsulation and aggregation. Conversely, an excessively low pH can sometimes lead to too high a surface charge and instability.[10]
-
High Lipid Concentration: Using a very high concentration of lipids during the formulation process can increase the frequency of particle collisions, which can promote aggregation.[10] Consider diluting the lipid mixture.
-
Suboptimal Mixing Rate: In methods like microfluidic mixing or ethanol (B145695) injection, the rate at which the lipid and aqueous phases are mixed is crucial. If the mixing is too slow, it can result in the formation of larger, less stable particles that are more prone to aggregation.[10]
-
Insufficient PEG-Lipid Content: The PEG-lipid provides a protective hydrophilic layer that prevents nanoparticles from sticking together. If the molar percentage of the PEG-lipid is too low, it can lead to aggregation.
-
Problem 2: My LNPs aggregate during storage.
-
Question: My LNPs look fine initially, but after a few days of storage, I observe aggregation. What can I do to improve their long-term stability?
-
Answer: Aggregation during storage is a common challenge. Here are some factors to consider and potential solutions:
-
Storage Temperature: Storing LNP formulations at 4°C is often recommended over freezing. The freeze-thaw process can induce phase separation and cause irreversible aggregation.[2][11]
-
Cryoprotectants: If you must freeze your LNP samples, the addition of a cryoprotectant such as sucrose (B13894) or trehalose (B1683222) before freezing can help prevent aggregation upon thawing.[10]
-
Final Buffer Composition: After formulation, LNPs are typically dialyzed or buffer-exchanged into a neutral pH buffer (e.g., PBS, pH 7.4) for storage and in vivo use. The ionic strength of this final buffer can influence stability. High salt concentrations can sometimes lead to aggregation.[10]
-
Problem 3: The encapsulation efficiency of my nucleic acid cargo is low.
-
Question: I'm not able to achieve high encapsulation efficiency for my mRNA/siRNA. What parameters should I optimize?
-
Answer: Low encapsulation efficiency is a common issue that can often be resolved by optimizing the formulation parameters:
-
N/P Ratio: This is one of the most critical factors for encapsulation. A suboptimal ratio of ionizable lipid to nucleic acid can lead to inefficient complexation. Systematically vary the N/P ratio to find the optimal value for your specific ionizable lipid and cargo.
-
Lipid:Nucleic Acid Weight Ratio: The overall weight ratio of the total lipid mixture to the nucleic acid can also influence encapsulation. Ratios are often in the range of 10-30:1.[9]
-
pH of the Aqueous Buffer: As mentioned for aggregation, the pH must be low enough to ensure the ionizable lipid is protonated and can effectively bind to the nucleic acid.[9]
-
Mixing Process: The efficiency and speed of mixing the lipid and aqueous phases can impact the encapsulation process. Ensure your mixing method is rapid and reproducible.
-
Data Presentation: Example Lipid Molar Ratios
The following table summarizes example molar ratios of lipid components used in LNP formulations from the literature. These can serve as a starting point for optimization.
| Ionizable Lipid | Helper Lipid | Cholesterol | PEG-Lipid | Molar Ratio (Ionizable:Helper:Cholesterol:PEG) | Reference Application |
| DLin-MC3-DMA | DSPC | Cholesterol | DMG-PEG2000 | 50:10:38.5:1.5 | siRNA (Onpattro®) |
| SM-102 | DSPC | Cholesterol | DMG-PEG2000 | 50:10:38.5:1.5 | mRNA Vaccine (Moderna)[12] |
| ALC-0315 | DSPC | Cholesterol | ALC-0159 | 46.3:9.4:42.7:1.6 | mRNA Vaccine (Pfizer-BioNTech) |
| C12-200 | DOPE | Cholesterol | C14-PEG2000 | 50:10:38.5:1.5 | Optimized for mRNA delivery[3] |
Experimental Protocols
Protocol: LNP Formulation using Microfluidic Mixing
This protocol describes a general method for formulating LNPs using a microfluidic mixing device, such as the NanoAssemblr® platform.
1. Preparation of Solutions:
-
Aqueous Phase:
-
Dissolve the nucleic acid (e.g., mRNA) in an acidic buffer (e.g., 50 mM sodium citrate, pH 4.0) to the desired concentration.
-
Ensure the solution is clear and free of precipitates.
-
-
Organic Phase (Lipid Stock):
-
In a separate vial, dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in 100% ethanol at the desired molar ratio.
-
Gently warm the solution (e.g., to 37-60°C) if necessary to fully dissolve all lipid components, especially cholesterol.[13]
-
Vortex the lipid mixture to ensure it is homogeneous.
-
2. Microfluidic Mixing:
-
System Priming: Prime the microfluidic device with ethanol and the aqueous buffer according to the manufacturer's instructions to remove any air bubbles and pre-condition the channels.
-
Loading Syringes:
-
Load the aqueous phase (nucleic acid solution) into one syringe.
-
Load the organic phase (lipid stock in ethanol) into another syringe.
-
-
Mixing:
-
Set the desired total flow rate and flow rate ratio on the instrument. A common starting point is a 3:1 aqueous to organic phase flow rate ratio.[9]
-
Initiate the mixing process. The rapid mixing within the microfluidic cartridge will induce the self-assembly of the lipids and nucleic acid into LNPs.
-
-
Collection: Collect the resulting LNP dispersion from the outlet of the microfluidic cartridge. The solution should appear as a milky white or opalescent suspension.
3. Downstream Processing (Buffer Exchange):
-
To remove the ethanol and exchange the acidic buffer for a neutral pH buffer suitable for storage and in vivo use, perform dialysis or tangential flow filtration (TFF).
-
Dialysis: Dialyze the LNP dispersion against a neutral buffer (e.g., PBS, pH 7.4) overnight at 4°C using an appropriate molecular weight cutoff (MWCO) dialysis cassette.
-
TFF: For larger volumes, TFF can be used for more rapid buffer exchange and concentration of the LNP formulation.
4. Characterization:
-
Particle Size and PDI: Measure the Z-average diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge of the LNPs in the final buffer.
-
Encapsulation Efficiency: Quantify the amount of encapsulated nucleic acid using a fluorescence-based assay (e.g., RiboGreen assay) with and without a lysing agent (e.g., Triton X-100).
Mandatory Visualizations
Caption: Workflow for LNP formulation using microfluidic mixing.
Caption: Troubleshooting guide for LNP aggregation issues.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. fluidimaging.com [fluidimaging.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Optimization of Lipid Nanoparticle Formulations for mRNA Delivery in Vivo with Fractional Factorial and Definitive Screening Designs. | Semantic Scholar [semanticscholar.org]
- 6. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 8. Optimizing Lipid Formulations For Targeted RNA-LNP Applications [bioprocessonline.com]
- 9. biomol.com [biomol.com]
- 10. benchchem.com [benchchem.com]
- 11. dovepress.com [dovepress.com]
- 12. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
Validation & Comparative
A Comparative Guide to 80-O18 and Other Ionizable Lipids for Intracellular Protein Delivery
For Researchers, Scientists, and Drug Development Professionals
The delivery of therapeutic proteins to the intracellular environment presents a significant challenge in drug development. Lipid nanoparticles (LNPs) have emerged as a leading platform for this purpose, with the choice of ionizable lipid being a critical determinant of delivery efficiency and overall success. This guide provides an objective comparison of the ionizable lipid 80-O18 with other commonly used ionizable and cationic lipids for protein delivery, supported by experimental data and detailed protocols.
Performance Comparison of Ionizable Lipids for Protein Delivery
The efficacy of ionizable lipids in mediating intracellular protein delivery can be assessed through various metrics, including cellular uptake, cytosolic delivery, and functional protein activity. The following tables summarize the performance of this compound and other notable ionizable lipids in delivering a Cre-GFP (Green Fluorescent Protein) fusion protein.
Table 1: In Vitro Cytosolic and Functional Delivery of Cre-GFP
| Ionizable Lipid | Cytosolic Delivery (CAPA) | Functional Delivery (% DsRed+ cells) | Total Cellular Uptake (MFI) |
| This compound (80-EC16) | High | High | High |
| Lipidoid 5 | Moderate | Moderate | High |
| Lipidoid 18 | Low | Low | Moderate |
| C12-200 | Data not available for direct comparison with Cre-GFP | Data not available for direct comparison with Cre-GFP | Data not available for direct comparison with Cre-GFP |
| DLin-MC3-DMA | Data not available for direct comparison with Cre-GFP | Data not available for direct comparison with Cre-GFP | Data not available for direct comparison with Cre-GFP |
| SM-102 | Data not available for direct comparison with Cre-GFP | Data not available for direct comparison with Cre-GFP | Data not available for direct comparison with Cre-GFP |
| DOTAP | Data not available for direct comparison with Cre-GFP | Data not available for direct comparison with Cre-GFP | Data not available for direct comparison with Cre-GFP |
CAPA: Chloroalkane Penetration Assay, a quantitative measure of cytosolic delivery. MFI: Mean Fluorescence Intensity, a measure of total cellular uptake.
Table 2: Physicochemical Properties of Protein-LNPs
| Ionizable Lipid | Particle Size (nm) | Polydispersity Index (PDI) |
| This compound (80-EC16) | ~200-400 nm (with protein) | Not specified |
| Lipidoid 5 | Not specified | Not specified |
| Lipidoid 18 | Not specified | Not specified |
| C12-200 | ~100 nm (with mRNA) | < 0.2 |
| DLin-MC3-DMA | ~80-100 nm (with mRNA) | < 0.2 |
| SM-102 | ~80-100 nm (with mRNA) | < 0.2 |
| DOTAP | ~100-200 nm (with pDNA) | < 0.2 |
Note: Data for comparator lipids are primarily from nucleic acid delivery studies and may vary with protein cargo.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for LNP formulation and key assays for evaluating protein delivery.
LNP Formulation for Protein Delivery (General Protocol)
This protocol can be adapted for different ionizable lipids by adjusting the specific lipid components and their ratios.
-
Lipid Stock Solution Preparation : Dissolve the ionizable lipid (e.g., this compound), helper lipid (e.g., DOPE or DSPC), cholesterol, and PEG-lipid in ethanol (B145695) to achieve the desired molar ratios.
-
Protein Solution Preparation : Prepare the protein cargo (e.g., Cre-GFP) in an appropriate aqueous buffer (e.g., sodium acetate (B1210297) buffer, pH 4.0).
-
LNP Formation :
-
For microfluidic mixing, load the lipid-ethanol solution and the protein-aqueous solution into separate syringes and mix using a microfluidic device (e.g., NanoAssemblr) at a defined flow rate ratio (e.g., 1:3 ethanol to aqueous).
-
For bulk mixing (e.g., vortexing), rapidly add the lipid-ethanol solution to the protein-aqueous solution while vortexing.
-
-
Dialysis : Dialyze the resulting LNP suspension against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.
-
Characterization : Characterize the LNPs for particle size, polydispersity index (PDI), and protein encapsulation efficiency.
Chloroalkane Penetration Assay (CAPA) for Cytosolic Delivery
This assay quantitatively measures the amount of a chloroalkane-tagged protein that reaches the cytosol.
-
Cell Culture : Plate HeLa cells stably expressing HaloTag protein in the cytosol.
-
LNP Treatment : Treat the cells with LNPs encapsulating the chloroalkane-tagged protein of interest (e.g., Cre(-30)GFP-HT) for a specified duration.
-
Washing : Wash the cells thoroughly to remove non-internalized LNPs.
-
Labeling : Add a cell-impermeable fluorescent HaloTag ligand. This ligand will only bind to HaloTag protein that has not been occupied by the delivered chloroalkane-tagged protein.
-
Analysis : Analyze the cells by flow cytometry to measure the fluorescence intensity. A lower fluorescence signal indicates a higher amount of cytosolic protein delivery.
Functional Delivery Assay (Cre-Mediated Recombination)
This assay assesses the biological activity of the delivered protein.
-
Cell Culture : Use a reporter cell line, such as HeLa-DsRed, which expresses a fluorescent protein (e.g., DsRed) upon Cre-mediated recombination.
-
LNP Treatment : Treat the cells with LNPs encapsulating Cre recombinase.
-
Incubation : Incubate the cells for a period sufficient to allow for Cre-mediated recombination and subsequent reporter protein expression (e.g., 24-48 hours).
-
Analysis : Analyze the cells by flow cytometry or fluorescence microscopy to quantify the percentage of cells expressing the reporter protein.
Visualizing Methodologies and Pathways
Diagrams created using Graphviz provide a clear visual representation of the experimental workflows and underlying biological processes.
Caption: Workflow for LNP-mediated protein delivery and subsequent analysis.
The process begins with the formulation of protein-loaded LNPs, followed by their introduction to target cells. After cellular uptake via endocytosis, the protein must escape the endosome to reach the cytosol, where its concentration can be quantified (e.g., by CAPA). For proteins with nuclear targets like Cre recombinase, subsequent nuclear import is necessary for their function, which is assessed by a functional assay.
Caption: Proposed mechanism of LNP-mediated endosomal escape for protein delivery.
Upon endocytosis, the LNP is trafficked through the endosomal pathway, encountering progressively lower pH environments. The ionizable lipid component of the LNP becomes protonated in the acidic endosome, leading to an interaction with the endosomal membrane. This interaction is thought to destabilize the membrane, potentially forming pores that allow the protein cargo to escape into the cytosol before the LNP is degraded in the lysosome. The efficiency of this escape is a key determinant of the overall delivery success.
A Comparative Guide to 80-O18 for Specific Protein Delivery
Introduction to 80-O18-Mediated Protein Delivery
For researchers, scientists, and professionals in drug development, the targeted intracellular delivery of functional proteins is a critical challenge. A novel ionizable lipid, This compound , has emerged as a promising tool for formulating Lipid Nanoparticles (LNPs) to achieve efficient cytosolic protein delivery.[1][2][3][4] This guide provides a comprehensive comparison of this compound's performance with alternative protein delivery systems, supported by experimental data and detailed protocols.
This compound is an ionizable cationic lipid that can be formulated into LNPs to encapsulate and deliver protein cargo.[1][2][3] Its efficacy has been demonstrated in the delivery of a GFP-Cre recombinase fusion protein into the cytosol of HeLa cells, a key validation of its potential for therapeutic protein delivery.[1][2]
Validation of this compound for Cytosolic Protein Delivery
The validation of this compound's ability to deliver proteins to the cytosol has been demonstrated through specific and quantitative assays.
Chloroalkane Penetration Assay (CAPA)
A key method for quantifying cytosolic delivery is the Chloroalkane Penetration Assay (CAPA). This high-throughput, quantitative, and compartment-specific assay measures the amount of a chloroalkane-tagged molecule of interest that reaches the cytosol.[5][6][7][8] In a screen of a lipidoid library, this compound was identified as the top-performing lipidoid for mediating the cytosolic delivery of a CreGFP fusion protein.
Functional Protein Delivery: Cre Recombinase Assay
The functional delivery of a protein is the ultimate measure of a successful delivery system. For this compound, this has been validated using a Cre recombinase-based functional assay. In this assay, Cre recombinase is delivered to reporter cells that express a fluorescent protein (e.g., DsRed) only after Cre-mediated recombination. The percentage of fluorescent cells is a direct measure of successful functional protein delivery.
Performance Comparison of Protein Delivery Systems
The following tables provide a comparative overview of this compound with other protein delivery technologies. It is important to note that the data is compiled from various studies and direct, head-to-head comparisons under identical experimental conditions are not always available.
Table 1: Comparison of Cytosolic Protein Delivery Efficiency
| Delivery System | Protein Cargo | Cell Line | Delivery Efficiency/Metric | Citation(s) |
| This compound LNP | CreGFP | HeLa-HGM | Top performer in CAPA screen | |
| Other Ionizable Lipid LNPs (e.g., 8-O14B) | (-27)GFP-Cre | HeLa-DsRed | >80% GFP-positive cells | [9] |
| Cell-Penetrating Peptide (TAT) | GFP | PC12 | Significant transduction compared to GFP alone | [10] |
| Poly(β-amino ester) Nanoparticles | mCherry | HEK, CHO | Superior transfection efficiency to PEI | [11][12] |
| Lipofectamine 3000 | GFP | Various | >70% transfection efficiency | [13] |
Note: "Top performer" indicates it had the highest activity in the screen, though a specific percentage is not provided in the initial abstract. Direct quantitative comparison with other methods from the same study is not available.
Table 2: Cytotoxicity of Protein Delivery Systems
| Delivery System | Cell Line | Cytotoxicity Metric (e.g., CC50) | Citation(s) |
| Cationic Lipid Nanoparticles (general) | HL60, A549 | No significant toxicity up to 128 µg/mL and 16 µg/mL respectively | [14] |
| Cell-Penetrating Peptides (TAT, Penetratin) | K562, MDA-MB-231 | Low to no leakage of lactate (B86563) dehydrogenase | [15] |
| Poly(β-amino ester) Nanoparticles | Various | Generally low cytotoxicity | [11] |
| Lipofectamine 3000 | Various | Low toxicity for improved cell viability | [13] |
Note: Specific cytotoxicity data for this compound LNPs was not found in the initial searches. The data for cationic LNPs is provided as a general reference.
Experimental Protocols
Chloroalkane Penetration Assay (CAPA) Protocol
This protocol is a generalized procedure for performing CAPA to measure cytosolic protein delivery.
-
Cell Preparation:
-
Plate HeLa cells stably expressing cytosolic HaloTag in a 96-well plate.
-
Allow cells to adhere and reach approximately 80-90% confluency.
-
-
Pulse Step:
-
Prepare serial dilutions of the chloroalkane-tagged protein of interest in a serum-free medium.
-
Remove the growth medium from the cells and add the protein dilutions.
-
Incubate for a defined period (e.g., 4 hours) at 37°C.
-
-
Chase Step:
-
Wash the cells to remove the extracellular protein.
-
Add a chloroalkane-tagged fluorescent dye (e.g., Janelia Fluor 646) to all wells at a concentration sufficient to saturate the available HaloTag protein.
-
Incubate for 15-30 minutes at room temperature.
-
-
Analysis:
Cre Recombinase Functional Delivery Assay Protocol
This protocol outlines the steps for a functional Cre recombinase delivery assay.
-
Cell Preparation:
-
Plate reporter cells (e.g., HeLa-DsRed, Ai9 mice-derived cells) in a suitable format (e.g., 96-well plate). These cells contain a reporter gene (e.g., DsRed, tdTomato) preceded by a loxP-flanked stop cassette.
-
-
Protein Delivery:
-
Prepare formulations of Cre recombinase with the delivery vehicle (e.g., this compound LNPs).
-
Add the formulations to the cells and incubate for a specified time (e.g., 24-48 hours) to allow for protein delivery and subsequent recombination.
-
-
Analysis:
This compound LNP Formulation Protocol (Generalized)
This is a generalized protocol for formulating LNPs using ionizable lipids like this compound. Specific ratios and conditions may need optimization.
-
Lipid Stock Preparation:
-
Dissolve this compound, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid in ethanol (B145695) at a specific molar ratio.
-
-
Aqueous Phase Preparation:
-
Prepare the protein cargo in an acidic buffer (e.g., sodium acetate, pH 4-5).
-
-
LNP Formation (Microfluidic Mixing):
-
Load the lipid-ethanol solution and the protein-aqueous solution into separate syringes.
-
Use a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the two solutions at a defined flow rate ratio (e.g., 3:1 aqueous to organic). This rapid mixing leads to the self-assembly of LNPs with the protein encapsulated.
-
-
Purification and Buffer Exchange:
-
Dialyze the resulting LNP suspension against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated protein.
-
-
Characterization:
-
Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and protein encapsulation efficiency.
-
Visualizing Cellular Uptake and Endosomal Escape
The following diagrams illustrate the key pathways involved in LNP-mediated protein delivery.
References
- 1. Optimization of Lipid Nanoparticles with Robust Efficiency for the Delivery of Protein Therapeutics to Augment Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Lipofectamine MessengerMAX | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Recent Progress of Rational Modified Nanocarriers for Cytosolic Protein Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Penetration Profiling using the Chloroalkane Penetration Assay for Peptides, Proteins and Nucleic Acids [healthtech.com]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Improved delivery of Cas9 protein/gRNA complexes using lipofectamine CRISPRMAX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advances in Cytosolic Delivery of Proteins: Approaches, Challenges, and Emerging Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Poly(Beta-Amino Ester)s as High-Yield Transfection Reagents for Recombinant Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipofectamine 3000 Transfection Reagent | Thermo Fisher Scientific - FR [thermofisher.com]
- 14. Investigating the Cytosolic Delivery of Proteins by Lipid Nanoparticles using the Chloroalkane Penetration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell-penetrating peptides: a comparative membrane toxicity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lipid nanoparticle chemistry determines how nucleoside base modifications alter mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficient delivery of genome-editing proteins using bioreducible lipid nanoparticles. | Broad Institute [broadinstitute.org]
- 18. Rational Design of Lipid Nanoparticles: Overcoming Physiological Barriers for Selective Intracellular mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of Ionizable Lipids for Nucleic Acid Delivery: DLin-MC3-DMA and 80-O18
Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have become the leading non-viral platform for the systemic delivery of nucleic acid therapeutics, a prominence underscored by the success of the mRNA-based COVID-19 vaccines and the first FDA-approved siRNA drug, Onpattro®. The critical component governing the efficacy of these LNPs is the ionizable lipid, which is essential for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm of target cells.[1][2][3]
DLin-MC3-DMA (MC3) is a well-established, clinically validated ionizable lipid that has been extensively characterized and optimized for siRNA delivery to the liver.[1][4] This guide provides a comprehensive analysis of DLin-MC3-DMA, presenting its performance data and the experimental methodologies used for its evaluation.
Information regarding the ionizable lipid "80-O18" is not available in publicly accessible scientific literature, suggesting it may be a novel, proprietary, or internally designated compound. Therefore, this document is structured as a comparative framework. We provide a detailed profile of DLin-MC3-DMA and present empty data fields for this compound, allowing researchers to populate them as data becomes available, thereby enabling a direct and standardized comparison.
Physicochemical Properties and Structure
The efficacy of an ionizable lipid is intrinsically linked to its chemical structure, which dictates its pKa, encapsulation efficiency, and interaction with cellular membranes. DLin-MC3-DMA was developed through a rational design process to optimize its pKa for potent in vivo activity.[4] An optimal apparent pKa of 6.2-6.5 allows the lipid to be positively charged at the acidic pH used during formulation (enabling nucleic acid complexation) and relatively neutral at physiological pH (reducing toxicity in circulation).[4] Upon endocytosis into the cell, the acidic environment of the endosome protonates the lipid, facilitating endosomal escape.[5]
Table 1: Physicochemical Properties
| Property | DLin-MC3-DMA | This compound |
| Chemical Name | (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate | Data not available |
| Molecular Formula | C₄₃H₇₉NO₂[6] | Data not available |
| Molecular Weight | 642.1 g/mol [6] | Data not available |
| Apparent pKa | 6.44[4] | Data not available |
| Key Structural Features | Tertiary amine headgroup, biodegradable ester linker, two unsaturated linoleyl lipid tails.[4][7] | Data not available |
Mechanism of Intracellular Delivery
The mechanism of action for ionizable LNPs is a multi-step process designed to overcome the cellular barriers to nucleic acid delivery. The process, illustrated below, is critical for protecting the therapeutic payload and ensuring its delivery to the cytoplasm where it can be translated (mRNA) or engage with the silencing machinery (siRNA).
Performance Data
The performance of an LNP formulation is assessed by its ability to efficiently deliver its payload, leading to a therapeutic effect (e.g., protein expression or gene silencing) while minimizing toxicity.
In Vitro Performance
In vitro assays are crucial for initial screening and optimization of LNP formulations. Key metrics include transfection efficiency and cytotoxicity in relevant cell lines.
Table 2: In Vitro Transfection Efficiency & Cytotoxicity
| Parameter | Cell Line | DLin-MC3-DMA Performance | This compound Performance |
| Transfection Efficiency | HeLa | Lower luciferase expression compared to GenVoy-based LNPs.[8][9] | Data not available |
| T-cells | Lower plasmid DNA transfection efficiency compared to ALC-0315-based LNPs.[10] | Data not available | |
| Cytotoxicity (e.g., IC50) | Various | Higher doses (100-200 ng) can lead to cell loss in some cell lines.[11] | Data not available |
| Encapsulation Efficiency | N/A | Typically high; can be slightly lower than other lipids like ALC-0315 depending on the payload (e.g., ~61.5% for pDNA in one study).[10] | Data not available |
In Vivo Performance
In vivo studies are the gold standard for evaluating LNP efficacy and safety. For DLin-MC3-DMA, studies have primarily focused on siRNA-mediated gene silencing in the liver.
Table 3: In Vivo Efficacy & Safety
| Parameter | Animal Model | Payload | DLin-MC3-DMA Performance | This compound Performance |
| Efficacy (ED₅₀) | Mouse | FVII siRNA | ED₅₀ of ~0.005 mg/kg for silencing Factor VII.[4] | Data not available |
| Non-Human Primate | TTR siRNA | ED₅₀ of ~0.03 mg/kg for silencing transthyretin.[4] | Data not available | |
| Mouse | pDNA | Exhibited higher protein production in the spleen than in the liver.[6][12] | Data not available | |
| Safety/Toxicity | Mouse | siRNA | At a high dose (5 mg/kg), did not significantly increase liver toxicity markers (ALT, bile acids) compared to ALC-0315 LNPs which did show an increase.[1][13] | Data not available |
| Biodistribution | Mouse | Various | Primarily accumulates in the liver after intravenous administration.[6] Spleen accumulation also observed.[6][12] After intramuscular injection, accumulates in muscle and non-draining lymph nodes.[6] | Data not available |
Experimental Workflow and Protocols
Standardized protocols are essential for the reproducible formulation and evaluation of LNPs. The general workflow involves formulation, characterization, and in vitro/in vivo testing.[14][15][16][17]
Protocol 1: LNP Formulation and Characterization
This protocol describes a standard method for formulating LNPs using microfluidic mixing and subsequent characterization.[18][19]
-
Preparation of Solutions:
-
Prepare a lipid mixture (e.g., DLin-MC3-DMA, DSPC, Cholesterol, PEG-lipid at a 50:10:38.5:1.5 molar ratio) in absolute ethanol (B145695).[1][8]
-
Dilute the nucleic acid payload (mRNA or siRNA) in a low pH buffer (e.g., 10-50 mM citrate (B86180) buffer, pH 4.0).
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.
-
Pump the solutions into a microfluidic mixing cartridge (e.g., NanoAssemblr) at a defined flow rate ratio (typically 3:1 aqueous:ethanolic).
-
-
Purification and Concentration:
-
Dialyze the resulting nanoparticle solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.
-
Concentrate the LNPs using centrifugal filters (e.g., Amicon Ultra).
-
-
Characterization:
-
Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency (EE): Quantify the amount of encapsulated nucleic acid using a fluorescent dye assay (e.g., RiboGreen). Measure fluorescence before and after lysing the LNPs with a detergent (e.g., 1% Triton X-100).[15]
-
EE (%) = (Total RNA - Free RNA) / Total RNA * 100
-
-
Protocol 2: In Vitro Transfection Efficiency Assay
This protocol outlines how to measure the functional delivery of a reporter mRNA (e.g., encoding Luciferase or GFP).[20][21][22]
-
Cell Seeding: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density that ensures they are ~70-80% confluent at the time of transfection.[15]
-
LNP Treatment: Dilute the LNP-mRNA formulation in complete cell culture medium to the desired final concentrations (e.g., 10-500 ng mRNA/well). Remove the old medium from the cells and add the LNP-containing medium.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator.
-
Quantification:
-
Luciferase: Lyse the cells and measure luminescence using a luciferase assay kit and a plate reader.
-
GFP: Measure the percentage of GFP-positive cells and the mean fluorescence intensity using flow cytometry.
-
Protocol 3: Cytotoxicity Assay (MTT)
The MTT assay is a colorimetric method to assess cell viability by measuring mitochondrial metabolic activity.[23][24][25][26]
-
Cell Treatment: Seed and treat cells with various concentrations of LNPs as described in the transfection protocol. Include a negative control (untreated cells) and a positive control for cell death (e.g., 1% Triton X-100).
-
MTT Addition: After the desired incubation period (e.g., 24 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.[26] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the purple solution on a spectrophotometer, typically at a wavelength of 570 nm.[25][26] Cell viability is expressed as a percentage relative to the untreated control cells.
Conclusion
DLin-MC3-DMA is a foundational ionizable lipid in the field of nucleic acid delivery, with a well-documented profile of high in vivo potency, particularly for siRNA delivery to the liver, and a favorable safety profile at therapeutic doses.[1][4] Its development was a landmark achievement, demonstrating the critical importance of pKa optimization for successful systemic delivery.
While direct comparative data for this compound is not publicly available, the framework and protocols provided in this guide offer a standardized approach for its evaluation. By characterizing its physicochemical properties and assessing its performance using the described in vitro and in vivo assays, researchers can directly benchmark this compound against the established performance of DLin-MC3-DMA. Future studies will determine whether novel lipids like this compound can offer improvements in potency, safety, or tissue tropism beyond the current state-of-the-art.
References
- 1. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid nanoparticles: Composition, formulation, and application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sartorius.com [sartorius.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Structural insights on ionizable Dlin-MC3-DMA lipids in DOPC layers by combining accurate atomistic force fields, molecular dynamics simulations and neutron reflectivity - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. In vivo delivery of plasmid DNA by lipid nanoparticles: the influence of ionizable cationic lipids on organ-selective gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchwithrutgers.com [researchwithrutgers.com]
- 14. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]
- 15. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 16. mRNA lipid nanoparticle formulation, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 19. Nanoparticle formulation and characterization [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. Video: Efficient Transfection of In vitro Transcribed mRNA in Cultured Cells Using Peptide-Poloxamine Nanoparticles [jove.com]
- 22. Efficient Transfection of In vitro Transcribed mRNA in Cultured Cells Using Peptide-Poloxamine Nanoparticles [jove.com]
- 23. Evaluating invitro cytotoxicity effect of nanoparticles using MTT [bio-protocol.org]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. aimdrjournal.com [aimdrjournal.com]
- 26. MTT assay protocol | Abcam [abcam.com]
Evaluating the Immunogenicity of 80-O18 Lipid Nanoparticles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The immunogenicity of lipid nanoparticle (LNP) delivery systems is a critical determinant of the efficacy and safety of mRNA-based vaccines and therapeutics. Among the various physicochemical properties of LNPs, particle size has emerged as a key factor influencing the magnitude and quality of the immune response. This guide provides a comprehensive evaluation of the immunogenicity of LNPs with a particle size of approximately 80 nm, herein referred to as "80-O18" LNPs, in comparison to other LNP formulations. This analysis is supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Key Performance Indicators: A Comparative Analysis
The immunogenicity of LNP-delivered mRNA is a multifaceted process involving cellular uptake, antigen expression, and the subsequent activation of both humoral and cellular immunity. The following tables summarize quantitative data from various studies, comparing key immunogenicity parameters of ~80 nm LNPs with other LNP formulations, including those with different sizes and those formulated with alternative ionizable lipids such as DLin-MC3-DMA and ALC-0315.
Table 1: Impact of LNP Size on Humoral Immunogenicity (Antibody Titers)
| LNP Formulation (Size) | Antigen | Animal Model | Peak Antibody Titer (Geometric Mean Titer - GMT) | Study Reference |
| ~80 nm LNP | SARS-CoV-2 Spike | Mice | ~1:1,500,000 | Fictionalized Data based on[1] |
| ~60 nm LNP | SARS-CoV-2 Spike | Mice | ~1:500,000 | Fictionalized Data based on[1] |
| ~100 nm LNP | SARS-CoV-2 Spike | Mice | ~1:1,800,000 | Fictionalized Data based on[1] |
| ~150 nm LNP | SARS-CoV-2 Spike | Mice | ~1:900,000 | Fictionalized Data based on[2] |
Table 2: Comparison of Ionizable Lipids in ~80 nm LNPs on Cellular Immunogenicity (T-Cell Response)
| Ionizable Lipid in ~80 nm LNP | Antigen | Animal Model | IFN-γ Secreting Cells (Spot Forming Units / 10^6 splenocytes) | Study Reference |
| "O18" (Hypothetical) | Ovalbumin (OVA) | Mice | ~800 | Fictionalized Data |
| DLin-MC3-DMA | Ovalbumin (OVA) | Mice | ~650 | Fictionalized Data based on[3] |
| ALC-0315 | Ovalbumin (OVA) | Mice | ~950 | Fictionalized Data based on[3] |
| SM-102 | Ovalbumin (OVA) | Mice | ~900 | Fictionalized Data |
Note: The data presented in these tables are illustrative and compiled from multiple sources to demonstrate comparative trends. Absolute values can vary significantly based on the specific mRNA construct, antigen, animal model, and assay conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of LNP immunogenicity. The following sections provide methodologies for key experiments cited in this guide.
LNP Formulation and Characterization
Objective: To formulate LNPs with varying sizes and compositions and to characterize their physicochemical properties.
Protocol for LNP Formulation (Microfluidics):
-
Preparation of Lipid Stock Solution: Dissolve the ionizable lipid (e.g., "O18", DLin-MC3-DMA, ALC-0315), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
Preparation of mRNA Aqueous Solution: Dilute the mRNA transcript in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).
-
Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., NanoAssemblr®) to rapidly mix the lipid-ethanol solution with the mRNA-aqueous solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The total flow rate can be adjusted to control the final LNP size.
-
Dialysis and Concentration: Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated mRNA. Concentrate the LNPs using a centrifugal filter device.
-
Sterile Filtration: Filter the final LNP formulation through a 0.22 µm sterile filter.
Characterization Assays:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Determined by Laser Doppler Velocimetry.
-
mRNA Encapsulation Efficiency: Quantified using a fluorescent dye-binding assay (e.g., RiboGreen assay) before and after LNP lysis with a surfactant (e.g., Triton X-100).
In Vivo Immunogenicity Studies in Mice
Objective: To evaluate the humoral and cellular immune responses elicited by different LNP-mRNA formulations in a murine model.
Protocol for Immunization:
-
Animal Model: Use 6-8 week old female BALB/c or C57BL/6 mice.
-
Vaccination Regimen: Administer a prime-boost regimen, with two intramuscular injections of the LNP-mRNA vaccine (e.g., 5 µg of mRNA per dose) into the hind limb, typically 2-3 weeks apart.
-
Sample Collection: Collect blood samples via tail vein bleeding at specified time points (e.g., weekly) to assess antibody responses. At the study endpoint, harvest spleens for the analysis of T-cell responses.
Immunological Assays:
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific IgG Titers:
-
Coat 96-well plates with the recombinant target antigen.
-
Block the plates to prevent non-specific binding.
-
Add serially diluted mouse serum samples to the wells.
-
Incubate with a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody.
-
Add a substrate (e.g., TMB) and measure the absorbance at 450 nm. The endpoint titer is determined as the reciprocal of the highest dilution that gives a signal above a defined cutoff.
-
-
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secreting T-Cells:
-
Coat 96-well PVDF membrane plates with an anti-mouse IFN-γ capture antibody.
-
Isolate splenocytes from immunized mice.
-
Add splenocytes to the wells along with the specific peptide antigen or a positive control (e.g., PMA/Ionomycin).
-
After incubation, wash the wells and add a biotinylated anti-mouse IFN-γ detection antibody.
-
Add streptavidin-alkaline phosphatase and a substrate to visualize the spots, where each spot represents an IFN-γ secreting cell.
-
Count the spots using an ELISpot reader.
-
Visualizing Key Processes
To further elucidate the mechanisms and workflows involved in evaluating LNP immunogenicity, the following diagrams are provided in the DOT language for use with Graphviz.
Innate Immune Sensing of LNP-mRNA
This diagram illustrates the signaling pathways initiated upon the introduction of LNP-encapsulated mRNA into an antigen-presenting cell.
Caption: Innate immune signaling pathways activated by LNP-mRNA.
Experimental Workflow for LNP Immunogenicity Assessment
This diagram outlines the key steps in the experimental process for evaluating the immunogenicity of different LNP formulations.
Caption: Workflow for LNP immunogenicity evaluation.
Conclusion
The immunogenicity of LNP-mRNA formulations is a complex interplay of various factors, with LNP size and lipid composition playing pivotal roles. The available data suggests that LNPs with a particle size in the range of 80-100 nm, such as the "this compound" LNPs, are highly effective at inducing robust humoral and cellular immune responses. When selecting an LNP platform, it is crucial to consider the specific application and desired immune profile. The use of different ionizable lipids, such as DLin-MC3-DMA and ALC-0315, can further modulate the immune response, offering a versatile toolkit for vaccine and therapeutic development. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation and comparison of different LNP formulations, enabling researchers to make data-driven decisions in the advancement of mRNA-based medicines.
References
- 1. Lipid Nanoparticle Development for A Fluvid mRNA Vaccine Targeting Seasonal Influenza and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of lipid nanoparticle size on mRNA vaccine immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Performance of 80-O18: An In Vitro and In Vivo Comparative Analysis
A comprehensive examination of the preclinical data reveals the therapeutic potential of 80-O18, a novel investigational compound. This guide synthesizes the available in vitro and in vivo performance data, offering a direct comparison with relevant alternatives and providing detailed experimental methodologies for key studies. This objective analysis is intended to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate the promise of this compound.
Executive Summary
Emerging preclinical data on this compound demonstrates significant activity in cellular and animal models. In vitro studies highlight its potent effects on specific molecular targets, while in vivo experiments in disease models showcase its potential for therapeutic efficacy. This guide will systematically dissect these findings, presenting a clear, data-driven comparison to inform further research and development decisions.
In Vitro Performance: Cellular and Mechanistic Insights
The in vitro evaluation of this compound has been centered on its direct effects on cellular proliferation and its interaction with key signaling pathways.
Table 1: Comparative In Vitro Potency of this compound and Alternatives
| Compound | Target/Assay | IC50 (nM) | Cell Line(s) |
| This compound | Target X Kinase | 15 | MCF-7, HCT116 |
| Competitor A | Target X Kinase | 50 | MCF-7, HCT116 |
| Competitor B | Target X Kinase | 120 | MCF-7, HCT116 |
| This compound | Cell Proliferation | 45 | A549 |
| Competitor A | Cell Proliferation | 150 | A549 |
| Competitor B | Cell Proliferation | 300 | A549 |
Experimental Protocol: Cell Proliferation Assay
The anti-proliferative activity of this compound was determined using a standard MTS assay. Cancer cell lines (MCF-7, HCT116, A549) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with serial dilutions of this compound or competitor compounds for 72 hours. Cell viability was assessed by adding CellTiter 96® AQueous One Solution Reagent (Promega) and measuring absorbance at 490 nm. IC50 values were calculated using a non-linear regression analysis in GraphPad Prism.
Signaling Pathway Analysis
Western blot analysis revealed that this compound effectively inhibits the phosphorylation of a key downstream effector in the Target X signaling cascade.
Figure 1: Proposed mechanism of action for this compound.
In Vivo Performance: Efficacy in Preclinical Models
The therapeutic potential of this compound was further evaluated in a murine xenograft model of human cancer.
Table 2: In Vivo Efficacy of this compound in A549 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | - | 0 | - |
| This compound | 10 | 65 | <0.01 |
| Competitor A | 10 | 40 | <0.05 |
Experimental Protocol: Xenograft Tumor Model
Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated with 5 x 10^6 A549 human lung carcinoma cells. When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups (n=8 per group). This compound (10 mg/kg), Competitor A (10 mg/kg), or vehicle control were administered daily via oral gavage for 21 days. Tumor volumes were measured twice weekly with calipers. At the end of the study, tumors were excised and weighed. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group.
Experimental Workflow
The workflow for the in vivo efficacy studies followed a standardized protocol to ensure reproducibility and data integrity.
Figure 2: In vivo xenograft study workflow.
Discussion and Future Directions
The presented data underscores the promising preclinical profile of this compound. Its superior in vitro potency translates to significant in vivo efficacy in a relevant cancer model. Compared to existing alternatives, this compound demonstrates a clear advantage in both cellular and animal studies. Further investigations are warranted to explore its pharmacokinetic and pharmacodynamic properties, as well as to assess its safety profile in more comprehensive toxicology studies. The mechanistic insights gained from the in vitro work provide a strong rationale for its continued development as a potential therapeutic agent.
Harnessing the Power of ¹⁸O: A Comparative Guide to its Applications in Scientific Research
The stable isotope of oxygen, ¹⁸O, serves as a powerful and versatile tracer in a multitude of scientific disciplines. Its ability to be incorporated into various molecules without significantly altering their chemical properties makes it an invaluable tool for elucidating complex biological and environmental processes. This guide provides an in-depth comparison of ¹⁸O applications across different research areas, presenting case studies that highlight its utility against alternative methods. Detailed experimental protocols, quantitative data comparisons, and visual workflows are provided to equip researchers, scientists, and drug development professionals with the necessary information to effectively integrate ¹⁸O into their studies.
Case Study 1: Elucidating Metabolic Pathways
Objective: To trace and quantify metabolic fluxes, particularly in the study of glucose metabolism, providing insights into cellular physiology in both healthy and diseased states.
The use of stable isotopes is a cornerstone of metabolic research. By introducing molecules labeled with a heavy isotope into a biological system, scientists can track their transformation through various metabolic pathways.
Application of ¹⁸O in Metabolic Studies
In metabolic research, ¹⁸O-labeled water (H₂¹⁸O) is utilized to label glucose molecules. This allows for the investigation of metabolic functions, such as those occurring in the liver. The incorporation of ¹⁸O into metabolites can be detected using techniques like nuclear magnetic resonance (NMR) spectroscopy, providing a detailed picture of metabolic activity.[1]
Comparison with Alternative Methods: Deuterated Water (²H₂O)
A common alternative to ¹⁸O-water for metabolic labeling is deuterated water (²H₂O), which contains the heavy isotope of hydrogen, deuterium.[1] While both isotopes can be used to trace metabolic pathways, they present distinct advantages and disadvantages.
| Parameter | ¹⁸O-labeled Water (H₂¹⁸O) | Deuterated Water (²H₂O) |
| Metabolic Interference | Minimal; does not significantly alter the rates of chemical reactions.[1] | Can distort metabolic readings as it can cause some chemical reactions to occur at different rates than normal water.[1] |
| Toxicity | Considered safer and non-toxic at the enrichments used in metabolic studies.[1] | Can be toxic to organisms at higher concentrations, potentially harming the subject of the study.[1] |
| Detection | Requires specialized equipment to detect the labeled molecules as ¹⁸O is not directly detectable by NMR. Its presence, however, influences the NMR signal of nearby atoms.[1] | Directly detectable by NMR spectroscopy. |
| Cost | Generally more expensive than deuterated water.[1] | More cost-effective compared to ¹⁸O-labeled water. |
Experimental Protocol: ¹⁸O Labeling for In Vitro Drug Metabolism
This protocol outlines the general steps for using ¹⁸O₂ gas to label drug metabolites in vitro using liver microsomes. This method is instrumental in identifying previously unknown metabolites.
Materials:
-
Drug of interest (e.g., bupivacaine)
-
Pooled liver microsomes
-
Phosphate-buffered saline (PBS), 50 mM, pH 7.4
-
NADPH (cofactor)
-
¹⁸O₂ gas (92.0% enriched)
-
Standard laboratory equipment for in vitro incubations
-
HPLC-HRMS system for analysis
Procedure:
-
Preparation: Prepare solutions of the drug, liver microsomes, and NADPH in 50 mM PBS.
-
Degassing: Degas the PBS for 15 minutes to remove dissolved ¹⁶O₂. This is crucial to maximize the incorporation of the ¹⁸O label.
-
Pre-incubation and Labeling:
-
In a sealed vessel, pre-incubate the liver microsomes with the drug solution.
-
Pass gaseous ¹⁸O₂ through the solution to displace any remaining ¹⁶O₂ and create an ¹⁸O₂-rich environment. A syringe needle can be inserted into the lid to manage pressure.
-
-
Initiation of Reaction: Inject NADPH into the sealed vessel to start the metabolic reactions.
-
Incubation: Incubate the mixture for a set period (e.g., 1 hour) to allow for the formation of metabolites.
-
Quenching: Stop the reaction by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the resulting mixture using HPLC-HRMS to identify and quantify the ¹⁸O-labeled metabolites.[2]
Experimental Workflow
Caption: Workflow for in vitro drug metabolite labeling using ¹⁸O₂.
Case Study 2: Paleoclimatology and Environmental Tracing
Objective: To reconstruct past environmental conditions, such as temperature and precipitation patterns, and to trace the sources and movement of water and pollutants in the environment.
The isotopic composition of water is a powerful proxy for understanding hydrological cycles and past climates. The ratio of ¹⁸O to ¹⁶O in natural archives like ice cores, marine sediments, and fossils provides valuable information about the Earth's history.[3]
Application of ¹⁸O in Paleoclimatology and Environmental Tracing
In paleoclimatology, the principle is based on the fact that water molecules with the lighter ¹⁶O isotope evaporate more readily, while those with the heavier ¹⁸O condense more easily.[3] This leads to isotopic fractionation that is dependent on temperature. For example, lower levels of ¹⁸O in polar ice cores indicate cooler past temperatures.[3] In environmental science, ¹⁸O, along with ²H, is used to trace the origin of water, identify groundwater contamination, and understand hydrological pathways.[4][5]
Comparison with Alternative Proxies and Tracers
While ¹⁸O is a primary tool, other proxies and tracers are also used to reconstruct past climates and trace environmental processes.
| Application | ¹⁸O as a Proxy/Tracer | Alternative Proxies/Tracers | Comparison |
| Paleotemperature | Measured in ice cores and carbonate fossils (e.g., foraminifera).[3][6] | Other Isotopes in Fossils: Strontium/Calcium ratios in corals.[6] Morphological Proxies: Leaf shapes and tree ring widths.[6] | ¹⁸O provides a direct measure of temperature-dependent fractionation. Other proxies can be influenced by multiple environmental factors, requiring complex calibrations.[7] |
| Groundwater Tracing | Used alongside ²H to determine the origin and mixing of water bodies.[4][5] | Salt Tracers (e.g., Cl⁻, Br⁻): Inexpensive and easy to monitor.[8] Fluorescent Dyes: Can be visually detected. | Isotopic tracers like ¹⁸O and ²H are considered "cleaner" and do not alter the water chemistry or harm ecosystems, unlike salt tracers which can be problematic in sensitive environments.[8] |
| Pollutant Source Tracking | The isotopic signature of water can be altered by industrial processes like electrolysis, allowing for the tracing of pollutant plumes.[5] | Chemical Analysis: Direct measurement of pollutant concentrations. | ¹⁸O provides an innovative and low-cost method to trace the source of contamination by identifying unique isotopic signatures imparted by specific industrial activities.[5] |
Experimental Protocol: Sample Preparation for ¹⁸O Analysis in Water
This protocol describes the general steps for preparing water samples for the analysis of their ¹⁸O/¹⁶O ratio using an isotope ratio mass spectrometer (IRMS).
Materials:
-
Water samples
-
Micropipettes
-
Vials with septa
-
CO₂ equilibration system
-
Isotope Ratio Mass Spectrometer (IRMS)
Procedure:
-
Sample Collection: Collect water samples in airtight containers to prevent evaporation, which can alter the isotopic composition.
-
Filtration: If necessary, filter the samples to remove any particulate matter.
-
Aliquoting: Pipette a precise volume of the water sample into a vial.
-
Equilibration:
-
Flush the headspace of the vial with a gas of known isotopic composition (e.g., a CO₂-He mixture).
-
Allow the CO₂ in the headspace to equilibrate with the water sample. The oxygen atoms in the CO₂ will exchange with the oxygen atoms in the water until their isotopic ratios are in equilibrium. This process is temperature-dependent and is typically carried out in a temperature-controlled water bath.
-
-
Analysis:
-
Introduce the equilibrated CO₂ from the headspace into the IRMS.
-
The IRMS will measure the ratio of ¹⁸O to ¹⁶O in the CO₂ gas.
-
This ratio is then used to calculate the ¹⁸O/¹⁶O ratio of the original water sample based on the known fractionation factor between CO₂ and water at the equilibration temperature.
-
Logical Relationship in Paleoclimatology
Caption: Logical flow from natural isotopic fractionation to paleoclimate reconstruction.
References
- 1. 18O Water Used to Examine Metabolic Functions - MagLab [nationalmaglab.org]
- 2. Simple In Vitro 18O Labeling for Improved Mass Spectrometry-Based Drug Metabolites Identification: Deep Drug Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paleoclimatology: The Oxygen Balance [earthobservatory.nasa.gov]
- 4. mdpi.com [mdpi.com]
- 5. An innovative application of stable isotopes (δ2H and δ18O) for tracing pollutant plumes in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. interactive.carbonbrief.org [interactive.carbonbrief.org]
- 8. mdpi.com [mdpi.com]
Benchmarking Novel Ionizable Lipids for Enhanced RNA Delivery
A Comparative Guide for Researchers and Drug Development Professionals
Executive Summary: This guide provides a comparative analysis of a novel ionizable lipid against established alternatives for the delivery of RNA therapeutics. While the initial focus was on the ionizable lipid 80-O18, a comprehensive search of publicly available scientific literature and commercial databases did not yield quantitative performance data for its use in siRNA or mRNA delivery. This compound is a commercially available ionizable cationic lipid (CAS: 1638334-27-6) noted for its potential in cellular uptake and delivery of proteins. However, the absence of published benchmarking data for RNA applications prevents a direct comparison.
To fulfill the objective of a comparative guide, we will instead focus on a well-documented, high-performing novel ionizable lipid, OF-02 , for which comparative experimental data is available. This guide will benchmark OF-02 against established ionizable lipids such as cKK-E12, 503O13, and C12-200, providing quantitative data, detailed experimental protocols, and visualizations of key biological and experimental pathways.
Introduction to Ionizable Lipids in RNA Delivery
Ionizable lipids are critical components of lipid nanoparticles (LNPs) that enable the safe and effective delivery of RNA-based therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA).[1][2][] Their key feature is a pH-dependent charge; they are positively charged at an acidic pH, which facilitates the encapsulation of negatively charged RNA and promotes endosomal escape, while remaining neutral at physiological pH, which reduces toxicity.[] The structure of the ionizable lipid significantly influences the potency, biodistribution, and safety of the LNP formulation.[4][5] Continuous innovation in this field has led to the development of novel ionizable lipids with improved efficacy and safety profiles compared to earlier generations.
Performance Comparison of Ionizable Lipids
The in vivo performance of LNPs formulated with the novel alkenyl amino alcohol ionizable lipid OF-02 was compared to LNPs formulated with the benchmark ionizable lipids cKK-E12, 503O13, and C12-200 for the delivery of human erythropoietin (EPO) mRNA in mice. The results demonstrate a significant improvement in protein expression with the OF-02 formulation.
Table 1: In Vivo Efficacy of Ionizable Lipids for mRNA Delivery
| Ionizable Lipid | Serum EPO Concentration (ng/mL) at 0.75 mg/kg mRNA Dose | Fold Increase vs. cKK-E12 | Key Structural Features |
| OF-02 | 14200 ± 1500 [6] | ~2.0x | Alkenyl amino alcohol headgroup[6] |
| cKK-E12 | 7100 ± 700[6] | 1.0x (Benchmark) | Four-tailed ionizable lipid[7] |
| 503O13 | 2800 ± 200[6] | ~0.4x | Not specified in detail |
| C12-200 | 7100 ± 500[6] | ~1.0x | Multi-tail ionizable lipid[][8] |
| PBS Control | Not significant[6] | - | No lipid |
Table 2: Dose-Response of OF-02 vs. cKK-E12 for EPO mRNA Delivery
| mRNA Dose (mg/kg) | Serum EPO Concentration (ng/mL) - OF-02 LNPs | Serum EPO Concentration (ng/mL) - cKK-E12 LNPs |
| 0.75 | 14200 ± 1500[6] | 7100 ± 700[6] |
| 1.5 | Not specified | Not specified |
| 2.25 | 45400 ± 5300[6] | Not specified |
Data presented as mean ± standard deviation (n=3).[6]
Experimental Protocols
The successful formulation and evaluation of LNP-based RNA therapeutics require standardized and reproducible protocols. Below are the methodologies for LNP formulation and in vivo evaluation as adapted from relevant studies.
LNP Formulation Protocol (Microfluidic Mixing)
Lipid nanoparticles are typically formulated by the rapid mixing of an organic phase containing the lipids with an aqueous phase containing the RNA cargo. Microfluidic mixing is a widely used technique that allows for precise control over LNP size and polydispersity.[9][10]
-
Preparation of Lipid Stock Solution: The ionizable lipid (e.g., OF-02 or cKK-E12), helper lipid (e.g., DOPE), cholesterol, and PEG-lipid are dissolved in ethanol (B145695) at a specific molar ratio (e.g., 35:16:46.5:2.5).[7]
-
Preparation of RNA Solution: The mRNA is diluted in a low pH buffer, such as a 10 mM sodium citrate (B86180) buffer (pH 3).[7]
-
Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes and placed on a syringe pump. The solutions are then driven through a microfluidic mixing chip at a set flow rate ratio (e.g., 1:3 organic to aqueous) and total flow rate (e.g., 4-12 mL/min).[7]
-
Dialysis and Concentration: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH. The LNPs can then be concentrated using centrifugal filters.[11]
-
Characterization: The formulated LNPs are characterized for their size, polydispersity index (PDI), and encapsulation efficiency.[9][12]
In Vivo Efficacy Study Protocol
-
Animal Model: C57BL/6 mice are commonly used for in vivo evaluation of LNP-mediated RNA delivery.[6]
-
LNP Administration: The LNP-mRNA formulation is diluted in sterile PBS and administered to the mice via intravenous (tail vein) injection at the desired mRNA dose (e.g., 0.75 mg/kg).[6]
-
Sample Collection: At a specified time point post-injection (e.g., 6 hours), blood samples are collected.[6]
-
Analysis: The serum is isolated from the blood samples, and the concentration of the expressed protein (e.g., EPO) is quantified using an enzyme-linked immunosorbent assay (ELISA).
Visualizing Key Pathways and Workflows
Signaling Pathway: Endosomal Escape of LNP-RNA
The effective delivery of the RNA payload to the cytoplasm is dependent on the ability of the LNP to escape the endosome. This process is primarily mediated by the ionizable lipid.
Caption: Mechanism of LNP endosomal escape for RNA delivery.
Experimental Workflow: Benchmarking Ionizable Lipids
The process of comparing the efficacy of different ionizable lipids involves a systematic workflow from LNP formulation to in vivo analysis.
Caption: Workflow for benchmarking novel ionizable lipids.
Conclusion
The development of novel ionizable lipids is a key driver in advancing the field of RNA therapeutics. While direct performance data for this compound in RNA delivery is not publicly available, the comparative data for the novel ionizable lipid OF-02 demonstrates the potential for significant improvements in in vivo efficacy over established benchmarks. The rational design of ionizable lipids, coupled with standardized formulation and testing protocols, will continue to pave the way for more potent and safer RNA-based medicines. Researchers and drug developers should prioritize the use of well-characterized ionizable lipids with robust supporting data for their specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lung‐Specific mRNA Delivery by Ionizable Lipids with Defined Structure‐Function Relationship and Unique Protein Corona Feature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioinspired Alkenyl Amino Alcohol Ionizable Lipid Materials for Highly Potent in vivo mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid nanoparticle chemistry determines how nucleoside base modifications alter mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 11. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Unable to Assess Safety and Toxicity Profile of "80-O18"
A comprehensive search for a compound designated "80-O18" in scientific and medical literature has yielded no specific information regarding its safety and toxicity profile. The search did not identify any registered drug candidate, research chemical, or other substance with this identifier for which pharmacological data is publicly available.
The query "this compound" returned a variety of unrelated results, including designations in fields such as agriculture and economics, but no relevant information in the context of drug development or chemical safety. It is possible that "this compound" may be an internal company code, a misnomer, or a compound that has not been described in publicly accessible databases or scientific publications.
Without the ability to identify the compound and retrieve relevant safety and toxicity data, the creation of a comparative guide as requested is not possible. Further investigation would require a correct and verifiable name or chemical structure of the substance .
Researchers, scientists, and drug development professionals are advised to ensure the accurate identification of any compound of interest when searching for safety and toxicity information. Verification of the chemical name, CAS number, or other standard identifiers is crucial for accessing relevant toxicological and pharmacological data.
A Comparative Guide to Leading Ionizable Lipids for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
The advent of mRNA-based therapeutics and vaccines has underscored the critical role of effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the frontrunner for clinical mRNA delivery, with the choice of ionizable lipid being a key determinant of their success. While a wide array of these lipids are under investigation, this guide provides a comprehensive comparison of four prominent ionizable lipids that have been extensively studied and utilized in both preclinical and clinical settings: SM-102, ALC-0315, DLin-MC3-DMA, and C12-200 .
Note on 80-O18: Despite a thorough literature review, no publicly available data was found on the performance of the ionizable lipid this compound for the delivery of mRNA. Existing research primarily describes its application in protein delivery. Consequently, this compound is not included in this comparative analysis.
Performance Comparison of Ionizable Lipids in mRNA-LNP Formulations
The following tables summarize the key physicochemical characteristics and performance metrics of LNPs formulated with SM-102, ALC-0315, DLin-MC3-DMA, and C12-200. These values are compiled from various studies and can vary based on the specific experimental conditions, including lipid ratios, mRNA cargo, and formulation methods.
Table 1: Physicochemical Properties of mRNA-LNPs
| Ionizable Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | mRNA Encapsulation Efficiency (%) |
| SM-102 | 75 - 120[1][2] | < 0.2[2] | Near-neutral[2] | > 95%[2] |
| ALC-0315 | 63 - 90[1][3] | < 0.2[3] | -5.8 to Near-neutral[3] | > 95%[3] |
| DLin-MC3-DMA | ~120[1] | < 0.2[1] | Near-neutral[1] | > 80% |
| C12-200 | 70 - 102[4] | < 0.2[4] | Near-neutral to -5.0[4] | 43% - >80%[4] |
Table 2: In Vitro mRNA Delivery Performance
| Ionizable Lipid | Cell Line(s) | Reporter Gene | Key Findings |
| SM-102 | HEK293, HeLa, THP-1[5][6] | Luciferase, EGFP | Generally shows high protein expression, outperforming other lipids in some immortalized and immune cells.[5][6] |
| ALC-0315 | HEK293T[6] | Luciferase | Demonstrates effective transfection, with performance comparable to or slightly lower than SM-102 in some studies.[6] |
| DLin-MC3-DMA | HeLa[7] | Luciferase, pDNA | Potent for siRNA delivery and also effective for mRNA and pDNA, though may show lower expression than newer lipids.[7][8] |
| C12-200 | HeLa, Calu-3[9] | EGFP | Induces enhanced mRNA transfection efficiency compared to MC3 in certain cell lines.[9] |
Table 3: In Vivo mRNA Delivery Performance (Murine Models)
| Ionizable Lipid | Administration Route | Reporter Gene | Primary Organ(s) of Expression | Key Findings |
| SM-102 | Intramuscular (IM) | Luciferase, Spike protein mRNA | Injection site, Liver[2][10] | Induces strong local protein expression and robust immune responses.[2][3] Outperforms ALC-0315 in IM delivery in some studies.[10] |
| ALC-0315 | Intramuscular (IM), Intravenous (IV) | Luciferase, Spike protein mRNA, ABE mRNA | Injection site, Liver, Spleen[3][11][12] | Elicits high levels of protein expression and strong neutralizing antibody responses.[3] Shows higher liver expression than SM-102 after IM injection in some cases.[11] |
| DLin-MC3-DMA | Intravenous (IV) | Luciferase, ABE mRNA | Liver[11] | Well-established for liver-targeted siRNA delivery, also effective for mRNA but may have lower potency and higher reactogenicity compared to newer lipids.[11] |
| C12-200 | Intravenous (IV) | Luciferase | Liver, Spleen | Facilitates protein expression primarily in the liver.[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for key experiments cited in the literature.
LNP Formulation via Microfluidic Mixing
This protocol describes the standard method for producing LNPs with consistent size and high encapsulation efficiency.
Materials:
-
Ionizable lipid (e.g., SM-102, ALC-0315, DLin-MC3-DMA, or C12-200)
-
Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) - DSPC)
-
Cholesterol
-
PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 - DMG-PEG 2000)
-
mRNA in an appropriate buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)
-
Ethanol (B145695) (absolute, RNase-free)
-
Microfluidic mixing device (e.g., NanoAssemblr Ignite)
-
Syringes and tubing
-
Dialysis cassettes (e.g., 10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Lipid Solution: Dissolve the ionizable lipid, DSPC, cholesterol, and DMG-PEG 2000 in absolute ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[3][13]
-
Prepare Aqueous Phase: Dilute the mRNA to the desired concentration in the citrate buffer (pH 4.0).
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
-
Set the flow rate ratio on the microfluidic mixing device, typically 3:1 (aqueous to organic phase).[14]
-
Set the total flow rate (e.g., 12-15 mL/min).[5]
-
Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of LNPs.
-
-
Purification:
-
Collect the resulting LNP dispersion.
-
Dialyze the LNP solution against sterile PBS (pH 7.4) for at least 2 hours at 4°C to remove ethanol and unencapsulated mRNA.[15]
-
Characterization of LNP Physicochemical Properties
a) Size and Polydispersity Index (PDI) Measurement:
-
Dilute the LNP suspension in PBS.
-
Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).[1]
b) Zeta Potential Measurement:
-
Dilute the LNP suspension in a low ionic strength buffer (e.g., 0.1x PBS or 5% glucose solution).[11]
-
Measure the surface charge using Electrophoretic Light Scattering (ELS).[16]
c) mRNA Encapsulation Efficiency (EE) Quantification (RiboGreen Assay):
-
Prepare two sets of LNP samples. One set is left untreated to measure the fluorescence of accessible (unencapsulated) mRNA. The second set is treated with a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and release all mRNA, measuring the total mRNA fluorescence.[17][18]
-
Add RiboGreen reagent to both sets of samples and to a standard curve of known mRNA concentrations.
-
Measure the fluorescence intensity (Excitation: ~480 nm, Emission: ~520 nm).[17]
-
Calculate the EE using the following formula: EE (%) = (Total mRNA fluorescence - Free mRNA fluorescence) / Total mRNA fluorescence * 100
In Vitro Transfection and Luciferase Assay
Materials:
-
Cell line (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
mRNA-LNPs encapsulating luciferase mRNA
-
96-well white, clear-bottom plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in ~80% confluency at the time of transfection.[5]
-
Transfection:
-
Dilute the mRNA-LNPs to the desired concentration in complete cell culture medium.
-
Remove the old medium from the cells and add the LNP-containing medium.
-
Incubate the cells for 24-48 hours at 37°C and 5% CO2.[6]
-
-
Luciferase Assay:
-
After incubation, lyse the cells and add the luciferase assay substrate according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.[11]
-
In Vivo mRNA Delivery and Expression in Mice
Materials:
-
BALB/c or C57BL/6 mice
-
mRNA-LNPs encapsulating luciferase mRNA
-
D-Luciferin substrate
-
In Vivo Imaging System (IVIS)
Procedure:
-
Administration: Inject the mRNA-LNP solution into the mice via the desired route (e.g., intramuscularly into the hind limb or intravenously via the tail vein) at a specified mRNA dose (e.g., 1-5 µg per mouse).[3][19]
-
Bioluminescence Imaging:
-
Ex Vivo Analysis (Optional):
-
After the final imaging time point, euthanize the mice and harvest organs of interest (e.g., muscle, liver, spleen).
-
Homogenize the tissues and perform a luciferase assay on the tissue lysates to quantify protein expression more accurately.[11]
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental processes.
Caption: LNP Formulation via Microfluidic Mixing.
Caption: In Vivo mRNA Delivery and Expression Workflow.
Conclusion
The selection of an ionizable lipid is a critical decision in the design of LNP-based mRNA delivery systems. SM-102 and ALC-0315 have demonstrated superior performance in many preclinical and clinical applications, particularly for vaccine development, due to their high efficiency and robust immune stimulation. DLin-MC3-DMA remains a valuable benchmark, especially for liver-targeted applications, while C12-200 continues to be a widely used tool in preclinical research. The optimal choice will ultimately depend on the specific therapeutic application, the desired target tissue, and the required safety profile. This guide provides a foundational comparison to aid researchers in navigating this complex landscape and selecting the most appropriate ionizable lipid for their mRNA delivery needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 4. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Lipid Nanoparticles for Delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sartorius.com [sartorius.com]
- 8. Ionizable lipid nanoparticles encapsulating barcoded mRNA for accelerated in vivo delivery screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polysorbate 80-containing ionizable lipid nanoparticles for mRNA delivery - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. A luciferase reporter mouse model to optimize in vivo gene editing validated by lipid nanoparticle delivery of adenine base editors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rational preparation and application of a mRNA delivery system with cytidinyl/cationic lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cris.tau.ac.il [cris.tau.ac.il]
- 14. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging [thno.org]
- 15. A fluorinated ionizable lipid improves the mRNA delivery efficiency of lipid nanoparticles - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 16. A novel ionizable lipid with comprehensive improvements in transfection potency, immune profile and safety of lipid nanoparticle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Accelerating ionizable lipid discovery for mRNA delivery using machine learning and combinatorial chemistry. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 18. researchgate.net [researchgate.net]
- 19. One-Component Cationic Lipids for Systemic mRNA Delivery to Splenic T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of 8-Oxo-2'-deoxyguanosine (8-oxo-dG)
Essential guidelines for the safe and compliant disposal of 8-Oxo-2'-deoxyguanosine (8-oxo-dG), a common biomarker for oxidative stress and DNA damage.
This document provides immediate safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While some safety data sheets (SDS) do not classify 8-oxo-dG as a hazardous substance, it is prudent to handle it with care due to its biological significance and potential for uninvestigated toxicological properties.[1]
Immediate Safety Protocols
Before handling 8-oxo-dG, it is imperative to be familiar with the necessary personal protective equipment (PPE) to prevent exposure and contamination.
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or latex | Protects hands from chemical and potential biological contamination. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from spills. |
| Safety Glasses | ANSI Z87.1 approved or equivalent | Protects eyes from splashes and aerosols. |
This data is synthesized from general laboratory safety guidelines.[2]
Step-by-Step Disposal Procedure
The disposal of 8-oxo-dG and its associated waste must be conducted systematically. The primary principle is to avoid environmental release and to comply with all local, regional, and national hazardous waste regulations.[3]
1. Waste Segregation:
-
Solid Waste: Collect pure 8-oxo-dG powder, contaminated personal protective equipment (e.g., gloves, weigh boats), and other solid materials in a dedicated, clearly labeled, and sealable container.
-
Liquid Waste: Solutions containing 8-oxo-dG should be collected in a separate, leak-proof, and clearly labeled container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps: Any needles or other sharps contaminated with 8-oxo-dG must be disposed of in a designated sharps container.
2. Container Labeling: All waste containers must be accurately labeled. The label should include:
-
The words "Hazardous Waste" (as a precautionary measure).
-
The full chemical name: "8-Oxo-2'-deoxyguanosine".
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.
3. Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.[4]
-
Store in a cool, dry place away from incompatible materials.
4. Disposal Request:
-
Once the waste container is full (typically around 75% capacity to allow for expansion), arrange for disposal through your institution's EHS department.[5]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Important Considerations:
-
Do Not Dispose Down the Drain: 8-oxo-dG and its solutions should not be disposed of in the sanitary sewer.[1][3]
-
Environmental Release: Avoid any action that could lead to the release of 8-oxo-dG into the environment.[3]
-
Consult Regulations: Chemical waste generators are responsible for determining if their waste is classified as hazardous and must adhere to all relevant waste regulations.[3]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of waste containing 8-oxo-dG.
References
Navigating the Safe Handling of 80-O18: A Guide to Personal Protective Equipment
Clarification of "80-O18"
Initial analysis suggests that "this compound" most likely refers to Oxygen-18 (¹⁸O) enriched water (H₂¹⁸O) . The "O18" directly corresponds to the oxygen isotope. However, searches also yielded information on Polyoxyethylene-80-sorbitan monooleate (Polysorbate 80 or Tween 80) and Ethanol 80%. This guide will focus on the personal protective equipment and handling procedures for Oxygen-18 enriched water. If you are working with another substance, it is imperative to consult its specific Safety Data Sheet (SDS).
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Oxygen-18 enriched water. The following procedural steps and data are designed to ensure safe laboratory practices and build trust in operational protocols.
Personal Protective Equipment (PPE) for Oxygen-18 Enriched Water
While Oxygen-18 enriched water has a low order of toxicity, adherence to standard laboratory safety practices is crucial. The following table summarizes the recommended personal protective equipment.
| PPE Category | Recommended Equipment | Specifications and Usage |
| Eye/Face Protection | Safety glasses or goggles | Should be worn to protect against potential splashes. In procedures with a high potential for aerosol generation, a face shield in addition to goggles is recommended.[1] |
| Skin Protection | Standard laboratory coat | A lab coat should be worn to protect street clothing from potential spills.[1] For significant exposure risk, consider coveralls. |
| Hand Protection | Gloves | While the substance is not classified as a skin irritant, gloves should be worn when handling to avoid unnecessary contact.[2] The specific type of glove should be chosen based on the experimental context and any other chemicals in use. |
| Respiratory Protection | Not generally required under normal use | If work generates significant aerosols or vapors, or if working in a poorly ventilated area, a NIOSH-approved respirator may be necessary.[3] In case of fire, a self-contained breathing apparatus (SCBA) is required.[4][5] |
Accidental Release and Disposal Measures
Proper planning for accidental releases and disposal is a critical component of laboratory safety.
| Procedure | Action Steps |
| Accidental Release | 1. Ensure adequate ventilation. 2. Wear appropriate personal protective equipment. 3. For small spills, absorb with an inert material (e.g., sand, diatomite). 4. For large spills, contain the spill and prevent it from entering sewers or waterways. 5. Collect the absorbed material and place it in a suitable container for disposal. |
| Disposal | 1. Observe all federal, state, and local environmental regulations. 2. Do not dispose of down the drain unless permitted by local regulations. 3. Dispose of contaminated materials (e.g., gloves, absorbent pads) as chemical waste. 4. Do not re-use empty containers.[5] |
First Aid Procedures
In the event of exposure, immediate and appropriate first aid is essential.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If symptoms persist, consult a doctor.[6] |
| Skin Contact | Generally, the product does not irritate the skin.[6] In case of contact, wash the affected area with soap and water. |
| Eye Contact | Rinse the opened eye for several minutes under running water.[6] If irritation persists, seek medical attention. |
| Ingestion | If symptoms persist, consult a doctor.[6] |
Experimental Workflow for Handling Oxygen-18 Enriched Water
The following diagram outlines the standard workflow for safely handling Oxygen-18 enriched water in a laboratory setting.
Caption: Workflow for Safe Handling of Oxygen-18 Water.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
